BDP FL-PEG4-amine
描述
属性
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLOPCACPMSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37BF2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDP FL-PEG4-amine: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent labeling reagent increasingly utilized in molecular biology, cell biology, and drug delivery research. This molecule combines the bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye with a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in a reactive primary amine group. This unique structure provides an excellent tool for the covalent labeling of biomolecules and the development of targeted imaging probes and drug delivery systems. This technical guide provides an in-depth overview of its applications, properties, and relevant experimental protocols.
Core Properties and Specifications
The utility of this compound in research is underpinned by its distinct chemical and photophysical properties. The BODIPY™ FL core offers sharp excitation and emission peaks, a high extinction coefficient, and a high fluorescence quantum yield, making it a robust fluorophore for sensitive detection. The PEG4 linker enhances water solubility and provides a flexible spacer to minimize steric hindrance between the dye and the labeled molecule.[1] The terminal amine group allows for straightforward conjugation to various functional groups.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 510.4 g/mol | [1] |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Applications in Research
This compound is a valuable tool for a range of research applications, primarily centered around its ability to fluorescently label and track molecules of interest.
Bioconjugation and Fluorescent Labeling
The terminal amine group of this compound serves as a reactive handle for covalent attachment to various biomolecules, including proteins, peptides, and small molecules containing carboxylic acids or activated esters (e.g., NHS esters).[1] This process, known as bioconjugation, allows for the creation of fluorescently tagged molecules for use in a variety of assays.
Experimental Protocol: General Procedure for Labeling a Carboxylic Acid-Containing Molecule
This protocol provides a general workflow for the conjugation of this compound to a molecule containing a carboxylic acid, using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Molecule of interest with a carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5
-
Quenching reagent: Hydroxylamine (B1172632) or Tris buffer
-
Purification column (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the dissolved this compound to the activated molecule solution. A 1.1 to 2-fold molar excess of the amine-containing dye over the activated molecule is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining NHS esters.
-
-
Purification:
-
Purify the fluorescently labeled conjugate from unreacted dye and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
Logical Workflow for Bioconjugation:
Caption: Workflow for conjugating this compound to a carboxylic acid-containing molecule.
Development of Fluorescent Probes for Bioimaging
A key application of this compound is in the creation of fluorescent probes to visualize the localization and dynamics of specific molecules within biological systems. By conjugating the dye to a molecule with a known biological target, researchers can track its interactions in real-time.
A notable example is the work of Mascuch et al. (2023), who synthesized a fluorescent probe of the natural product formoside by conjugating it with this compound. This probe was instrumental in visualizing the binding of formoside to sensory structures, including taste buds and the olfactory epithelium, in zebrafish larvae. This study highlights the utility of this compound in creating tools for chemical ecology and neurobiology research.
Live-Cell Imaging
The excellent photophysical properties of the BDP FL dye make it suitable for live-cell imaging applications. Probes synthesized with this compound can be introduced to living cells to monitor dynamic cellular processes. The hydrophilic PEG linker can aid in the solubility of the probe in aqueous cell culture media.
Experimental Protocol: General Guidelines for Live-Cell Imaging
Materials:
-
Live cells cultured on an appropriate imaging dish or slide
-
Fluorescent probe synthesized using this compound
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Cell Preparation: Plate cells on an imaging-compatible dish and allow them to adhere and grow to the desired confluency.
-
Probe Incubation:
-
Prepare a stock solution of the this compound conjugated probe in DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a sufficient time to allow for probe uptake and/or binding to its target. Incubation times can range from minutes to hours and should be optimized.
-
-
Washing (Optional): For probes that are not fluorogenic (i.e., are fluorescent even when not bound to their target), a wash step with fresh imaging medium may be necessary to reduce background fluorescence.
-
Imaging:
-
Place the imaging dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).
-
Acquire images using the appropriate filter set for BDP FL (FITC/GFP channel).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.
-
Experimental Workflow for Live-Cell Imaging:
Caption: General experimental workflow for live-cell imaging with a this compound-based probe.
Targeted Drug Delivery Systems
The properties of this compound also lend themselves to the development and characterization of targeted drug delivery systems. The fluorescent tag can be incorporated into nanoparticles, liposomes, or other drug carriers to track their biodistribution, cellular uptake, and drug release kinetics. While specific protocols for incorporating this compound into drug delivery vehicles are not widely published, its amine functionality allows for its conjugation to components of these systems, such as lipids or polymers with activated carboxyl groups.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, stable fluorophore, a hydrophilic spacer, and a reactive amine group makes it well-suited for a variety of applications, from the fundamental labeling of biomolecules to the development of sophisticated probes for live-cell imaging and tracking of drug delivery systems. The continued application of this reagent is expected to contribute to new discoveries in cellular biology, neuroscience, and the development of novel therapeutics.
References
An In-Depth Technical Guide to BDP FL-PEG4 Derivatives in Bioconjugation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a foundational technique in modern life sciences, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components. Among the vast arsenal (B13267) of fluorescent probes, the BODIPY (boron-dipyrromethene) class of dyes stands out for its sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.
This guide focuses on the BDP FL fluorophore, a derivative of BODIPY, attached to a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer and equipped with a reactive group for bioconjugation. Specifically, we will detail the mechanism of action for conjugating this versatile fluorescent tag to biomolecules. The core structure, BDP FL-PEG4, combines the superior photophysical properties of the BDP FL dye with the benefits of a PEG linker, which enhances water solubility and can reduce steric hindrance.[1][2]
While the specific molecule "BDP FL-PEG4-amine" contains a terminal primary amine reactive towards carboxylic acids or activated esters[2][3], the most prevalent bioconjugation strategy involves labeling primary amines (e.g., lysine (B10760008) residues on proteins) with an amine-reactive derivative, such as a BDP FL-PEG4-NHS ester.[][5][6] Therefore, this guide will focus on this common and widely applicable mechanism, providing the foundational knowledge for professionals working with this class of reagents.
Core Mechanism of Action: Amine-Reactive Labeling
The primary mechanism for covalently attaching BDP FL-PEG4 derivatives to proteins and other biomolecules is the reaction between an amine-reactive functional group on the dye and a primary amine on the target molecule. The most common amine-reactive group used is the N-hydroxysuccinimide (NHS) ester.[6]
The reaction proceeds via nucleophilic acyl substitution:
-
Nucleophilic Attack: The primary amine group (-NH₂) on the biomolecule, typically the ε-amino group of a lysine residue or the N-terminal α-amino group, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is highly electrophilic.[5]
-
Formation of a Stable Amide Bond: This attack leads to the formation of a stable, covalent amide bond linking the BDP FL-PEG4 moiety to the biomolecule.
-
Release of Byproduct: The N-hydroxysuccinimide group is released as a byproduct.[5]
This reaction is highly efficient in aqueous buffers at a neutral to slightly alkaline pH (typically 7.2 to 8.5).[6][7] At lower pH, the amine group is protonated (-NH₃⁺) and non-nucleophilic, inhibiting the reaction.[6] At higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[6]
Key Properties and Specifications
Quantitative data for BDP FL-PEG4 derivatives are crucial for experimental design, including calculating molar quantities and setting up detection instrumentation. The properties below are typical for this class of fluorescent probes.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [1] |
| Molecular Weight | ~510.4 g/mol (as TFA salt) | [2] |
| Purity | ≥95-98% | [2][8] |
| Excitation Maximum (λex) | ~503 nm | [2] |
| Emission Maximum (λem) | ~509 nm | [2] |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Water Solubility | Low (PEG linker enhances aqueous compatibility of conjugate) | [2] |
| Storage Conditions | -20°C, desiccated, protected from light | [2][5] |
Experimental Design and Protocols
Successful bioconjugation requires careful attention to experimental parameters and a systematic workflow.
Critical Parameters for Conjugation
-
pH: The reaction efficiency is highly dependent on pH. The optimal range of 7.2-8.5 balances amine reactivity with NHS ester stability.[6][7]
-
Buffer Choice: Buffers must be free of primary amines (e.g., Tris, glycine) that would compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.[5][6]
-
Molar Ratio: The ratio of dye to biomolecule affects the final Degree of Labeling (DOL). A 10- to 20-fold molar excess of the dye is a common starting point for protein labeling.[7][9] This ratio should be optimized empirically.
-
Concentration: For optimal results, the protein concentration should be at least 1-2 mg/mL.[9][10] Dilute protein solutions may require a higher molar excess of the dye to achieve sufficient labeling.[5]
-
Reagent Stability: Amine-reactive esters are moisture-sensitive. The dye should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, and stock solutions should not be prepared for long-term storage.[5][9]
General Experimental Workflow
The following diagram outlines the standard procedure for labeling a protein with an amine-reactive BDP FL-PEG4 derivative.
Detailed Protocol: Labeling a Protein with BDP FL-PEG4-NHS Ester
This protocol provides a general procedure for labeling proteins, such as IgG antibodies. It should be optimized for each specific application.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
BDP FL-PEG4-NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Preparation of Protein Sample:
-
Preparation of Dye Solution:
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the reactive dye solution. A 10- to 20-fold molar excess is a typical starting point.[7][9]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.[5][9]
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C, with continuous stirring and protected from light.[9][10]
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or hydroxylamine, to consume any unreacted NHS ester.[10] Incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for the BDP FL dye).
-
Store the final conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or at -20°C in aliquots (with a cryoprotectant like glycerol) for long-term storage, always protected from light.[11]
-
Applications in Research and Drug Development
The unique properties of BDP FL-PEG4 conjugates make them suitable for a wide range of applications:
-
Cellular Imaging: The high quantum yield and photostability of BDP FL are ideal for fluorescence microscopy and flow cytometry.
-
Immunoassays: Labeled antibodies are widely used in techniques like ELISA and Western blotting for sensitive detection.
-
Drug Delivery and Pharmacokinetics: The PEG linker can improve the solubility and stability of therapeutic compounds.[1] The fluorescent tag enables real-time tracking and visualization of drug distribution in vitro and in vivo.[1]
-
Probes and Biosensors: Conjugation to specific proteins or peptides allows for the development of targeted probes for diagnostic and research applications.[12][]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Labeling | 1. Inactive dye due to hydrolysis. 2. Incorrect buffer pH or presence of competing amines. 3. Insufficient molar excess of dye. | 1. Use fresh, anhydrous DMSO/DMF and prepare dye solution immediately before use. 2. Ensure buffer is amine-free and within pH 7.2-8.5. 3. Increase the molar ratio of dye to protein. | [5][6][11] |
| Protein Precipitation | 1. High concentration of organic solvent (>10%). 2. Over-labeling of the protein, altering its solubility. 3. Protein is unstable at the reaction pH or temperature. | 1. Add the dye solution slowly and ensure the final solvent concentration is <10%. 2. Reduce the molar excess of the dye or shorten the reaction time. 3. Perform the reaction at a lower temperature (4°C) and optimize buffer conditions. | [5][11] |
| Poor Conjugate Purity | Incomplete removal of unreacted dye. | Use a longer desalting column or perform additional dialysis steps to ensure complete separation of the small molecule dye from the larger protein conjugate. | [10] |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 3. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. BDP | BroadPharm [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
BDP FL Fluorophore: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the BDP FL fluorophore. Boron-dipyrromethene (BDP) FL is a bright and highly photostable green fluorescent dye, making it an exceptional tool for a wide range of applications in biological research and drug discovery. Its utility in fluorescence microscopy, flow cytometry, and fluorescence polarization assays is well-established, offering a superior alternative to traditional fluorophores like fluorescein. This guide details its core spectral characteristics, provides detailed experimental protocols for its use, and illustrates its application in studying key signaling pathways.
Core Spectral and Photophysical Properties of BDP FL
BDP FL exhibits a narrow emission spectrum and a high quantum yield, contributing to its exceptional brightness and signal-to-noise ratio in fluorescence-based experiments.[1] The dye is relatively insensitive to solvent polarity and pH, ensuring stable fluorescence in diverse experimental conditions.[2]
Below is a summary of the key quantitative spectral and photophysical properties of the BDP FL fluorophore.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | [1][3] |
| Emission Maximum (λem) | 509 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [1][3] |
Experimental Protocols
Detailed methodologies for the application of BDP FL in key experimental techniques are provided below. These protocols are foundational and may require optimization based on the specific cell type, protein, or experimental setup.
Protein Labeling with BDP FL NHS Ester
This protocol outlines the procedure for covalently labeling proteins with BDP FL using an N-hydroxysuccinimide (NHS) ester derivative. This is a common method for preparing fluorescently labeled antibodies and other proteins for use in various assays.[4][5]
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
BDP FL NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]
-
Prepare the Dye Solution: Immediately before use, dissolve the BDP FL NHS ester in a small amount of DMF or DMSO to create a stock solution of 1-10 mg/mL.[5]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal molar ratio should be determined empirically.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[7]
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or dialysis.[6]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 503 nm (for BDP FL).
Immunofluorescence Microscopy with BDP FL-Conjugated Antibodies
This protocol describes the use of BDP FL-labeled antibodies for visualizing specific cellular targets in fixed cells.[8][9]
Materials:
-
Cells grown on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
BDP FL-conjugated primary or secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency. Rinse with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.[8]
-
Antibody Incubation: Dilute the BDP FL-conjugated antibody in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[10]
Flow Cytometry with BDP FL-Conjugated Antibodies
This protocol provides a general procedure for staining cells with BDP FL-labeled antibodies for analysis by flow cytometry.[11][12]
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (optional)
-
BDP FL-conjugated antibody
-
Propidium iodide or other viability dye (optional)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample and wash with cold staining buffer. Adjust the cell concentration to 1x10⁶ cells/mL.[12]
-
Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
Antibody Staining: Add the BDP FL-conjugated antibody at a pre-titrated optimal concentration. Incubate for 20-30 minutes on ice in the dark.[12]
-
Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.[12]
-
Viability Staining (Optional): Resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate volume of staining buffer and analyze on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.
Fluorescence Polarization Assay
This protocol outlines a competitive fluorescence polarization (FP) assay to study the interaction between a protein and a peptide. A BDP FL-labeled peptide is used as the fluorescent tracer.[13][14][15]
Materials:
-
Purified protein of interest
-
BDP FL-labeled peptide (tracer)
-
Unlabeled competitor peptide
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the BDP FL-labeled peptide and the protein of interest to each well.[16]
-
Competitor Titration: Add serial dilutions of the unlabeled competitor peptide to the wells. Include control wells with no competitor (maximum polarization) and wells with only the labeled peptide (minimum polarization).[16]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. The excitation and emission wavelengths should be set for BDP FL.[13]
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 of the competitor peptide.
Visualization of Signaling Pathways
BDP FL and its derivatives are valuable tools for dissecting complex cellular signaling pathways. Below are examples of how BDP FL can be integrated into the study of two major signaling cascades.
ERK1/2 MAPK Signaling Pathway
The ERK1/2 MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[17][18][19] The activity of kinases within this pathway can be studied using fluorescently labeled ATP analogs or inhibitors. A BDP FL-labeled non-hydrolyzable ATP analog can be used in fluorescence polarization assays to screen for kinase inhibitors that target the ATP-binding pocket of kinases like MEK or ERK.
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in cardiovascular and pulmonary function.[20][21][22] The binding of ligands to these receptors can be investigated using fluorescently labeled antagonists. A BDP FL-labeled antagonist can be used to visualize receptor localization and trafficking via fluorescence microscopy or to quantify ligand-receptor interactions through fluorescence polarization.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BODIPY FL Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. docs.abcam.com [docs.abcam.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. usbio.net [usbio.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Pivotal Role of the PEG4 Spacer in BDP FL-PEG4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among these, BDP FL-PEG4-amine has emerged as a versatile and robust reagent. This technical guide delves into the core of this molecule, with a specific focus on the critical role of the tetraethylene glycol (PEG4) spacer. We will explore how this seemingly simple linker profoundly influences the physicochemical properties and biological applications of the BDP FL fluorophore, transforming it into a more effective tool for cellular imaging, bioconjugation, and targeted therapies.
Core Components of this compound
To fully appreciate the role of the PEG4 spacer, it is essential to understand the function of each component of the this compound molecule.
-
BDP FL (BODIPY FL): The fluorophore core of the molecule is a boron-dipyrromethene dye. BDP FL is renowned for its high fluorescence quantum yield, sharp excitation and emission peaks, and exceptional photostability compared to traditional fluorophores like fluorescein.[1] Its fluorescence is also relatively insensitive to changes in pH and solvent polarity, making it a reliable reporter in various experimental conditions.[1]
-
Amine Group (-NH2): This terminal functional group is the reactive handle of the molecule. The primary amine allows for covalent conjugation to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, through reactions with carboxylic acids, NHS esters, and other carbonyl groups.[2][3]
-
PEG4 Spacer: This flexible chain of four repeating ethylene (B1197577) glycol units acts as a linker between the BDP FL fluorophore and the terminal amine group. As we will explore in detail, this spacer is not merely a passive connector but an active modulator of the probe's properties.
The Multifaceted Role of the PEG4 Spacer
The inclusion of the PEG4 spacer in the this compound structure imparts several advantageous properties that enhance its performance in biological applications. This process, known as PEGylation, is a well-established strategy in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic profiles of molecules.[4][5]
Enhanced Hydrophilicity and Solubility
One of the most significant contributions of the PEG4 spacer is the enhancement of the molecule's water solubility.[2] The inherent hydrophobicity of many organic fluorophores, including the BDP FL core, can lead to aggregation in aqueous biological environments, which can quench fluorescence and lead to non-specific binding. The hydrophilic nature of the polyethylene (B3416737) glycol chain counteracts this, ensuring that the probe remains monomeric and fully fluorescent in physiological buffers.[4]
Reduction of Non-Specific Binding and Immunogenicity
The PEG spacer creates a hydrophilic shield around the fluorophore. This "stealth" effect minimizes non-specific interactions with proteins and cell membranes, leading to a lower background signal and a higher signal-to-noise ratio in imaging applications.[6] Furthermore, by masking potential antigenic sites, PEGylation can reduce the immunogenicity of the labeled biomolecule, a critical consideration for in vivo applications.
Improved Pharmacokinetics and Bioavailability
In the context of drug delivery and in vivo imaging, the PEG4 spacer can influence the pharmacokinetic profile of the conjugated molecule. While a short PEG4 chain has a modest effect compared to longer PEG chains, it can still contribute to increased circulation time and improved bioavailability by reducing renal clearance and proteolytic degradation.[7]
Flexible Spacer for Maintaining Biological Activity
The PEG4 spacer provides a flexible linkage between the dye and the target biomolecule. This flexibility can be crucial for preserving the native conformation and biological activity of the labeled molecule. By physically separating the relatively bulky fluorophore from the binding site of a protein or antibody, the PEG4 spacer minimizes steric hindrance that could otherwise interfere with its function.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its non-PEGylated counterpart, BDP FL-amine, for a direct comparison of the impact of the PEG4 spacer.
| Property | This compound TFA salt | BDP FL amine | Reference(s) |
| Molecular Weight | 510.4 g/mol | 426.7 g/mol | [2][8] |
| Excitation Maximum (λex) | 503 nm | 503 nm | [2][8] |
| Emission Maximum (λem) | 509 nm | 509 nm | [2][8] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | [2][8] |
| Fluorescence Quantum Yield (Φ) | ~0.90 | ~0.97 | [2][8] |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | Soluble in DMSO, DMF, methanol, water | [2][8] |
Note: While the product description for BDP FL-amine states "high water solubility," the inclusion of the PEG4 spacer in this compound is explicitly stated to "increase water solubility," suggesting an improvement over the non-PEGylated form, despite the "low solubility in water" note for the TFA salt form.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Labeling of Proteins with this compound
Objective: To covalently conjugate this compound to a target protein via its primary amine groups.
Materials:
-
This compound
-
Target protein
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for BDP FL).
Protocol 2: Live-Cell Imaging with this compound Conjugates
Objective: To visualize the localization of a this compound labeled biomolecule in live cells.
Materials:
-
This compound labeled biomolecule (e.g., antibody, ligand)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for BDP FL and a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells on the imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Dilute the this compound labeled biomolecule to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined through titration to achieve a good signal-to-noise ratio.
-
Cell Labeling: Wash the cells twice with pre-warmed PBS. Replace the PBS with the imaging medium containing the fluorescent probe.
-
Incubation: Incubate the cells for the desired time (e.g., 15-60 minutes) in a 37°C, 5% CO2 incubator to allow for binding and/or internalization.
-
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately transfer the dish to the microscope stage. Acquire images using the appropriate excitation and emission filters for BDP FL.
Mandatory Visualizations
Diagram 1: Molecular Structure and Functional Relationships of this compound
Caption: Functional components of this compound.
Diagram 2: Experimental Workflow for Protein Labeling
Caption: Workflow for protein conjugation with this compound.
Diagram 3: Workflow for Live-Cell Imaging
Caption: Workflow for cellular imaging with a this compound conjugate.
Conclusion
The PEG4 spacer in this compound is a critical component that significantly enhances the utility of the BDP FL fluorophore for a wide range of biological applications. By improving aqueous solubility, reducing non-specific binding, and providing a flexible attachment point for bioconjugation, the PEG4 spacer addresses several key challenges associated with the use of organic dyes in complex biological systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their research endeavors, from fundamental cell biology to the development of novel targeted therapeutics and diagnostics. The thoughtful design of this molecule, particularly the inclusion of the PEG4 spacer, exemplifies the importance of linker chemistry in the creation of high-performance molecular probes.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 3. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
Navigating the Aqueous Environment: A Technical Guide to BDP FL-PEG4-amine Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical considerations for the solubility of BDP FL-PEG4-amine in aqueous buffers. Boron-dipyrromethene (BODIPY) dyes are prized for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH. However, the inherent hydrophobicity of the core BODIPY structure presents a significant challenge for applications in biological systems. The covalent attachment of a hydrophilic tetra-polyethylene glycol amine (PEG4-amine) linker to the BDP FL core is a strategic modification designed to mitigate this issue. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for its use, and the underlying chemical principles.
Core Properties and Solubility Profile
This compound is an amine-reactive fluorescent labeling reagent. The terminal primary amine allows for covalent conjugation to carboxylic acids or activated esters on target molecules, such as proteins, peptides, and modified nucleic acids. The key to its utility in biological applications is the balance between the fluorescent but hydrophobic BDP FL core and the solubility-enhancing PEG4 linker.
While specific quantitative solubility values in aqueous buffers are not extensively published, the available data and structural properties indicate that this compound TFA salt has low direct solubility in water.[1] However, it is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] The established and recommended practice for preparing aqueous solutions is to first create a high-concentration stock solution in an anhydrous organic solvent, which can then be diluted to the desired working concentration in the aqueous buffer of choice. The PEG4 linker is crucial for maintaining the solubility of the dye at these working concentrations and preventing aggregation, which can lead to fluorescence quenching.[1][2]
A related compound, BDP FL amine, which lacks the PEG linker, is reported to have high water solubility, suggesting that the addition of the PEG chain further enhances its compatibility with aqueous environments.[3]
Quantitative Data Summary
The following table summarizes the key properties of this compound and related compounds.
| Property | This compound TFA salt | BDP FL-PEG4-TCO | BDP FL amine | BDP FL-PEG4-DBCO |
| Molecular Weight | 510.4 g/mol [1] | 662.6 g/mol [4] | 426.7 g/mol [3] | 797.7 g/mol [5] |
| Excitation Max (λex) | 503 nm[1] | 503 nm[4] | 503 nm[3] | 503 nm |
| Emission Max (λem) | 509 nm[1] | 509 nm[4] | 509 nm[3] | 512 nm[6] |
| Quantum Yield (Φ) | 0.9[1] | 0.9[4] | 0.97[3] | Not specified |
| Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹[1] | 80,000 cm⁻¹M⁻¹[4] | 80,000 cm⁻¹M⁻¹[3] | 80,000 cm⁻¹M⁻¹[6] |
| Solubility (Organic) | DMSO, DMF, DCM[1] | DMSO, DMF, DCM[4] | DMSO, DMF, Methanol[3] | DMSO, DMF, DCM, MeOH[5][6] |
| Solubility (Aqueous) | Low[1] | Low[4] | High[3] | Not specified |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound, which is a prerequisite for its use in aqueous buffers.
Materials:
-
This compound TFA salt
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL or 2-20 mM).
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Working Solubility in Aqueous Buffer
This protocol provides a method to determine the practical working solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at the desired pH
-
Spectrophotometer or fluorometer
-
Microcentrifuge
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into the aqueous buffer. It is recommended to start with a high dilution factor (e.g., 1:1000) and create progressively more concentrated solutions.
-
For each dilution, vortex the solution immediately after adding the stock solution to the buffer.
-
Allow the solutions to equilibrate at room temperature for at least 30 minutes.
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
To quantitatively assess for aggregation, centrifuge the solutions at high speed (e.g., >14,000 x g) for 10-15 minutes.
-
Carefully measure the absorbance or fluorescence of the supernatant. A sharp decrease in the signal that is not proportional to the concentration indicates that the solubility limit has been exceeded and the dye is aggregating.
-
The highest concentration that remains clear and shows a linear relationship between concentration and absorbance/fluorescence is considered the working solubility limit in that specific buffer.
Visualizations
Logical Workflow for Solubilization and Use
The following diagram illustrates the logical workflow for preparing and using this compound in aqueous solutions for applications such as bioconjugation.
Caption: Workflow for this compound solubilization.
Relationship between Structure and Solubility
This diagram illustrates the relationship between the chemical structure of this compound and its solubility characteristics.
Caption: Structure-solubility relationship of this compound.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
- 4. BDP FL-PEG4-TCO, 2183473-16-5 | BroadPharm [broadpharm.com]
- 5. BDP FL-PEG4-DBCO | BroadPharm [broadpharm.com]
- 6. BDP-FL-PEG4-DBCO, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide to the Stability and Storage of BDP FL-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for BDP FL-PEG4-amine, a fluorescent labeling reagent. Understanding the stability profile of this molecule is critical for ensuring the reliability and reproducibility of experimental results in research and drug development. This document synthesizes available data on the constituent components of this compound—the BODIPY FL (BDP FL) fluorophore and the polyethylene (B3416737) glycol (PEG) linker—to provide a thorough understanding of its handling and storage requirements.
Core Concepts: Understanding this compound
This compound is a bifunctional molecule comprising a bright and photostable green fluorescent dye (BDP FL), a hydrophilic four-unit polyethylene glycol spacer (PEG4), and a reactive primary amine group. This combination of features makes it a valuable tool for labeling biomolecules such as proteins and peptides. The BDP FL dye offers excellent spectral properties, while the PEG linker enhances water solubility and reduces non-specific binding. The terminal amine group allows for covalent attachment to various functional groups.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in Table 1. These parameters are essential for the proper use and characterization of the fluorescent label in experimental setups.
| Property | Value | Reference |
| Molecular Weight | ~510.4 g/mol | [1] |
| Excitation Maximum (λex) | ~503 nm | [1] |
| Emission Maximum (λem) | ~509 nm | [1] |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φf) | ~0.9 | [1] |
| Solubility | Good in DMSO, DMF, DCM; Low in water | [1] |
Stability Profile of this compound
The overall stability of this compound is determined by the individual stabilities of the BDP FL dye and the PEG-amine linker.
Stability of the BDP FL Core
The BODIPY (boron-dipyrromethene) dye core is known for its relatively high stability compared to other fluorophores. However, it is susceptible to degradation under certain conditions.
-
Photostability: While generally photostable, prolonged exposure to high-intensity light can lead to photobleaching.[2] The primary mechanism of photodegradation is thought to occur from the first excited singlet state (S1) and can involve photooxidation.[2][3] Degradation can manifest as a decrease in the main absorption band and may involve the cleavage of the BF2 ring.[4]
-
pH Stability: BODIPY dyes are generally considered to be insensitive to pH in the physiological range.[5] However, studies have shown that they can be unstable under strongly acidic or basic conditions.[5] For instance, some BODIPY derivatives show decomposition upon addition of excess trifluoroacetic acid (TFA).[6]
-
Chemical Stability: The BDP FL core is relatively inert.[7] However, strong oxidizing agents can lead to degradation. The stability can also be influenced by the substituents on the BODIPY core.[6]
Stability of the PEG4-amine Linker
The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the molecule. Its stability is also a critical factor.
-
Thermal Stability: PEG chains can undergo thermal degradation at elevated temperatures. While specific data for short PEG4 linkers is scarce, studies on various molecular weight PEGs indicate that thermal stability is a consideration for long-term storage and handling at high temperatures.[8][9][10]
-
Oxidative Stability: The ether linkages in the PEG chain can be susceptible to oxidation, especially in the presence of metal ions and oxygen.[11] This can lead to chain cleavage and loss of function.
-
pH Stability: The amine group's reactivity is pH-dependent. For conjugation reactions, a pH of 7-9 is generally recommended.[12] Extreme pH values should be avoided during storage to prevent hydrolysis or degradation of the linker and the dye.
Recommended Storage and Handling
Based on the stability profiles of its components, the following storage and handling procedures are recommended for this compound to ensure its integrity and performance.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term (shipping): Ambient temperature is acceptable for a few weeks. | Minimizes thermal degradation of the PEG linker and the BDP FL dye.[1][13] |
| Light | Store in the dark. Use amber vials or wrap containers in foil. | Prevents photobleaching and photodegradation of the BDP FL dye.[4] |
| Moisture | Store in a desiccated environment. | The compound is hygroscopic, and moisture can affect its stability and handling. |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF are recommended for preparing high-concentration stock solutions. | This compound has good solubility in these organic solvents and they are suitable for long-term storage at -20°C.[1] |
| Aqueous Solutions | Prepare fresh for each experiment. Avoid long-term storage in aqueous buffers. | The stability of the PEG-amine linker can be compromised in aqueous solutions over time. |
| Buffer Selection | Use non-amine-containing buffers at a pH between 7.0 and 7.5 for reconstitution and conjugation reactions (e.g., PBS). | Amine-containing buffers (like Tris or glycine) will compete with the target molecule for reaction with amine-reactive functionalities. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound under various conditions.
Accelerated Thermal Stability Study
This protocol is designed to evaluate the effect of elevated temperatures on the stability of the compound.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY - Wikipedia [en.wikipedia.org]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nhsjs.com [nhsjs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. BDP FL-PEG4-TCO, 2183473-16-5 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Amine-Reactive Group of BDP FL-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BDP FL-PEG4-amine, focusing on its core amine-reactive functionality. This compound is a fluorescent labeling reagent comprised of a bright and photostable borondipyrromethene (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine group. It is this terminal amine that serves as the reactive handle for covalently conjugating the BDP FL dye to various biomolecules and surfaces.
The Core: Understanding the Amine Group's Reactivity
Contrary to what the name might imply, this compound does not contain a group that reacts with amines. Instead, it is the amine group on the molecule that is reactive. This primary amine (-NH₂) is a potent nucleophile, particularly when it is in its deprotonated state. This allows it to readily react with electrophilic functional groups to form stable covalent bonds.
The most common applications of this reactivity are in the labeling of proteins, antibodies, and other biomolecules. These reactions typically target:
-
Carboxylic Acids (-COOH): Found on the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues. The conjugation with the amine of this compound is facilitated by carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable intermediate.
-
Activated Esters (e.g., NHS esters): These are highly efficient amine-reactive functional groups that can be readily introduced onto biomolecules. The reaction between a primary amine and an NHS ester results in the formation of a highly stable amide bond.
The hydrophilic PEG4 spacer in this compound serves to increase the water solubility of the molecule and can help to reduce aggregation of the labeled biomolecule.[1][]
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [3] |
| Molecular Weight | 510.4 g/mol | [3] |
| Excitation Maximum (λex) | 503 nm | [3] |
| Emission Maximum (λem) | 509 nm | [3] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [3] |
| Solubility | DMSO, DMF, DCM | [3] |
Reaction Kinetics
| pH | Reaction Half-Life (t1/2) | Final Product Yield | Reference(s) |
| 8.0 | 25 minutes | ~87-92% | [4] |
| 8.5 | 10 minutes | ~87-92% | [4] |
| 9.0 | 5 minutes | ~87-92% | [4] |
Data from a study on the reaction of a porphyrin-NHS ester with mPEG₄-NH₂. The study notes that while the reaction is fastest at pH 9.0, this pH also leads to a faster rate of NHS-ester hydrolysis.[4]
Experimental Protocols
Two common protocols for utilizing the amine-reactivity of this compound are detailed below: conjugation to a carboxylic acid-containing molecule using EDC/NHS chemistry, and conjugation to an NHS ester-functionalized molecule.
Protocol 1: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This two-step protocol is designed to covalently link this compound to a molecule containing a carboxylic acid, such as a protein.
Materials:
-
Molecule with a carboxylic acid (e.g., protein)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Preparation of the Carboxylic Acid-Containing Molecule:
-
Dissolve the molecule to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of the Carboxylic Acid:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water at a concentration of 10 mg/mL.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the solution of the carboxylic acid-containing molecule.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of the Activated Molecule (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute into the Coupling Buffer.
-
Add a 10-50 fold molar excess of this compound to the activated molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis.
-
Protocol 2: Conjugation of this compound to an NHS Ester-Functionalized Molecule
This protocol describes the direct reaction of this compound with a molecule that has been pre-functionalized with an NHS ester.
Materials:
-
NHS ester-functionalized molecule
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-functionalized molecule in Reaction Buffer to a concentration of 2-10 mg/mL.
-
Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of the NHS ester-functionalized molecule.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow: EDC/NHS-Mediated Conjugation
Caption: Workflow for labeling a carboxyl-containing molecule.
Logical Relationship of this compound Components
Caption: Functional components of this compound.
References
An In-depth Technical Guide to BDP FL-PEG4-Amine for Labeling Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent probe combining the excellent photophysical properties of the boron-dipyrromethene (BODIPY) core with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive primary amine. This unique structure makes it an ideal reagent for the covalent labeling of proteins, peptides, and other biomolecules for a wide range of applications in life sciences, drug discovery, and diagnostics.[1][2] The BODIPY FL dye offers high fluorescence quantum yields, sharp emission spectra, and good photostability, while the PEG linker enhances water solubility and reduces non-specific binding.[3][4] The terminal amine group provides a reactive handle for conjugation to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, on the target biomolecule.[4][5]
This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for labeling, methods for quantification, and potential applications.
Core Properties and Specifications
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in labeling experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [4] |
| Molecular Weight | 510.4 g/mol | [4] |
| CAS Number | 2183473-14-3 | [4] |
| Purity | Typically ≥95% | [5] |
| Appearance | Solid | - |
| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
| Excitation Maximum (λex) | 503 nm | [4] |
| Emission Maximum (λem) | 509 nm | [4] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [4] |
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins and peptides with this compound. Optimization may be required for specific applications and target molecules.
Protocol 1: Labeling of Proteins via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a protein that has been activated with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
NHS ester crosslinker (e.g., EDC and Sulfo-NHS for carboxyl-to-amine crosslinking)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids (if necessary): If the protein does not have a reactive NHS ester, activate its carboxyl groups by adding a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted dye and other reaction components by size-exclusion chromatography, dialysis, or spin filtration.[6][7]
Protocol 2: Labeling of Peptides
This protocol is suitable for labeling peptides containing a carboxylic acid group or an activated ester.
Materials:
-
Peptide of interest
-
This compound
-
Coupling agents (e.g., HATU, HBTU) for carboxyl-amine coupling
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Amine-free buffer, pH 7.5-8.5[3]
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide and Dye Preparation: Dissolve the peptide and this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Setup: In a reaction vessel, combine the dissolved peptide and a 1.1 to 1.5-fold molar excess of this compound.
-
Coupling Agent Addition: If starting with a carboxylic acid on the peptide, add a 1.2-fold molar excess of a coupling agent like HATU or HBTU and a 2-fold molar excess of a base such as diisopropylethylamine (DIPEA).
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by a suitable method like thin-layer chromatography (TLC) or LC-MS.
-
Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Quantification of Labeling: Degree of Labeling (DOL)
The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine for ensuring experimental consistency.[6][10] An optimal DOL provides a strong signal without causing issues like protein aggregation or fluorescence quenching.[6] The DOL can be calculated using absorbance measurements of the purified conjugate.[7][11]
Procedure for DOL Calculation:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the BDP FL dye (~503 nm, A_max).[10]
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's λ_ex.
-
CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For BODIPY FL, this is approximately 0.3.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of BDP FL at 503 nm (80,000 M⁻¹cm⁻¹).[4]
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An ideal DOL for most applications is between 0.5 and 1.0.[10]
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with an NHS Ester-Activated Biomolecule.
Experimental Workflow
Caption: General Workflow for Protein Labeling.
Applications in Cellular Imagingdot
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. This compound [myskinrecipes.com]
- 3. lifetein.com [lifetein.com]
- 4. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 5. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
BDP FL Dyes for Cellular Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDP FL Dyes
Boron-dipyromethene (BDP) dyes, and specifically the BDP FL (fluorescein) variant, represent a versatile and robust class of fluorophores for cellular imaging.[][2] Characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure, these dyes are renowned for their exceptional photophysical properties.[][3] BDP FL dyes exhibit bright, green fluorescence with excitation and emission spectra similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[2] Key advantages of BDP FL dyes include high fluorescence quantum yields, large extinction coefficients, and remarkable photostability, making them superior alternatives to traditional green fluorophores for demanding imaging applications.[][5] Furthermore, their fluorescence is relatively insensitive to changes in pH and solvent polarity, ensuring consistent performance in the complex environment of living cells.[2][6] The core structure of BDP dyes offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties and functionalities for specific imaging tasks.[][]
Core Properties and Comparison with Other Fluorophores
BDP FL dyes offer significant advantages over other commonly used green fluorophores such as Fluorescein (FITC) and Alexa Fluor 488. While all three are excitable by the common 488 nm laser line, BDP FL dyes and Alexa Fluor 488 exhibit superior photostability compared to FITC, which is prone to rapid photobleaching.[5][7] This enhanced photostability is crucial for time-lapse imaging and experiments requiring prolonged or intense illumination. BDP FL dyes also boast a high quantum yield, often approaching 1.0, which contributes to their exceptional brightness.[8]
| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor 488 |
| Excitation Max (nm) | ~503[9] | ~494[5] | ~495[5] |
| Emission Max (nm) | ~509[9] | ~518[5] | ~519[5] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~92,000[9] | ~80,000 | ~71,000 |
| Quantum Yield (Φ) | ~0.97[8] | ~0.92[5] | ~0.92[5] |
| Photostability | High[8] | Low[5] | High[5] |
| pH Sensitivity | Low[2] | High | Low[6] |
BDP FL Derivatives for Diverse Applications
The versatility of the BDP core allows for the creation of various reactive derivatives, enabling the labeling of a wide range of biomolecules and cellular structures.
| Derivative | Reactive Group | Target | Key Features |
| BDP FL NHS Ester | N-hydroxysuccinimide ester | Primary amines (-NH₂) on proteins, peptides, and amine-modified oligonucleotides.[10] | Efficiently forms stable amide bonds.[] |
| BDP FL Maleimide | Maleimide | Sulfhydryl groups (-SH) on cysteine residues of proteins and peptides.[] | Enables site-specific labeling. |
| BDP FL Hydrazide | Hydrazide | Aldehydes and ketones on carbohydrates and glycoproteins.[8] | Useful for labeling glycans. |
| BDP FL C5-Ceramide | Ceramide conjugate | Golgi apparatus.[12] | Specific localization to this organelle. |
| BDP 493/503 | Lipophilic BDP core | Neutral lipid droplets.[13][14] | Excellent for studying lipid metabolism. |
Experimental Protocols
Protocol 1: Labeling Proteins with BDP FL NHS Ester
This protocol describes the general procedure for labeling proteins with BDP FL NHS ester.
Materials:
-
BDP FL NHS Ester
-
Protein of interest
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve BDP FL NHS Ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add quench buffer to stop the reaction.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for BDP FL). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protocol 2: Staining Lipid Droplets in Live Cells with BDP 493/503
This protocol outlines the steps for visualizing neutral lipid droplets in live cells.[13][14]
Materials:
-
BDP 493/503
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Dye Stock Solution: Dissolve BDP 493/503 in DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light.
-
Prepare Staining Solution: Dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-2 µM.[]
-
Cell Staining:
-
Wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission: ~493/503 nm).
Protocol 3: Staining Fixed Cells
This protocol provides a general method for staining fixed cells with BDP FL dyes.[]
Materials:
-
BDP FL dye conjugate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (if required for intracellular targets): Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the BDP FL dye working solution (concentration will be application-dependent, typically in the µM range) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualization of Cellular Processes
Receptor-Mediated Endocytosis of Transferrin
BDP FL can be conjugated to ligands like transferrin to visualize the process of receptor-mediated endocytosis.[15] The following diagram illustrates the key steps in this pathway.
Experimental Workflow for Cellular Staining and Imaging
The following diagram outlines a typical workflow for preparing and imaging cells with BDP FL dyes.
Conclusion
BDP FL dyes are powerful tools for cellular imaging, offering superior photophysical properties and a high degree of versatility through chemical modification. Their brightness, photostability, and low environmental sensitivity make them ideal for a wide range of applications, from labeling specific biomolecules to tracking dynamic cellular processes in live cells. By selecting the appropriate BDP FL derivative and following optimized protocols, researchers can achieve high-quality, reproducible imaging data to advance their studies in cell biology, drug discovery, and beyond.
References
- 2. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. optolongfilter.com [optolongfilter.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. BODIPY FL Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Receptor-mediated endocytosis of transferrin at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utilization of BDP FL-PEG4-Amine as a Linker in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that function through stoichiometric occupancy, PROTACs act catalytically, enabling the degradation of target proteins at sub-stoichiometric concentrations.
The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability and efficacy of the ternary complex. The incorporation of a fluorescent dye, such as BODIPY FL (BDP FL), into the linker structure provides a powerful tool for the real-time, quantitative analysis of PROTACs in living cells. The BDP FL-PEG4-amine linker, which combines the bright and photostable BDP FL fluorophore with a hydrophilic tetraethylene glycol (PEG4) spacer and a reactive amine group, is an excellent candidate for developing fluorescent PROTACs. This guide provides a comprehensive overview of the application of this compound in PROTAC development, including detailed experimental protocols, data presentation, and visualizations of key processes.
Properties of this compound
The this compound linker possesses a unique combination of properties that make it highly suitable for PROTAC development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [1] |
| Molecular Weight | 510.38 g/mol | [1] |
| Appearance | Orange solid | |
| Solubility | Soluble in DMSO, DMF, and methanol | [1] |
| Excitation Maximum (λex) | ~503 nm | [1] |
| Emission Maximum (λem) | ~509 nm | [1] |
| Fluorescence Quantum Yield | High | |
| Reactive Group | Primary Amine (-NH₂) | [1] |
The primary amine group allows for straightforward conjugation to carboxylic acid-functionalized warheads or E3 ligase ligands through standard amide bond formation chemistry. The PEG4 spacer enhances the linker's hydrophilicity, which can improve the overall solubility and cell permeability of the resulting PROTAC. The BDP FL fluorophore allows for direct visualization of the PROTAC's cellular uptake, distribution, and target engagement using fluorescence microscopy and other fluorescence-based assays.
Synthesis of a Fluorescent PROTAC using this compound
To illustrate the application of the this compound linker, this section details the synthetic route for a hypothetical fluorescent PROTAC, herein named BDP-FL-PROTAC-BRD4 , designed to target the bromodomain-containing protein 4 (BRD4) for degradation. This PROTAC will utilize the well-characterized BRD4 inhibitor (+)-JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Synthetic Workflow
Detailed Experimental Protocol: Synthesis of BDP-FL-PROTAC-BRD4
Step 1: Synthesis of JQ1-BDP FL-PEG4 Conjugate
-
To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the JQ1-BDP FL-PEG4 conjugate.
Step 2: Synthesis of BDP-FL-PROTAC-BRD4
-
To a solution of the JQ1-BDP FL-PEG4 conjugate (1.0 eq) and a suitable VHL ligand containing a carboxylic acid functional group (e.g., a derivative of VH032) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the final BDP-FL-PROTAC-BRD4 by preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization
The final product should be characterized by high-resolution mass spectrometry (HRMS) to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify its structure.
Biological Evaluation of Fluorescent PROTACs
The incorporation of the BDP FL fluorophore allows for a multi-faceted approach to the biological evaluation of the PROTAC.
Quantitative Analysis of Protein Degradation
The primary function of a PROTAC is to induce the degradation of the target protein. This is typically quantified by determining the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
| Parameter | Definition | Typical Assay |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, HiBiT/NanoBRET Assay |
| Dₘₐₓ | The maximal level of protein degradation achieved. | Western Blot, In-Cell Western, HiBiT/NanoBRET Assay |
Hypothetical Degradation Data for BDP-FL-PROTAC-BRD4
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| HeLa | BRD4 | 15 | >95 |
| 22Rv1 | BRD4 | 25 | >90 |
| MCF7 | BRD4 | 50 | >95 |
Note: The above data is hypothetical and for illustrative purposes, based on the reported activities of similar non-fluorescent BRD4-degrading PROTACs.[2]
Experimental Protocol: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of BDP-FL-PROTAC-BRD4 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control and plot the data to determine the DC₅₀ and Dₘₐₓ values.
Cellular Uptake and Localization Studies
The fluorescence of BDP-FL-PROTAC-BRD4 enables direct visualization of its cellular uptake and subcellular localization using fluorescence microscopy.
Experimental Protocol: Live-Cell Imaging of PROTAC Uptake
-
Cell Plating: Seed cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
PROTAC Incubation: Treat the cells with BDP-FL-PROTAC-BRD4 at a suitable concentration (e.g., 100 nM) in live-cell imaging medium.
-
Time-Lapse Microscopy: Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) using a confocal or widefield fluorescence microscope equipped with appropriate filters for BDP FL (Excitation: ~488 nm, Emission: ~500-550 nm).
-
Image Analysis: Analyze the images to observe the kinetics of cellular uptake and the subcellular distribution of the fluorescent PROTAC. Co-localization studies with organelle-specific dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria) can provide further insights into the PROTAC's localization.
Experimental Workflow for PROTAC Evaluation
PROTAC Mechanism of Action and Targeted Signaling Pathway
The BDP-FL-PROTAC-BRD4 induces the degradation of BRD4 through the ubiquitin-proteasome pathway.
References
The Strategic Application of BDP FL-PEG4-amine in Antibody-Drug Conjugate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this revolution. ADCs combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs, offering a promising therapeutic strategy. A critical component in the design and evaluation of novel ADCs is the linker, which connects the antibody to the payload. This technical guide delves into the role and application of BDP FL-PEG4-amine, a fluorescently labeled polyethylene (B3416737) glycol (PEG) linker, in the research and development of ADCs. While primarily utilized as a tool for tracking and visualization, its structural components are representative of linkers used in therapeutic ADCs.
Introduction to this compound
This compound is a bifunctional linker molecule that incorporates three key features relevant to ADC research:
-
A BODIPY FL (BDP FL) fluorophore: This stable and bright green-emitting fluorophore allows for sensitive and quantitative tracking of the ADC through fluorescence-based methods.[1]
-
A tetra-polyethylene glycol (PEG4) spacer: The hydrophilic PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[2][]
-
A primary amine group: This functional group serves as a reactive handle for conjugation to either the antibody or the cytotoxic payload, typically through amide bond formation with activated carboxylic acids (e.g., NHS esters).[1][4]
While not a direct component of a therapeutic payload delivery system in most documented cases, this compound is an invaluable tool for preclinical research. Its fluorescent properties enable detailed investigation into critical aspects of ADC behavior, such as cellular uptake, intracellular trafficking, and biodistribution.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [1] |
| Molecular Weight | 510.4 g/mol | [1] |
| CAS Number | 2183473-14-3 | [1] |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.9 | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
Role in ADC Research and Development
The primary utility of this compound in the ADC field is as a fluorescent surrogate for a drug-linker moiety. By conjugating this fluorescent linker to an antibody, researchers can study the behavior of the resulting fluorescent antibody conjugate, which is expected to mimic the trafficking of a corresponding ADC. This approach provides critical insights into:
-
Cellular internalization and trafficking: Visualizing the pathway of the fluorescently labeled ADC from cell surface binding to endocytosis and lysosomal transport.
-
Biodistribution and tumor targeting: In vivo imaging studies in animal models can reveal the accumulation of the ADC in the tumor versus off-target organs.
-
Linker stability: While this compound itself is generally stable, its use in conjunction with cleavable linkers can allow for the study of payload release mechanisms through fluorescence dequenching or colocalization assays.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving the use of a fluorescent amine linker like this compound in ADC research.
Conjugation of this compound to an Antibody
This protocol describes a typical method for labeling an antibody with an amine-reactive fluorescent dye.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for in-situ activation of a payload with a carboxylic acid, or an NHS-ester activated payload.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
Fluorophore-Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
This step depends on the functional group on the payload to be conjugated. Assuming the payload has a carboxylic acid, it would first be activated to an NHS ester using EDC and NHS. The this compound would then be reacted with this activated payload. The resulting BDP FL-PEG4-Payload conjugate, now with a reactive group for the antibody (e.g., if the payload was modified to have an NHS ester), would then be added to the antibody solution.
-
Alternatively, for tracking studies, the this compound can be directly conjugated to the antibody. To do this, the amine group on the linker needs to be modified to a reactive group for the antibody's lysines, or the antibody's carboxyl groups (glutamic or aspartic acid) can be activated with EDC/NHS to react with the linker's amine.
-
For direct labeling of the antibody's lysines, a homobifunctional crosslinker could be used to first react with the amine of this compound and then with the antibody's lysines.
-
The molar ratio of the reactive linker-payload to the antibody will determine the degree of labeling (DOL). A typical starting point is a 10:1 to 20:1 molar excess of the labeling reagent.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated this compound and other small molecules by SEC or dialysis.
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the dye concentration by measuring absorbance at the fluorophore's maximum absorbance wavelength (~503 nm for BDP FL).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.
-
In Vitro Cytotoxicity Assay
This protocol outlines how to assess the cell-killing ability of an ADC using a standard MTT assay.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Non-target cell line (as a negative control)
-
Complete cell culture medium
-
ADC construct and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank.
-
Incubate for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Quantitative Data Presentation
Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeting ADC
| Cell Line | Target Expression | ADC Construct | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | Trastuzumab-PEG-MMAE | 10 - 50 |
| MDA-MB-468 | HER2-negative | Trastuzumab-PEG-MMAE | > 1000 |
| SK-BR-3 | HER2-positive | Unconjugated Trastuzumab | No effect |
Table 2: Representative Pharmacokinetic Parameters of a PEGylated ADC in Mice
| ADC Construct | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| Antibody-PEG-Payload | 150 - 250 | 0.2 - 0.5 |
| Antibody-Non-PEG-Payload | 80 - 150 | 0.5 - 1.0 |
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate crucial concepts in ADC research.
Experimental Workflow for ADC Evaluation
This diagram outlines the typical workflow for the creation and evaluation of an ADC.
ADC Mechanism of Action: Intracellular Trafficking
This diagram illustrates the general mechanism of action of an ADC, from binding to the target cell to payload release.
Signaling Pathway: Tubulin Inhibition by Auristatins (e.g., MMAE)
Many common ADC payloads, such as Monomethyl Auristatin E (MMAE), function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]
Signaling Pathway: DNA Damage by PBDs
Payloads like pyrrolobenzodiazepine (PBD) dimers cause cytotoxicity by crosslinking DNA, which blocks DNA replication and transcription, ultimately leading to apoptosis.[5][]
Conclusion
This compound serves as a powerful tool in the preclinical development and evaluation of antibody-drug conjugates. Its inherent fluorescent properties, combined with a hydrophilic PEG spacer and a reactive amine handle, facilitate detailed investigations into the pharmacokinetics and pharmacodynamics of ADCs. While not typically a component of the final therapeutic product, the insights gained from studies using this and similar fluorescent linkers are instrumental in optimizing the design of next-generation ADCs with improved efficacy and safety profiles. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize such tools in their pursuit of more effective cancer therapies.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. labinsights.nl [labinsights.nl]
- 4. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 5. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
An In-depth Technical Guide to the Safe Handling and Application of BDP FL-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental application of BDP FL-PEG4-amine, a fluorescent labeling reagent increasingly utilized in biomedical research and drug development. The information presented herein is intended to equip researchers with the necessary knowledge for the safe and effective use of this compound.
Introduction
This compound is a fluorescent dye-linker conjugate that combines the bright and photostable BDP FL fluorophore with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine. This primary amine group serves as a reactive handle for covalent attachment to various biomolecules, such as proteins, antibodies, and peptides, through their carboxylic acid or activated ester functionalities. The PEG spacer enhances the water solubility of the otherwise hydrophobic BDP FL dye, minimizing aggregation and improving the biocompatibility of the resulting conjugates. This reagent is particularly valuable for applications requiring sensitive detection and imaging in aqueous environments.
Safety and Handling
While this compound and its common trifluoroacetate (B77799) (TFA) salt are generally considered non-hazardous for shipping, proper laboratory safety protocols should always be observed.[1] A comprehensive Safety Data Sheet (SDS) was not publicly available at the time of this guide's compilation; therefore, the following recommendations are based on information from suppliers and general best practices for handling similar chemical reagents.
2.1 General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
2.2 Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | Long-term: -20°C; Short-term (days to weeks): 0-4°C | [1] |
| Storage Conditions | Store in a dry, dark place. The compound should be sealed to protect it from moisture. | [1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
Physicochemical and Spectroscopic Properties
The following tables summarize the key properties of this compound and its TFA salt, compiled from various suppliers.
Table 3.1: General Properties
| Property | This compound | This compound TFA Salt |
| CAS Number | 2183473-14-3 | 2183473-14-3 |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | C₂₆H₃₈BF₅N₄O₇ |
| Molecular Weight | 510.38 g/mol | 624.41 g/mol |
| Purity | Typically ≥95% | Typically ≥98% |
| Solubility | DMSO, DMF, DCM; Low solubility in water | DMSO, DMF, DCM; Low solubility in water |
Table 3.2: Spectroscopic Properties
| Parameter | Value |
| Excitation Maximum (λex) | 503 nm |
| Emission Maximum (λem) | 509 nm |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
Experimental Protocols
This compound is primarily used for the fluorescent labeling of biomolecules. The following is a general protocol for the conjugation of this compound to a protein via its carboxylic acid groups, a common application. This protocol may require optimization for specific proteins and applications.
4.1 Materials
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
4.2 Protocol for Protein Labeling
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and Sulfo-NHS in the reaction buffer immediately before use.
-
-
Activation of Protein Carboxylic Acids:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add a 10-20 molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10-20 molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching of Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench the reaction.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the dye concentration by measuring the absorbance at the excitation maximum of BDP FL (~503 nm).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max of conjugate × Molar mass of protein) / (ε_dye × A_280 of conjugate)
-
Visualizations
5.1 Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound.
Caption: A flowchart illustrating the major steps for fluorescently labeling a protein with this compound.
5.2 Logical Relationship of Components in Conjugation
The diagram below shows the logical relationship between the key components involved in the EDC/NHS-mediated conjugation of this compound to a protein.
Caption: The reaction scheme for the conjugation of this compound to a protein.
References
In-Depth Technical Guide to BDP FL-PEG4-amine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BDP FL-PEG4-amine, a fluorescent labeling reagent. It details the molecule's chemical and physical properties, outlines a detailed experimental protocol for its use in creating fluorescent probes, and presents a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers in life sciences and drug development employing fluorescence-based detection methods.
Core Properties of this compound
This compound is a versatile tool in bioconjugation, combining the bright and photostable fluorescence of the BODIPY™ FL (BDP FL) dye with the hydrophilicity and flexible linker properties of a tetraethylene glycol (PEG4) spacer terminated with a primary amine. The primary amine group allows for straightforward covalent attachment to various functional groups, making it a valuable reagent for labeling biomolecules.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its commonly available trifluoroacetate (B77799) (TFA) salt form.
| Property | This compound | This compound TFA Salt | Reference |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | C₂₆H₃₈BF₅N₄O₇ | [1][2] |
| Molecular Weight | 510.38 g/mol | 624.41 g/mol | [1][2] |
| Excitation Maximum (λex) | 503 nm | 503 nm | [3] |
| Emission Maximum (λem) | 509 nm | 509 nm | [3] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | 80,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | 0.9 | 0.9 | [3] |
| Purity | ≥95% to 98% | ≥95% to 98% | [3][4][5] |
| Solubility | DMSO, DMF, DCM; low solubility in water | DMSO, DMF, DCM; low solubility in water | [3] |
| Storage Condition | -20°C | -20°C | [3] |
Application in Fluorescent Probe Synthesis: A Case Study
A notable application of BODIPY-based fluorescent dyes with amine linkers is the creation of custom fluorescent probes to visualize the interaction of molecules with biological structures. A study by Mascuch et al. (2023) details the synthesis and use of a formoside-BODIPY probe to identify the sensory structures in zebrafish larvae that bind to the chemical defense molecule, formoside.[6][7][8] While the study does not explicitly name "this compound," the synthesis of a fluorescent probe by conjugating a BODIPY dye to a molecule of interest via an amide bond is a prime example of its application.
Experimental Protocol: Synthesis of a Formoside-BODIPY Probe
The following protocol is adapted from the methods described by Mascuch et al. (2023) for the synthesis of their formoside-BODIPY probe. This protocol can be generalized for the conjugation of this compound to other molecules containing a carboxylic acid group.
Materials:
-
This compound
-
Molecule of interest with a carboxylic acid group (e.g., Formoside)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the molecule of interest containing a carboxylic acid in anhydrous DMF.
-
Activation: To this solution, add 4 equivalents of DIPEA followed by 2 equivalents of BOP reagent. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Conjugation: Add 1.5 equivalents of this compound dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4 hours, protected from light.
-
Purification: Purify the resulting fluorescent probe by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized probe using mass spectrometry and NMR spectroscopy.
Experimental Workflow and Visualization
The successful application of a newly synthesized fluorescent probe requires a systematic experimental workflow, from synthesis to biological imaging.
The diagram above illustrates the key stages of the experimental process, from the initial synthesis and purification of the fluorescent probe, through its chemical characterization, to its final application in a biological context, such as the zebrafish model described by Mascuch et al. (2023).[6][7][8]
Logical Relationship in Bioconjugation
The core of utilizing this compound lies in the chemical reaction between its primary amine and a suitable functional group on the target molecule. The following diagram outlines the logical relationship in a typical amine-reactive bioconjugation.
This diagram shows that a target molecule possessing a reactive functional group can be covalently linked to this compound, resulting in a fluorescently labeled conjugate. This conjugate is then ready for use in various downstream applications that leverage its fluorescent properties for detection and analysis. The amine group of this compound is particularly reactive towards carboxylic acids (in the presence of activators) and N-hydroxysuccinimide (NHS) esters.[3]
References
- 1. This compound [myskinrecipes.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 4. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 5. This compound TFA salt: AxisPharm [axispharm.seesaa.net]
- 6. Visualization of the chemical defense molecule formoside binding to sensory structures in a model fish predator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of the chemical defense molecule formoside binding to sensory structures in a model fish predator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
BDP FL-PEG4-Amine: Application Notes and Protocols for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the fluorescent labeling of proteins using BDP FL-PEG4-amine. This reagent combines the bright and photostable BDP FL fluorophore with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine. The primary amine allows for conjugation to proteins through various amine-reactive crosslinking chemistries, most commonly targeting carboxyl groups on the protein after activation.
Introduction to this compound Labeling
BDP FL is a borondipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and excellent photostability, making it a superior alternative to traditional fluorophores like fluorescein.[1][2][3][4] The integrated PEG4 linker enhances the water solubility of the dye-protein conjugate, helps to reduce aggregation, and provides a flexible spacer arm to minimize potential steric hindrance between the dye and the protein's active sites.[5][6][] This labeling strategy is particularly useful for preparing fluorescently tagged proteins for applications such as immunochemistry, fluorescence microscopy, and flow cytometry.[8][9]
The protocol described here focuses on the common two-step carbodiimide (B86325) chemistry to couple the primary amine of this compound to the carboxyl groups (aspartic and glutamic acid residues) on a target protein.
Data Presentation
Table 1: Properties of BDP FL Dye
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax) | 503 nm | [2] |
| Maximum Emission Wavelength (λem) | 509 nm | [2] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [2] |
| Molecular Weight | ~414.21 Da (for the maleimide (B117702) version, amine version is similar) | [2] |
Experimental Protocols
Materials Required
-
Target protein to be labeled
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[10][11]
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate-Buffered Saline (PBS)
Protocol for Labeling Protein Carboxyl Groups
This protocol is a general guideline and may require optimization for specific proteins.
1. Protein Preparation:
- Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.[10]
- Ensure the protein solution is free of extraneous carboxyl-containing molecules. If necessary, perform buffer exchange into the Activation Buffer using dialysis or a desalting column.
2. Activation of Protein Carboxyl Groups:
- Add a 100-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS for a water-soluble reaction) to the protein solution.
- Incubate for 15 minutes at room temperature with gentle mixing.
3. Preparation of this compound Solution:
- Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[10]
4. Labeling Reaction:
- Immediately after the 15-minute activation step, adjust the pH of the activated protein solution to 8.3-8.5 by adding the Labeling Buffer.
- Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
5. Quenching the Reaction:
- Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
- Incubate for 1 hour at room temperature.
6. Purification of the Labeled Protein:
- Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored fractions to elute.
- Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
7. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm (A280) and 503 nm (A503).
- Calculate the protein concentration and the concentration of the BDP FL dye using the Beer-Lambert law.
- The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 7.
Mandatory Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Chemical pathway for protein labeling via carbodiimide chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. purepeg.com [purepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Green Fluorescent Dye BDP FL | TCI AMERICA [tcichemicals.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
Application Note: Covalent Conjugation of BDP FL Dyes to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics, enabling the visualization and quantification of specific target molecules in applications such as fluorescence microscopy, flow cytometry, and immunoassays.[][] The choice of fluorophore is critical for achieving high-quality results. BDP FL is a borondipyrromethene-based dye that serves as an excellent alternative to traditional fluorescein (B123965) (FITC). It offers superior photostability, a high fluorescence quantum yield, and spectral properties that are largely insensitive to pH and solvent polarity.[3][4]
The most common and robust method for labeling antibodies involves the covalent attachment of an amine-reactive fluorescent dye to primary amines on the antibody.[5][6] Antibodies, like most proteins, present numerous primary amines on the N-terminus of their polypeptide chains and on the side chains of lysine (B10760008) residues.[6] These accessible amines serve as excellent targets for conjugation.[7] This application note provides a detailed protocol for the conjugation of an amine-reactive BDP FL N-hydroxysuccinimidyl (NHS) ester to an antibody, purification of the resulting conjugate, and characterization by calculating the degree of labeling (DOL).
Quantitative Data and Reagent Properties
Successful antibody conjugation depends on the intrinsic properties of the dye and carefully controlled reaction parameters. The tables below summarize the key characteristics of the BDP FL fluorophore and the recommended starting points for the conjugation reaction.
Table 1: Spectroscopic and Physical Properties of BDP FL Dye
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | 503 nm | [8][9] |
| Emission Maximum (λem) | 509 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | [8][9] |
| Correction Factor (CF₂₈₀)¹ | ~0.027 | [8] |
¹Correction factor is used to account for the dye's absorbance at 280 nm when calculating protein concentration.
Table 2: Recommended Parameters for Antibody Conjugation
| Parameter | Recommended Value | Rationale | Reference |
|---|---|---|---|
| Antibody Concentration | 2 - 10 mg/mL | High concentration drives reaction efficiency. | [7][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate | Maintains a slightly basic pH to ensure primary amines are deprotonated and reactive. | [11] |
| Reaction pH | 8.0 - 9.0 | Optimal for the reaction between NHS esters and primary amines. | [][11] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). | |
| Incubation Time | 60 minutes | Sufficient time for the conjugation reaction to proceed at room temperature. | [10] |
| Incubation Temperature | Room Temperature (~20-25°C) | Convenient and effective for the labeling reaction. | |
Diagrams of Workflow and Chemistry
Figure 1. Reaction scheme for labeling antibody primary amines with an NHS-ester functionalized dye.
Figure 2. Overview of the experimental workflow from preparation to final characterization.
Experimental Protocols
This section provides detailed step-by-step procedures for labeling an antibody with BDP FL NHS Ester.
Protocol 1: Preparation of Reagents
A. Antibody Preparation It is critical to ensure the antibody is in an amine-free buffer at the correct pH and concentration. Buffers containing Tris, glycine, or preservatives like sodium azide (B81097) can interfere with the conjugation reaction.[6][7][12] Stabilizing proteins such as BSA must also be removed.[6]
-
Buffer Exchange: If your antibody solution contains interfering substances, perform a buffer exchange into a conjugation-friendly buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). This can be done using a desalting column with an appropriate molecular weight cutoff (MWCO) or through dialysis against the desired buffer.[7][13]
-
Concentration Adjustment: Adjust the final antibody concentration to be within the recommended range of 2-10 mg/mL using the conjugation buffer.[10] Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.[7]
B. BDP FL NHS Ester Stock Solution Preparation NHS esters are moisture-sensitive and should be handled accordingly.
-
Allow the vial of BDP FL NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[10] For example, to make 100 µL of a 10 mM solution, dissolve ~0.5 mg of BDP FL NHS Ester (MW ~500 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared immediately before use, as the reactive ester group can hydrolyze over time.[7]
Protocol 2: Antibody Conjugation Reaction
-
Calculate Dye Volume: Determine the volume of 10 mM dye stock solution needed to achieve the desired molar excess. For a starting point, a 15:1 dye-to-antibody molar ratio is often recommended.
-
Moles of Antibody: (Antibody Volume in L) x (Antibody Concentration in mg/mL) / (Antibody MW in mg/mol)
-
Note: A typical IgG antibody has a molecular weight (MW) of ~150,000 g/mol or 150 mg/mmol.
-
-
Moles of Dye Needed: (Moles of Antibody) x (Desired Molar Ratio)
-
Volume of Dye Stock (µL): (Moles of Dye Needed) / (10 mmol/L) x 1,000,000
-
-
Combine Reagents: While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the BDP FL NHS Ester stock solution.[14]
-
Incubate: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[10]
-
Quench Reaction (Optional): To stop the reaction, you can add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[10] This step is optional as the subsequent purification will remove any unreacted dye.
Protocol 3: Purification of the Antibody-Dye Conjugate
It is essential to remove any free, unconjugated BDP FL dye from the final product.
-
Prepare Desalting Column: Use a spin desalting column (e.g., Sephadex G-25) with a MWCO suitable for antibodies (e.g., 40K).[13] Equilibrate the column according to the manufacturer's instructions, typically by washing with phosphate-buffered saline (PBS).[7]
-
Load Sample: Carefully apply the entire volume of the conjugation reaction mixture to the center of the equilibrated column.
-
Elute Conjugate: Centrifuge the column according to the manufacturer's protocol to collect the purified antibody-dye conjugate. The larger conjugate will elute, while the smaller, unconjugated dye molecules will be retained in the column matrix.[7]
Protocol 4: Characterization of the Conjugate
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical quality attribute. An optimal DOL is typically between 2 and 10.[7]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for BDP FL, ~503 nm (Aₘₐₓ). Dilute the sample in PBS if necessary to be within the linear range of the instrument.[10]
-
Calculate Protein Concentration:
-
Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance at 280 nm.
-
Aₘₐₓ: Absorbance at ~503 nm.
-
CF₂₈₀: Correction factor for the dye at 280 nm (see Table 1).[10]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of BDP FL at ~503 nm (see Table 1).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
The final purified BDP FL-antibody conjugate is now ready for use in downstream applications. Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if compatible with your assay) and storing at -20°C.
References
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 9. BDP FL-PEG4-amine TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. biotium.com [biotium.com]
- 12. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: BDP FL-PEG4-amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development. The covalent attachment of a fluorescent probe to a target molecule, such as a protein, antibody, or nucleic acid, enables sensitive detection and visualization in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and high-throughput screening.
This document provides detailed application notes and protocols for the use of BDP FL-PEG4-amine in conjugation with molecules activated with N-hydroxysuccinimide (NHS) esters. BDP FL is a bright and photostable green fluorescent dye belonging to the BODIPY class of fluorophores. The tetraethylene glycol (PEG4) spacer enhances water solubility and provides a flexible linker between the dye and the target molecule, minimizing potential steric hindrance. The terminal primary amine of this compound serves as a nucleophile that readily reacts with electrophilic NHS esters to form a stable and irreversible amide bond. This chemistry is one of the most common and reliable methods for bioconjugation.
Reaction Mechanism
The core of the labeling strategy is the nucleophilic acyl substitution reaction between the primary amine of this compound and the NHS ester-activated carboxyl group on the target molecule. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[1]
Spectroscopic Properties of this compound
Understanding the spectroscopic properties of the fluorophore is critical for experimental design and data analysis. The key spectral characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | [1][2] |
| Emission Maximum (λem) | 509 nm | [1][2] |
| Molar Extinction Coefficient (ε) at λex | 80,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.9 - 0.97 | [1][2] |
| Recommended Storage | -20°C, protected from light and moisture | [1][2] |
| Solubility | DMSO, DMF, Methanol, Water | [1] |
Experimental Protocols
Protocol 1: Labeling an NHS Ester-Activated Protein with this compound
This protocol describes a general procedure for labeling a protein that has been activated with an NHS ester using this compound.
Materials:
-
NHS ester-activated protein
-
This compound TFA salt (Molecular Weight: 510.4 g/mol )[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5. Avoid buffers containing primary amines, such as Tris.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the NHS Ester-Activated Protein: Dissolve the NHS ester-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: a. Calculate the required volume of the this compound stock solution. A molar excess of the amine-containing dye to the NHS ester-activated protein is typically recommended to ensure efficient labeling. A starting point is a 10- to 20-fold molar excess of this compound.[4] b. Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step will react with any remaining NHS esters.
-
Purification of the Conjugate: Separate the BDP FL-labeled protein from unreacted this compound and byproducts using size-exclusion chromatography (SEC).[5][6] a. Equilibrate the SEC column with an appropriate buffer (e.g., PBS, pH 7.4). b. Apply the reaction mixture to the column. c. Collect fractions and monitor the absorbance at 280 nm (for protein) and 503 nm (for BDP FL dye). The first peak to elute will contain the labeled protein.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and 503 nm. b. Calculate the protein concentration and the Degree of Labeling (DOL) using the protocol outlined below.
-
Storage: Store the purified conjugate at 4°C or -20°C, protected from light. The addition of a bacteriostatic agent like sodium azide (B81097) may be considered for long-term storage.
Protocol 2: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical parameter to determine the efficiency of the conjugation reaction.[7] It is calculated from the absorbance measurements of the purified conjugate.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified BDP FL-protein conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).
-
Calculate Protein Concentration: The absorbance at 280 nm is a combination of the absorbance of the protein and the BDP FL dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
-
Correction Factor (CF): CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at 503 nm). For many green fluorescent dyes, this value is in the range of 0.3.[8] For precise calculations, this should be determined empirically for BDP FL.
-
Corrected Protein Absorbance (A₂₈₀,corr): A₂₈₀,corr = A₂₈₀ - (A₅₀₃ x CF)
-
Protein Concentration (M): [Protein] = A₂₈₀,corr / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M): [Dye] = A₅₀₃ / ε_dye
-
where ε_dye is the molar extinction coefficient of BDP FL at 503 nm (80,000 M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific application and protein.[9] Over-labeling can lead to fluorescence quenching and loss of protein activity.[10]
Applications
The covalent conjugation of this compound to NHS ester-activated molecules enables a wide range of applications in biological research and drug development.
-
Fluorescence Microscopy: Labeled proteins or antibodies can be used to visualize the localization and dynamics of specific targets within fixed or living cells.
-
Flow Cytometry: Fluorescently labeled antibodies are essential reagents for identifying and sorting cell populations based on the expression of cell surface or intracellular markers.
-
Immunoassays: The high fluorescence quantum yield of BDP FL provides a sensitive detection method for various immunoassay formats, such as ELISA and Western blotting.
-
Enzyme Activity Probes: this compound can be used to label enzyme inhibitors or substrates that have been modified with an NHS ester, creating probes to study enzyme activity and screen for inhibitors.[11][12][13][14]
-
Drug Delivery and Targeting: The hydrophilic PEG spacer can improve the pharmacokinetic properties of labeled molecules, and the fluorescent tag allows for tracking of the drug or delivery vehicle in vitro and in vivo.
Visualizations
Caption: Reaction mechanism of this compound with an NHS ester.
Caption: Experimental workflow for labeling with this compound.
Caption: Workflow for an enzyme activity probe using this compound.
References
- 1. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. goldbio.com [goldbio.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Optimizing pH for BDP FL-PEG4-Amine Conjugation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for optimizing the pH and other critical parameters for the successful conjugation of BODIPY™ FL (BDP FL) dyes to primary amines, a fundamental process in the development of fluorescently labeled proteins, antibodies, and other biomolecules. The efficiency of this reaction is highly dependent on pH, which controls the balance between the reactivity of the target amine and the stability of the amine-reactive dye.
The Critical Role of pH in Amine-Reactive Labeling
The conjugation of BDP FL to primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, typically utilizes an N-hydroxysuccinimide (NHS) ester derivative of the dye. The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, forming a stable amide bond. The pH of the reaction buffer is a crucial factor influencing two competing processes:
-
Amine Reactivity: For the primary amine to act as a nucleophile, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (for lysine, the pKa is around 10.5), the amine group is predominantly protonated (-NH3+), rendering it non-reactive. As the pH increases above the pKa, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, making it incapable of reacting with the amine. The rate of this hydrolysis reaction increases significantly at higher pH values.[1]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most amine-reactive labeling procedures with NHS esters, a pH range of 8.3 to 8.5 is considered optimal.[2][3][4][5]
Recommended Reaction Conditions
Successful conjugation of BDP FL-PEG4-amine reactive dyes depends on several factors in addition to pH. The following table summarizes the key reaction parameters.
| Parameter | Recommended Condition | Notes |
| Optimal pH Range | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability.[2][3][4][5] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the dye.[2][3] |
| Protein Concentration | ≥ 2.0 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[6][7] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation at 4°C is also possible but may require longer reaction times.[3][8] |
| Reaction Time | 1 - 4 hours | Longer incubation times (e.g., overnight on ice) can sometimes increase the degree of labeling.[3] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye should be dissolved immediately before use as NHS esters are moisture sensitive.[2][3] |
| Quenching | Optional: 50-100 mM Tris-HCl or Glycine (B1666218), pH 7.4 | Stops the reaction by consuming any unreacted dye. |
Experimental Protocols
Protocol 1: General Protein Labeling with BDP FL NHS Ester
This protocol provides a general procedure for labeling proteins with a BDP FL NHS ester.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS)
-
BDP FL NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[7]
-
If the protein is in a different buffer, such as PBS, add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to the protein solution.[7]
-
Ensure the protein solution is free of any amine-containing stabilizers like Tris or glycine.[6][7]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of BDP FL NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[7] Briefly vortex to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for BDP FL (approximately 503 nm).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.[10]
-
Visualizing the Workflow and Chemistry
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Workflow for BDP FL protein conjugation.
Caption: BDP FL NHS ester amine reaction chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Sub-optimal pH | Ensure the reaction buffer is between pH 8.3 and 8.5. |
| Presence of competing amines in the buffer | Use a buffer free of primary amines (e.g., Tris, glycine). | |
| Low protein concentration | Increase the protein concentration to at least 2 mg/mL. | |
| Inactive dye | Use fresh, anhydrous DMSO or DMF to dissolve the dye immediately before use. Store the dye protected from moisture. | |
| High Background/Non-specific Binding | Excess unbound dye | Ensure thorough purification of the conjugate after the labeling reaction. |
| Hydrophobic interactions of the dye | The PEG4 spacer helps to reduce non-specific binding by increasing hydrophilicity.[11] |
By carefully controlling the pH and other reaction parameters outlined in these notes, researchers can achieve efficient and reproducible conjugation of BDP FL dyes to their biomolecules of interest, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: BDP FL-PEG4-Amine Labeling of Primary Amines on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of proteins with BDP FL-PEG4-amine. BDP FL is a bright and photostable green fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores.[] Its high fluorescence quantum yield and sharp emission spectrum make it an excellent choice for various bioimaging and quantitative fluorescence applications.[2][] The BDP FL dye is functionalized with a PEG4 (polyethylene glycol) spacer and a primary amine. The PEG4 linker enhances water solubility and can reduce steric hindrance during conjugation.[4] This amine-functionalized dye can be conjugated to proteins through various crosslinking strategies, most commonly by first reacting it with an amine-reactive bifunctional crosslinker, such as an NHS ester, which then reacts with primary amines on the protein. This protocol will focus on a two-step labeling strategy involving the creation of an NHS ester derivative of the protein's carboxyl groups, followed by reaction with this compound.
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography or dialysis cassettes)
-
Spectrophotometer or plate reader
Experimental Protocols
Protein Preparation
-
Dissolve the protein of interest in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 2-10 mg/mL for optimal labeling efficiency.[5]
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[5][6]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
Dye Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5] Mix well by vortexing. This stock solution should be prepared fresh before each use.
Two-Step Protein Labeling Protocol
This protocol involves the activation of carboxyl groups on the protein using EDC and NHS, followed by the reaction with the amine group of this compound.
Step 1: Activation of Protein Carboxyl Groups
-
In a microcentrifuge tube, combine the protein solution with EDC and NHS. A typical starting molar excess is 10-fold of EDC and 25-fold of NHS over the protein.
-
Incubate the reaction mixture for 15 minutes at room temperature.
Step 2: Conjugation with this compound
-
Immediately after the activation step, add the 10 mM this compound stock solution to the activated protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point, but this should be optimized for each specific protein.
-
Incubate the reaction for 2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
Step 3: Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Protein
It is crucial to remove any unconjugated dye from the labeled protein.[7] This can be achieved through several methods:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, free dye molecules.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) with several buffer changes over 24-48 hours.
-
Spin Desalting Columns: For smaller sample volumes, spin columns can be used for rapid buffer exchange and removal of excess dye.[8]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[7]
-
Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the absorbance maximum of the BDP FL dye (~503 nm).[9]
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:[7]
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / εₚ
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
Aₘₐₓ = Absorbance of the conjugate at the λₘₐₓ of the dye (~503 nm)
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For BDP FL, this is approximately 0.027.[9]
-
εₚ = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling (DOL) using the following formula:[7]
DOL = Aₘₐₓ / (εₐ × Protein Concentration (M))
-
εₐ = Molar extinction coefficient of the dye at its λₘₐₓ (for BDP FL, this is approximately 92,000 M⁻¹cm⁻¹).[9]
-
Data Presentation
Table 1: Spectral Properties of BDP FL Dye
| Property | Value | Reference |
| Maximum Excitation Wavelength (λₑₓ) | 503 nm | [9] |
| Maximum Emission Wavelength (λₑₘ) | 509 nm | [9] |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [9] |
| Correction Factor (CF₂₈₀) | 0.027 | [9] |
Table 2: Example Labeling Reaction Parameters and Results
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein | BSA | IgG | Lysozyme |
| Protein Concentration | 5 mg/mL | 2 mg/mL | 10 mg/mL |
| Dye:Protein Molar Ratio | 10:1 | 15:1 | 20:1 |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Result | |||
| Degree of Labeling (DOL) | 2.5 | 4.1 | 1.8 |
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Chemical reaction for this compound labeling of proteins.
References
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
Step-by-Step Guide for Using BDP FL-PEG4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of BDP FL-PEG4-amine, a high-performance fluorescent labeling reagent. These application notes and protocols are designed to assist researchers in successfully conjugating this dye to biomolecules and utilizing the resulting conjugates in various applications, including fluorescence microscopy and flow cytometry.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the exceptional photophysical properties of the BODIPY™ FL (BDP FL) fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal amine group allows for covalent attachment to various functional groups on biomolecules.
The BDP FL core provides high fluorescence quantum yield, sharp emission spectra, and greater photostability compared to traditional fluorophores like fluorescein (B123965).[1][2][3] The PEG4 spacer enhances water solubility and reduces non-specific binding of the conjugate, improving the signal-to-noise ratio in bioimaging applications.[4] This reagent is particularly useful for labeling proteins, antibodies, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5]
Quantitative Data
The key properties of this compound are summarized in the table below. This information is crucial for designing experiments and setting up instrumentation.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₃₇BF₂N₄O₅ | [4] |
| Molecular Weight | 510.4 g/mol | [4] |
| Excitation Maximum (λex) | 503 nm | [4][6] |
| Emission Maximum (λem) | 509 nm | [4][6] |
| Molar Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [4][6] |
| Fluorescence Quantum Yield | 0.9 - 0.97 | [4][6] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol describes the conjugation of this compound to proteins and antibodies through their carboxylic acid groups (after activation) or other amine-reactive crosslinkers. The primary amine on the this compound will react with activated carboxyl groups (e.g., NHS esters) to form a stable amide bond.
Materials:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive crosslinker (e.g., NHS ester) if labeling carboxyl groups
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).[7][8]
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, like a Sephadex G-25 column)
Protocol:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
If your target molecule has an available amine-reactive group (like an NHS ester), proceed to the next step. If you are labeling carboxyl groups, you will first need to activate them using a standard EDC/NHS chemistry protocol.
-
Slowly add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
The first colored fraction to elute will be the fluorescently labeled protein.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for the BDP FL dye).
-
Troubleshooting Tips for Conjugation:
-
Low Labeling Efficiency:
-
Ensure the pH of the reaction buffer is between 8.3 and 8.5 for efficient reaction with activated esters.
-
Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution, as the dye's reactivity can be compromised by moisture.
-
Optimize the molar ratio of dye to protein; a higher excess of the dye may be required.
-
-
Protein Precipitation:
-
The PEG4 spacer is designed to improve solubility, but if precipitation occurs, consider reducing the molar excess of the hydrophobic dye or performing the reaction at a lower protein concentration.
-
Ensure the protein is stable in the chosen reaction buffer.
-
Fluorescence Microscopy with BDP FL-Labeled Antibodies
This protocol provides a general guideline for immunofluorescence staining of cultured cells using antibodies labeled with this compound.
Materials:
-
BDP FL-labeled primary or secondary antibody
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 1-5% BSA or 5-10% normal serum in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips or imaging plates and allow them to adhere.
-
Perform any necessary experimental treatments.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the BDP FL-labeled primary antibody to its optimal concentration in the blocking solution.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
If using an unlabeled primary antibody, wash and then incubate with a BDP FL-labeled secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the cells three to five times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., a standard FITC/GFP filter set).
-
Flow Cytometry with BDP FL-Labeled Antibodies
This protocol outlines the steps for staining cells in suspension for flow cytometry analysis using BDP FL-labeled antibodies.
Materials:
-
BDP FL-labeled primary antibody
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixation/Permeabilization buffers (if staining for intracellular antigens)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with ice-cold flow cytometry staining buffer.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Blocking (Optional but Recommended):
-
To block Fc receptors and reduce non-specific binding, incubate the cells with an Fc block reagent or normal serum from the same species as the secondary antibody for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.
-
Add the BDP FL-labeled primary antibody at its predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Add 1-2 mL of ice-cold staining buffer to each tube.
-
Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step two more times.
-
-
Fixation (Optional):
-
If the cells are not to be analyzed immediately, they can be fixed with 1% paraformaldehyde in PBS.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation and a standard FITC/GFP emission filter (e.g., 530/30 nm bandpass).
-
Application-Specific Considerations
-
Photostability: BDP FL dyes are known to be significantly more photostable than fluorescein, making them ideal for demanding imaging applications like confocal microscopy and time-lapse imaging.[3][9] To maximize photostability, it is always recommended to use an antifade mounting medium and minimize the exposure of the sample to excitation light.
-
Signal-to-Noise Ratio: The signal-to-noise ratio in fluorescence applications is critical for data quality.[10][11] The hydrophilic PEG4 spacer in this compound helps to reduce non-specific binding, which is a major source of background noise.[4] Proper blocking and thorough washing are also essential for achieving a high signal-to-noise ratio.
-
Multicolor Imaging: When using BDP FL-labeled reagents in multicolor experiments, ensure that its emission spectrum has minimal overlap with the other fluorophores being used to avoid spectral bleed-through. Compensation may be required in flow cytometry when combining with other fluorophores excited by the same laser.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 10. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 11. photonics.com [photonics.com]
Application Notes and Protocols: Calculating Molar Excess for BDP FL-PEG4-amine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, antibodies, and other molecules of interest in a variety of assays. BDP FL-PEG4-amine is a bright and photostable green fluorescent dye with a flexible polyethylene (B3416737) glycol (PEG) spacer, making it an excellent choice for labeling biomolecules. The amine group on the this compound allows for its conjugation to various functional groups on a target molecule. However, for successful and reproducible labeling, it is crucial to carefully control the stoichiometry of the labeling reaction. This is achieved by calculating and optimizing the molar excess of the fluorescent dye relative to the biomolecule.
This document provides a detailed guide on how to calculate the appropriate molar excess of this compound for labeling proteins and other amine-containing molecules. It includes a step-by-step protocol for the labeling reaction, purification of the conjugate, and determination of the final degree of labeling (DOL).
Key Concepts
Molar Excess: This refers to the molar ratio of the fluorescent dye to the biomolecule used in the labeling reaction. A higher molar excess of the dye will generally lead to a higher degree of labeling, but excessive labeling can lead to fluorescence quenching, protein aggregation, and loss of biological activity. Therefore, optimizing the molar excess is a critical step.[1][2]
Degree of Labeling (DOL): Also known as the dye-to-protein ratio, the DOL represents the average number of dye molecules conjugated to a single biomolecule.[2][3] The optimal DOL varies depending on the application and the specific biomolecule being labeled, but a common target range for antibodies is between 2 and 10.[3][4]
Calculating Molar Excess of this compound
To determine the optimal molar excess, it is recommended to perform a series of trial reactions with varying ratios of this compound to your biomolecule. A typical starting point for amine-reactive dyes is a molar excess of 5 to 20-fold.[5]
Step 1: Determine the amount of biomolecule in moles.
-
Formula: Moles of Biomolecule = Mass of Biomolecule (g) / Molecular Weight of Biomolecule ( g/mol )
Step 2: Determine the desired moles of this compound.
-
Formula: Moles of Dye = Moles of Biomolecule x Desired Molar Excess
Step 3: Calculate the mass of this compound required.
-
Formula: Mass of Dye (g) = Moles of Dye x Molecular Weight of this compound ( g/mol )
-
The molecular weight of this compound (TFA salt) is approximately 510.4 g/mol .
Example Calculation:
Let's say you want to label 1 mg of an antibody (IgG, molecular weight ~150,000 g/mol ) with a 15-fold molar excess of this compound.
-
Moles of Antibody: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Dye: (6.67 x 10⁻⁹ mol) x 15 = 1.00 x 10⁻⁷ mol
-
Mass of Dye: (1.00 x 10⁻⁷ mol) x (510.4 g/mol ) = 5.10 x 10⁻⁵ g = 51.0 µg
Experimental Protocols
Materials
-
Biomolecule to be labeled (e.g., antibody, protein)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Labeling Reaction Protocol
This protocol is a general guideline and may need to be optimized for your specific biomolecule.
-
Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Perform the Labeling Reaction: While gently stirring, slowly add the appropriate volume of the this compound stock solution to the biomolecule solution.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rotation during incubation is recommended.
-
Stop the Reaction (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM Tris or hydroxylamine. Incubate for an additional 30 minutes.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted this compound from the labeled conjugate. Size-exclusion chromatography is a common and effective method for this.
-
Equilibrate the Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Load the Sample: Carefully load the entire reaction mixture onto the top of the equilibrated column.
-
Elute the Conjugate: Elute the column with PBS. The labeled biomolecule, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer in the column.
-
Collect Fractions: Collect fractions and visually identify the fractions containing the colored, labeled conjugate.
-
Pool and Concentrate: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a centrifugal filter device.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Weight (TFA salt) | ~510.4 g/mol |
| Excitation Maximum (λex) | ~503 nm |
| Emission Maximum (λem) | ~509 nm |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ |
Table 2: Recommended Molar Excess Ratios for Trial Labeling
| Trial | Molar Excess (Dye:Biomolecule) |
| 1 | 5:1 |
| 2 | 10:1 |
| 3 | 15:1 |
| 4 | 20:1 |
Determining the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm for BDP FL).
Step 1: Measure Absorbance
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, A_max).
Step 2: Calculate the Concentration of the Dye
-
Formula: [Dye] (M) = A_max / (ε_dye x path length)
-
ε_dye is the extinction coefficient of BDP FL (~80,000 cm⁻¹M⁻¹).
-
The path length is typically 1 cm.
-
Step 3: Calculate the Concentration of the Biomolecule
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.
-
CF = Absorbance of the free dye at 280 nm / Absorbance of the free dye at its λ_max
-
For BDP FL, a typical CF is around 0.3.
-
-
Corrected A₂₈₀: A₂₈₀_corrected = A₂₈₀ - (A_max x CF)
-
Formula: [Biomolecule] (M) = A₂₈₀_corrected / (ε_protein x path length)
-
ε_protein is the molar extinction coefficient of your biomolecule at 280 nm. For a typical IgG, this is ~210,000 cm⁻¹M⁻¹.
-
Step 4: Calculate the Degree of Labeling (DOL)
-
Formula: DOL = [Dye] / [Biomolecule]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Logic diagram for optimizing molar excess.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP FL-PEG4-amine in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent probe well-suited for live-cell imaging applications. This molecule combines the bright and photostable BDP FL fluorophore with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive primary amine. This amine group allows for covalent conjugation to various biomolecules, enabling the targeted labeling of cellular structures and proteins. The PEG spacer enhances water solubility and minimizes non-specific interactions, contributing to a better signal-to-noise ratio in imaging experiments.[1] These characteristics make this compound a valuable tool for researchers studying cellular dynamics and for professionals in drug development requiring robust cellular assays.
Physicochemical and Photophysical Properties
Understanding the key properties of this compound is crucial for designing and executing successful live-cell imaging experiments. The table below summarizes its essential characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [1] |
| Molecular Weight | 510.38 g/mol | N/A |
| Excitation Maximum (λex) | ~503 nm | N/A |
| Emission Maximum (λem) | ~509 nm | N/A |
| Quantum Yield | High | [2] |
| Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | N/A |
| Reactive Group | Primary Amine (-NH₂) | [1] |
Key Considerations for Live-Cell Imaging
Cytotoxicity and Phototoxicity:
BODIPY dyes, including BDP FL, are generally considered to have low to moderate cytotoxicity.[4][5] However, at concentrations exceeding 10 µM, some BODIPY derivatives have been shown to induce apoptosis and necrosis.[5] It is therefore critical to determine the optimal, lowest effective concentration for your specific cell type and experimental duration to minimize cytotoxic effects.
Phototoxicity is another important consideration in live-cell imaging, where high-intensity light can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[6][7][8] To mitigate phototoxicity, it is recommended to use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.
Experimental Protocols
Two primary strategies can be employed for live-cell imaging with this compound: direct labeling of cellular components or indirect labeling via conjugation to a targeting molecule.
Protocol 1: General Live-Cell Staining
This protocol describes a general method for non-targeted staining of live cells. The hydrophobic nature of the BDP FL core may lead to the accumulation of the dye in lipophilic compartments such as membranes and lipid droplets.[5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells on imaging-compatible plates or slides
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in a warm, serum-free cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized for your specific cell type.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and dye concentration.
-
-
Wash:
-
Aspirate the staining solution.
-
Wash the cells two to three times with warm live-cell imaging medium to remove any unbound dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for BDP FL (e.g., a standard FITC or GFP filter set).
Protocol 2: Labeling of a Targeting Molecule and Indirect Live-Cell Staining
This protocol outlines the conjugation of this compound to a protein (e.g., an antibody) via its primary amine and subsequent use for targeted live-cell imaging.
Part A: Conjugation of this compound to a Protein
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation, or an NHS-ester derivative of the protein.
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Protein: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
Activate Carboxyl Groups (if necessary): If conjugating to carboxyl groups on the protein, activate them using a standard EDC/NHS protocol.
-
Labeling Reaction:
-
Slowly add the this compound solution to the protein solution while gently stirring. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP FL (~503 nm).
Part B: Indirect Live-Cell Imaging
Materials:
-
BDP FL-labeled targeting molecule
-
Live-cell imaging medium
-
Cultured cells expressing the target of interest
Procedure:
-
Cell Preparation: Seed cells on an appropriate imaging dish and culture until they are ready for the experiment.
-
Labeling:
-
Dilute the BDP FL-labeled targeting molecule in a live-cell imaging medium to the desired final concentration.
-
Add the solution to the cells and incubate for a sufficient time to allow for binding to the target. Incubation times and temperatures will be target-dependent.
-
-
Wash: Wash the cells two to three times with a fresh imaging medium to remove any unbound conjugate.
-
Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for BDP FL.
Diagrams
Caption: Workflow for direct live-cell staining.
Caption: Workflow for indirect live-cell staining.
Data Presentation
The following table summarizes key quantitative data for this compound relevant to live-cell imaging.
| Parameter | Value/Range | Notes |
| Recommended Staining Concentration | 1-10 µM | This is a starting range and should be optimized for each cell type to minimize cytotoxicity.[5] |
| Cytotoxicity Threshold | Modestly cytotoxic at >10 µM | Based on studies with other PEGylated BODIPY derivatives.[5] |
| Excitation Wavelength | ~503 nm | Compatible with standard 488 nm laser lines. |
| Emission Wavelength | ~509 nm | Collect emission in the green channel (e.g., 515-560 nm). |
| Phototoxicity | Can occur with high light intensity | Use minimal laser power and exposure times.[6][7][8] |
Disclaimer: The provided protocols are general guidelines. Optimization of dye concentration, incubation time, and imaging parameters is essential for achieving the best results in your specific experimental setup.
References
- 1. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The application of water soluble, mega-Stokes-shifted BODIPY fluorophores to cell and tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity of BODIPY in long-term imaging can be reduced by intramolecular motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototoxicity of BODIPY in long-term imaging can be reduced by intramolecular motion [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of BDP FL-PEG4-Amine Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research, enabling the sensitive detection and quantification of proteins in a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry. BDP FL-PEG4-amine is a bright and photostable green-fluorescent dye that can be conjugated to proteins via its amine-reactive group. A critical step following the labeling reaction is the purification of the labeled protein to remove unconjugated dye and other reaction components. Inadequate purification can lead to high background fluorescence and inaccurate quantification.
This document provides detailed application notes and protocols for the purification of proteins labeled with this compound using common chromatography techniques: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Post-Labeling Considerations
The covalent attachment of the this compound dye to a protein can alter its physicochemical properties, including its size, charge, and hydrophobicity. These changes can influence the protein's behavior during chromatographic purification. The BODIPY dye core is hydrophobic, which may increase the overall hydrophobicity of the protein. The PEG4 linker is hydrophilic and is designed to mitigate this effect. The impact on the net charge of the protein will depend on the specific amino acid residues (e.g., lysine) that are labeled.
Quantification of Labeling: Degree of Labeling (DOL)
Before proceeding with purification, it is often useful to determine the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the BDP FL dye (approximately 503 nm).[1][2][3][4][5]
Formula for DOL Calculation:
Where:
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~503 nm).
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the BDP FL dye at its absorbance maximum (approximately 80,000 M⁻¹cm⁻¹).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value is dye-specific and should be obtained from the dye manufacturer.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the properties of the target protein, the scale of the purification, and the desired final purity. Below is a summary of the most common techniques.
| Purification Method | Principle of Separation | Key Advantages | Key Considerations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | Mild, non-denaturing conditions. Effective for removing small molecules like unconjugated dye. | Limited resolution for separating proteins of similar size. Potential for sample dilution. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | High resolving power. High binding capacity. Can separate labeled from unlabeled protein if the dye alters the net charge. | Labeling can alter the protein's pI, affecting elution. Requires optimization of pH and salt gradient. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Can separate proteins with minor differences in hydrophobicity. Often used after IEX as the high salt eluate from IEX can be directly loaded onto a HIC column.[6] | The BDP FL dye can increase protein hydrophobicity, potentially leading to stronger binding and the need for harsher elution conditions. |
Note: The following quantitative data is illustrative and may vary depending on the specific protein and labeling efficiency.
Table 1: Illustrative Comparison of Purification Methods for a this compound Labeled Antibody (IgG)
| Parameter | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Typical Purity | >95% | >98% | >98% |
| Typical Yield | >90% | 80-95% | 75-90% |
| Removal of Free Dye | Excellent | Good | Good |
| Separation of Labeled from Unlabeled Protein | Poor | Can be effective | Can be effective |
| Speed | Fast | Moderate | Moderate |
| Scale-up Potential | Good | Excellent | Excellent |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size. It is a robust and gentle method for removing unconjugated this compound from the labeled protein solution.
Materials:
-
This compound labeled protein solution
-
SEC column (e.g., Sephadex G-25, Superdex 75, or Superdex 200, depending on the protein size)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of Equilibration/Elution Buffer at the desired flow rate.
-
Sample Loading: Load the labeled protein solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the Equilibration/Elution Buffer. The labeled protein, being larger, will travel faster through the column and elute first. The smaller, unconjugated dye will elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and ~503 nm (for the BDP FL dye).
-
Analysis: Pool the fractions containing the purified labeled protein (the first major peak that absorbs at both 280 nm and ~503 nm). Analyze the purity by SDS-PAGE and measure the protein concentration and DOL.
Protocol 2: Purification using Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. This method can be highly effective in separating the labeled protein from both the free dye and the unlabeled protein, as the dye can alter the protein's isoelectric point (pI).
Materials:
-
This compound labeled protein solution
-
IEX column (Anion or Cation exchange, depending on the protein's pI and the chosen buffer pH)
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system
-
Fraction collector
Procedure:
-
Buffer Preparation and Column Equilibration: Choose a buffer pH that ensures the protein of interest binds to the column. For anion exchange, the buffer pH should be above the protein's pI. For cation exchange, it should be below the pI. Equilibrate the column with Binding Buffer until the pH and conductivity are stable.
-
Sample Preparation: If necessary, perform a buffer exchange of the labeled protein solution into the Binding Buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the equilibrated IEX column.
-
Washing: Wash the column with several CVs of Binding Buffer to remove any unbound material, including some of the free dye.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer over 10-20 CVs). A shallow gradient generally provides better resolution.[7]
-
Fraction Collection: Collect fractions throughout the gradient elution and monitor the absorbance at 280 nm and ~503 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE. Pool the fractions containing the pure labeled protein. The labeled protein may elute at a slightly different salt concentration than the unlabeled protein.
Protocol 3: Purification using Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The hydrophobic BDP FL dye can increase the hydrophobicity of the labeled protein, allowing for its separation from the unlabeled protein.
Materials:
-
This compound labeled protein solution
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)
-
Binding Buffer (high salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0)
-
Chromatography system
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to the labeled protein solution to match the Binding Buffer conditions. This can be done by adding solid salt gradually or by adding a concentrated salt solution.
-
Sample Loading: Load the sample onto the HIC column. The high salt concentration promotes the binding of hydrophobic molecules to the resin.
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins with a decreasing salt gradient (from 100% to 0% Binding Buffer over 10-20 CVs). Proteins will elute in order of increasing hydrophobicity.[8]
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and ~503 nm.
-
Analysis: Analyze the fractions by SDS-PAGE. The more hydrophobic, labeled protein is expected to elute at a lower salt concentration than the unlabeled protein. Pool the pure fractions.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Logical relationships between purification methods.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | - Suboptimal pH of the reaction buffer. - Hydrolysis of the amine-reactive dye. - Presence of primary amines (e.g., Tris) in the protein buffer. | - Ensure the reaction pH is between 8.0 and 9.0. - Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF. - Perform a buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling. |
| Low Recovery of Labeled Protein | - Protein precipitation during labeling or purification. - Non-optimal elution conditions in IEX or HIC. | - Reduce the molar excess of the dye. - Perform labeling and purification at 4°C. - Optimize the salt gradient or pH for elution. |
| Presence of Unconjugated Dye After Purification | - Column overloading in SEC. - Incomplete binding or washing in IEX/HIC. | - Reduce the sample volume loaded onto the SEC column. - Ensure proper column equilibration and thorough washing before elution in IEX and HIC. |
| Inaccurate DOL Calculation | - Incomplete removal of free dye. - Incorrect extinction coefficients used. | - Ensure complete removal of free dye by a second purification step if necessary. - Use the correct extinction coefficients for your specific protein and dye. |
Conclusion
The purification of this compound labeled proteins is a critical step to ensure the quality and reliability of downstream applications. By carefully selecting and optimizing the appropriate chromatographic technique—SEC, IEX, or HIC—researchers can obtain highly pure and functional fluorescently labeled proteins. The protocols and guidelines presented in this document provide a solid foundation for developing a robust purification strategy tailored to the specific protein of interest.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 6. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for BDP FL-PEG4-amine Conjugation to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of small molecules is a critical technique in drug discovery and chemical biology, enabling the visualization and tracking of molecules in biological systems.[] BDP FL-PEG4-amine is a versatile fluorescent probe well-suited for this purpose. It features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility, and a reactive primary amine for conjugation to small molecules.[2] This document provides detailed protocols for the conjugation of this compound to small molecules containing a carboxylic acid functional group, methods for purification and characterization of the conjugate, and an example of its application in cellular imaging.
BODIPY dyes like BDP FL are known for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity and pH, making them ideal for robust performance in complex biological environments.[3][4] The PEG4 linker further improves the biocompatibility and solubility of the resulting conjugate.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 510.38 g/mol | [5] |
| Excitation Maximum (λex) | ~503 nm | [2][6] |
| Emission Maximum (λem) | ~509 nm | [2][6] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [2][6] |
| Fluorescence Quantum Yield (Φ) | ~0.9-0.97 | [2][6] |
| Solubility | DMSO, DMF, DCM | [2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Small Molecule with a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid on a small molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily couples with the primary amine of this compound.
Materials:
-
Small molecule containing a carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reactants:
-
Dissolve the small molecule containing a carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Activation of the Carboxylic Acid:
-
In a clean, dry reaction vial under an inert atmosphere, add the small molecule solution.
-
Add 1.5 equivalents of EDC solution and 1.2 equivalents of NHS solution relative to the small molecule.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Conjugation Reaction:
-
To the activated small molecule solution, add 1.0 to 1.2 equivalents of the this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add 10-20 µL of the quenching buffer for every 1 mg of NHS ester used to consume any unreacted NHS esters.
-
Stir for an additional 15-30 minutes at room temperature.
-
Protocol 2: Purification of the BDP FL-Small Molecule Conjugate
Purification is critical to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a highly effective method for purifying small molecule conjugates.
Materials:
-
Crude reaction mixture from Protocol 1
-
HPLC system with a UV-Vis or fluorescence detector
-
Appropriate reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid or formic acid)
Procedure:
-
Sample Preparation:
-
If necessary, dilute the crude reaction mixture with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Purification:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the components.
-
Monitor the elution profile at the absorbance maximum of the BDP FL dye (~503 nm) and the small molecule if it has a chromophore.
-
Collect the fractions corresponding to the desired conjugate peak.
-
-
Post-Purification:
-
Combine the fractions containing the pure conjugate.
-
Remove the solvent by lyophilization or rotary evaporation.
-
Store the purified conjugate in a dry, dark place at -20°C.
-
Protocol 3: Characterization of the BDP FL-Small Molecule Conjugate
1. Mass Spectrometry:
-
Confirm the successful conjugation and the identity of the product by determining its molecular weight.
-
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are suitable. The expected mass will be the sum of the molecular weight of the small molecule and this compound, minus the mass of water (18.02 g/mol ) lost during amide bond formation.
2. NMR Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the conjugate.[7]
-
Compare the ¹H NMR and ¹³C NMR spectra of the conjugate with those of the starting materials. The appearance of new signals and shifts in existing signals will confirm the formation of the amide bond and the structure of the final product.[7]
3. UV-Visible Spectroscopy and Determination of Degree of Labeling (DOL):
-
For larger small molecules or peptides, the degree of labeling (DOL), which is the average number of dye molecules per small molecule, can be determined spectrophotometrically.[5][8][9]
-
Measure the absorbance of the conjugate solution at 280 nm (if the small molecule has aromatic residues) and at the absorbance maximum of BDP FL (~503 nm).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the small molecule and the dye.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Probing a signaling pathway with a fluorescent small molecule.
References
- 2. benchchem.com [benchchem.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BDP FL-PEG4-amine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent labeling reagent combining the bright and photostable BODIPY™ FL fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine group. This unique structure makes it an excellent candidate for various bioconjugation applications, particularly in flow cytometry. The BODIPY™ FL dye offers sharp excitation and emission peaks (approximately 503 nm and 509 nm, respectively), minimizing spectral overlap with other common fluorophores.[1] The PEG4 spacer enhances water solubility and reduces non-specific binding, thereby improving the signal-to-noise ratio in cell-based assays.[2][3][4] The terminal primary amine allows for covalent conjugation to a variety of molecules, including proteins and other biomolecules, through reactions with carboxylic acids or N-hydroxysuccinimide (NHS) esters.[5]
These application notes provide detailed protocols for utilizing this compound in two key flow cytometry applications: as a viability dye to discriminate between live and dead cells, and for the covalent labeling of cell surface proteins.
Product Information and Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2183473-14-3 | [1][5] |
| Molecular Weight | ~510.38 g/mol | [1][6] |
| Excitation Maximum | ~503 nm | [1] |
| Emission Maximum | ~509 nm | [1] |
| Quantum Yield | ~0.9 | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | -20°C, protect from light | [1] |
| Reactive Group | Primary Amine (-NH2) | [5] |
Application 1: Live/Dead Cell Discrimination
Amine-reactive fluorescent dyes are widely used for assessing cell viability in flow cytometry. The principle lies in the integrity of the cell membrane. Live cells with intact membranes will exhibit minimal fluorescence as the dye primarily reacts with amines on the cell surface. In contrast, dead cells with compromised membranes are permeable to the dye, which then reacts with the abundant intracellular amines, resulting in a significantly brighter fluorescent signal. This covalent labeling is stable and can withstand subsequent fixation and permeabilization steps, making it compatible with intracellular staining protocols.
Experimental Protocol: Live/Dead Staining
This protocol provides a general guideline for staining suspended cells with this compound for viability assessment.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), protein-free
-
Cell suspension (e.g., lymphocytes, cultured cell lines)
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm) for excitation and appropriate emission filters (e.g., 530/30 nm bandpass).
Protocol:
-
Prepare a 1 mM stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO. For example, to prepare a 1 mM solution from 1 mg of the dye (MW ~510.38), dissolve it in approximately 1.96 mL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.
-
Cell Preparation: Harvest cells and wash them once with 1-2 mL of protein-free PBS. Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend Cells: Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 1 µL of the 1 mM this compound stock solution to the 1 mL of cell suspension (for a final concentration of 1 µM). This is a recommended starting concentration and should be optimized for your specific cell type and experimental conditions.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 1-2 mL of flow cytometry staining buffer (e.g., PBS with 2% FBS). Centrifuge at 300-500 x g for 5 minutes and discard the supernatant between washes.
-
Resuspend for Analysis: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the signal from the this compound to distinguish between live (dim) and dead (bright) cell populations.
Expected Results and Data Presentation
The following table summarizes the expected fluorescence intensity for live and dead cell populations.
| Cell Population | Expected this compound Fluorescence |
| Live Cells | Low to Dim |
| Dead Cells | High/Bright |
Application 2: Covalent Labeling of Cell Surface Proteins
The primary amine group on this compound can be utilized to conjugate it to other molecules, such as antibodies or ligands, that have been modified to contain an amine-reactive group (e.g., an NHS ester). This allows for the fluorescent labeling of specific cell surface proteins for their detection and quantification by flow cytometry.
Experimental Workflow: Cell Surface Protein Labeling
The following diagram illustrates the general workflow for labeling cell surface proteins using a this compound conjugate.
Protocol: Cell Surface Staining with a BDP-Conjugate
This protocol assumes you have a pre-conjugated antibody or protein of interest with this compound.
Materials:
-
This compound conjugated antibody/protein
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold flow cytometry staining buffer.
-
Staining: Add the optimal concentration of the this compound conjugated antibody to 100 µL of the cell suspension. The optimal concentration should be determined by titration for each new conjugate.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer. Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend for Analysis: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Hypothetical Signaling Pathway Investigation
This compound can be used to track changes in cell surface protein expression in response to signaling pathway activation or inhibition. For instance, one could investigate a pathway that leads to the upregulation or downregulation of a specific cell surface receptor.
The diagram below illustrates a hypothetical signaling pathway where activation of a Receptor Tyrosine Kinase (RTK) by a ligand leads to the translocation of a target protein to the cell surface. This surface protein can then be detected using a this compound conjugated antibody.
By treating cells with an agonist or antagonist of this pathway and then staining with the BDP-conjugated antibody, researchers can quantify the change in the surface expression of the target protein, providing insights into the pathway's activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | - Suboptimal dye concentration- Inadequate washing- Presence of dead cells (for surface staining) | - Titrate the concentration of this compound or the conjugate.- Increase the number of wash steps.- Include a viability dye (if not using this compound for this purpose). |
| Low or no signal | - Inactive dye- Low expression of the target protein- Incorrect flow cytometer settings | - Use a fresh dilution of the dye.- Confirm target expression by another method (e.g., Western blot).- Ensure correct laser and filter settings are used. |
| High compensation required | - Spectral overlap with other fluorophores | - Use a compensation control with cells stained only with this compound.- Choose fluorophores with minimal spectral overlap for multicolor panels. |
Conclusion
This compound is a valuable tool for flow cytometry, offering bright and stable fluorescence for both live/dead cell discrimination and targeted labeling of cell surface proteins. The protocols provided herein offer a starting point for the successful implementation of this reagent in your research. Optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.
References
Application Notes and Protocols for BDP FL-PEG4-amine in High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a bright and photostable green-fluorescent dye well-suited for high-resolution microscopy techniques. Its core structure is based on the BODIPY FL fluorophore, known for its high fluorescence quantum yield and sharp emission spectrum. The terminal amine group allows for straightforward covalent conjugation to biomolecules, while the hydrophilic PEG4 spacer enhances water solubility and minimizes steric hindrance. These properties make this compound an excellent candidate for labeling proteins and other targets for visualization with techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and other single-molecule localization microscopies (SMLM).
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below, providing essential data for experimental planning.
| Property | Value | Reference |
| Molecular Weight | ~510.39 g/mol | [1] |
| Excitation Maximum (λex) | ~503 nm | [2] |
| Emission Maximum (λem) | ~509 nm | [2] |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield | ~0.9 | [2] |
| Recommended Laser Line | 488 nm / 561 nm | [3][4] |
| Solubility | DMSO, DMF | [1] |
I. Antibody Conjugation Protocol
This protocol outlines the conjugation of this compound to primary or secondary antibodies for immunofluorescence applications. The amine-reactive nature of the dye allows for its covalent attachment to lysine (B10760008) residues on the antibody.
Materials:
-
This compound
-
Antibody (2-3 mg/mL in amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (1 M, pH 8.3)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction tubes
Procedure:
-
Prepare Antibody: If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified. Use a spin desalting column or dialysis to exchange the buffer to a conjugation-compatible buffer like PBS. Adjust the antibody concentration to 2-3 mg/mL.[5]
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup:
-
In a reaction tube, add the desired volume of the antibody solution.
-
Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 100 mM. This will raise the pH to ~8.3, which is optimal for the amine-labeling reaction.[]
-
Add the this compound stock solution to the antibody solution. A dye-to-antibody molar ratio of 10:1 to 15:1 is a good starting point.[7]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.[5]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~503 nm (for BDP FL).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
II. Sample Preparation for Super-Resolution Microscopy
This section provides protocols for preparing fixed and live cells labeled with this compound conjugates for STORM and SMLM imaging.
A. Fixed Cell Preparation for dSTORM
This protocol is adapted for imaging cellular structures like the cytoskeleton in fixed cells.
Materials:
-
Cells grown on high-precision glass coverslips (#1.5H)
-
This compound labeled secondary antibody
-
Primary antibody specific to the target of interest (e.g., anti-tubulin)
-
Paraformaldehyde (PFA), 4% in PBS (methanol-free)
-
Triton X-100, 0.1% in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Washing buffer (PBS)
-
STORM imaging buffer (see table below)
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips and grow to the desired confluency.
-
Wash the cells once with warm PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the this compound labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
-
Mounting for STORM Imaging:
-
Mount the coverslip on a microscope slide with a small volume of STORM imaging buffer.
-
Seal the coverslip with epoxy to prevent buffer evaporation and oxygen entry.
-
B. Live Cell Preparation for SMLM of Lipid Droplets
This protocol is adapted from studies using conventional BODIPY conjugates for live-cell SMLM.[3]
Materials:
-
Cells grown on glass-bottom imaging dishes
-
This compound (or a lipid-soluble BDP FL conjugate)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Cell Culture: Plate cells in glass-bottom imaging dishes and culture overnight.
-
Labeling:
-
Prepare a stock solution of the BDP FL probe in DMSO.
-
Dilute the stock solution in pre-warmed imaging medium to the final working concentration (typically in the low micromolar range, to be optimized for the specific cell type and probe).
-
Replace the culture medium with the labeling medium and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
-
-
Imaging:
-
Immediately proceed with imaging in fresh, pre-warmed imaging medium.
-
III. Super-Resolution Imaging Protocols
A. dSTORM Imaging of Fixed Cells
Microscope Setup:
-
An inverted microscope equipped for TIRF or highly inclined illumination.
-
High-power lasers (e.g., 488 nm for excitation and a 405 nm laser for photoactivation, if needed).
-
A high numerical aperture objective (e.g., 1.4 NA).
-
An EMCCD or sCMOS camera.
Imaging Buffer: The choice of imaging buffer is critical for achieving the photoswitching required for STORM. For BODIPY FL, the following buffer composition has been shown to be effective.[8]
| Component | Final Concentration | Purpose |
| MEA (Mercaptoethylamine) | 10 mM | Reducing agent |
| PBS or Tris-HCl (pH 7.4) | - | Buffer |
| Glucose Oxidase | 0.5 mg/mL | Oxygen scavenging |
| Catalase | 40 µg/mL | Oxygen scavenging |
| Glucose | 10% (w/v) | Oxygen scavenging |
Image Acquisition:
-
Locate the sample: Using low-intensity excitation, locate the region of interest.
-
Induce photoswitching: Illuminate the sample with high-intensity 488 nm laser light to drive most of the fluorophores into a dark state.
-
Image acquisition: Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). Use continuous, low-intensity 405 nm laser illumination to photoactivate a sparse subset of fluorophores in each frame.
-
Data Analysis: Process the raw image stack using localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point-spread function of each single-molecule event to determine its precise coordinates. Reconstruct the final super-resolution image from the localized coordinates.
B. Live-Cell SMLM Imaging
Microscope Setup:
-
Similar to the dSTORM setup, but with environmental control (37°C, 5% CO₂).
Imaging Parameters: For live-cell SMLM with BODIPY FL, a different approach that exploits the transient formation of red-shifted dimers (DII states) can be used.[3]
-
Excitation: Use a 561 nm laser to excite the transient DII states for SMLM imaging, and a 488 nm laser at low power for conventional fluorescence imaging to locate the cells.[3]
-
Laser Power: The 561 nm laser power should be in the range of ~5 kW/cm² to achieve sparse single-molecule signals.[3]
-
Acquisition: Acquire a long stream of images as in dSTORM. The transient nature of the DII states provides the stochastic blinking needed for localization.
-
Data Analysis: The analysis is similar to dSTORM, resulting in a super-resolved image of the labeled structures.
Quantitative Data
The following table summarizes quantitative data obtained from studies using BODIPY FL dyes in super-resolution microscopy.
| Parameter | Value | Application Context | Reference |
| Achieved Resolution | ~20 nm | Live-cell SMLM of lipid droplets | [3] |
| Localization Precision | ~10-20 nm | SMLM with various BODIPY dyes | [4] |
| Lipid Droplet Diameter | ~125 nm | Live-cell SMLM in yeast | [3][9] |
| Photons per switching event | Varies with buffer | SMLM of BODIPY FL | [8] |
| Duty Cycle | Varies with buffer | SMLM of BODIPY FL | [8] |
Visualizations
Caption: Experimental workflow for super-resolution microscopy using this compound.
Caption: Indirect immunofluorescence labeling strategy for targeting proteins with BDP FL.
References
- 1. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and development of BODIPY-based photoswitchable fluorophores to visualize cell signaling with multispectral super resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. furthlab.xyz [furthlab.xyz]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. Superresolution microscopy with novel BODIPY-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-molecule localization microscopy and tracking with red-shifted states of conventional BODIPY conjugates in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP FL-PEG4-Amine Labeling in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent labeling reagent that combines the excellent photophysical properties of the BODIPY FL fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine. This amine group allows for covalent conjugation to a variety of molecules, particularly those containing carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[1][2] The BODIPY FL dye is characterized by its high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to solvent polarity and pH.[3][] The PEG4 spacer enhances water solubility and reduces non-specific binding of the labeled conjugate.[1]
These application notes provide detailed protocols for the use of this compound for fluorescently labeling molecules in organic solvents, a common requirement for water-insoluble compounds or when specific reaction conditions are necessary. The primary solvents for these reactions are anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), in which this compound is readily soluble.[1]
Quantitative Data
The photophysical properties of this compound and the general stability of BODIPY dyes in relevant organic solvents are summarized in the tables below.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [1] |
| Molecular Weight | 510.4 g/mol | [1] |
Table 2: Solubility and General Stability of BODIPY Dyes in Organic Solvents
| Organic Solvent | Solubility of this compound | General Photostability of BODIPY Dyes | Notes |
| Dimethylformamide (DMF) | Soluble | High | A preferred solvent for many amine-reactive labeling reactions.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | High | Another common solvent for dissolving NHS esters and for labeling reactions.[5][6] |
| Dichloromethane (DCM) | Soluble | High | Can be used for dissolving the dye and in certain reaction conditions.[1] |
| Acetonitrile (MeCN) | Not specified, but BODIPYs are generally stable | High | BODIPY dyes show good stability in acetonitrile.[3] |
| Methanol (B129727) (MeOH) | Soluble | Moderate to High | BODIPY dyes are stable, but methanol can participate in side reactions with some activating agents.[2][3] |
| Toluene | Not specified, but BODIPYs are generally stable | High | BODIPY dyes are stable in non-polar aromatic solvents.[3] |
Experimental Protocols
Protocol 1: Labeling of Carboxylic Acids with this compound in DMF
This protocol describes the activation of a carboxylic acid-containing molecule with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester, followed by reaction with this compound.
Materials:
-
Molecule containing a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add 1.5-2.0 molar equivalents of EDC and 1.1-1.5 molar equivalents of NHS.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The progress of the activation can be monitored by an appropriate analytical technique if desired (e.g., TLC, LC-MS).
-
-
Labeling Reaction:
-
To the activated carboxylic acid solution, add 1.1-1.5 molar equivalents of the this compound solution.
-
Add 2-3 molar equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. This ensures the primary amine of the this compound is deprotonated and reactive.[7]
-
Stir the reaction mixture at room temperature for 4-24 hours, protected from light. The reaction can be monitored by TLC or LC-MS to determine completion.
-
-
Purification:
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
Purify the BDP FL-labeled conjugate from unreacted dye and other reagents using an appropriate method such as reversed-phase HPLC or silica (B1680970) gel column chromatography.
-
Protocol 2: Labeling of NHS Esters with this compound in DMSO
This protocol is for the direct reaction of a pre-activated NHS ester-containing molecule with this compound.
Materials:
-
Molecule containing an NHS ester group
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Purification system
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-containing molecule in anhydrous DMSO to a final concentration of 1-10 mg/mL. Prepare this solution immediately before use as NHS esters can hydrolyze in the presence of moisture.[8]
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
To the solution of the NHS ester, add 1.1-1.5 molar equivalents of the this compound solution.
-
Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled product using a suitable method like reversed-phase HPLC or column chromatography to remove unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Reaction of this compound with an NHS ester.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Bioconjugation with BDP FL-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent labeling reagent that combines the bright and photostable BDP FL fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive primary amine. This amine group allows for covalent conjugation to biomolecules containing accessible carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters. The PEG4 spacer enhances the water solubility of the dye and the resulting conjugate, minimizing aggregation and non-specific binding. These characteristics make this compound an excellent tool for a variety of bioconjugation applications, including the preparation of fluorescently labeled proteins, antibodies, and other biomolecules for use in cellular imaging, flow cytometry, and drug delivery studies.[1][2]
This document provides detailed protocols for the bioconjugation of this compound to proteins, using human transferrin as a model system to study receptor-mediated endocytosis.
Physicochemical and Fluorescence Properties of this compound
A summary of the key properties of this compound is provided in the table below. This data is essential for designing experiments and configuring instrumentation for fluorescence detection.
| Property | Value | Reference |
| Molecular Weight | 510.4 g/mol | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Solubility | DMSO, DMF, DCM | |
| Purity | ≥98% | |
| Storage | -20°C, protected from light |
Experimental Workflow for Bioconjugation
The general workflow for labeling a protein with this compound involves the activation of carboxylic acid groups on the target protein, followed by reaction with the amine group of the dye.
Application: Visualizing Receptor-Mediated Endocytosis of Transferrin
A common application for fluorescently labeled proteins is the study of cellular trafficking pathways. Transferrin, a serum protein responsible for iron transport, is an excellent model for studying receptor-mediated endocytosis. Upon binding to the transferrin receptor (TfR) on the cell surface, the transferrin-TfR complex is internalized into clathrin-coated vesicles, which then mature into early endosomes. In the acidic environment of the endosome, iron is released from transferrin. The apotransferrin-TfR complex is then recycled back to the cell surface, where apotransferrin is released. By labeling transferrin with BDP FL, this pathway can be visualized using fluorescence microscopy.[3][4]
Experimental Protocols
Protocol 1: Labeling of Human Transferrin with this compound
This protocol describes the conjugation of this compound to human transferrin via a two-step process involving the activation of transferrin's carboxylic acids followed by reaction with the amine-functionalized dye.
Materials:
-
Human Holo-Transferrin
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-Exclusion Chromatography (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Transferrin:
-
Dissolve human holo-transferrin in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
If the transferrin solution contains primary amine contaminants (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
-
Activation of Transferrin:
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in anhydrous DMSO.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the transferrin solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Buffer Exchange:
-
Immediately after activation, remove excess EDC and NHS by passing the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
To the activated transferrin in Conjugation Buffer, add the desired molar excess of the this compound solution. A starting point of 10- to 20-fold molar excess of dye to protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Transferrin:
-
Separate the BDP-transferrin conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with Storage Buffer. The first colored fraction to elute will be the labeled protein.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) using the protocol below.
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified BDP-transferrin conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the BDP FL dye (~503 nm, A_max).
-
Calculate the concentration of the protein using the following equation:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For BDP FL, this is approximately 0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm. For transferrin, this is approximately 92,300 M⁻¹cm⁻¹.
-
-
Calculate the concentration of the dye using the following equation:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the BDP FL dye at its λ_max (80,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Quantitative Data
The optimal molar ratio of dye to protein for labeling experiments should be determined empirically for each specific application. The following table provides a starting point for the optimization of transferrin labeling with this compound.
| Parameter | Recommended Range | Typical Result |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | 10:1 |
| Reaction Time | 1 - 2 hours | 1.5 hours |
| Reaction Temperature | Room Temperature (20-25°C) | 22°C |
| Degree of Labeling (DOL) | 1 - 4 | ~2.5 |
Note: A DOL between 2 and 4 is often optimal for maintaining protein function while achieving sufficient fluorescence for imaging applications. Higher DOLs can lead to fluorescence quenching and may affect the biological activity of the protein.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low DOL | Inefficient activation of carboxylic acids | Ensure EDC and NHS are fresh and anhydrous. Optimize the molar excess of EDC/NHS. |
| Low molar ratio of dye to protein | Increase the molar excess of this compound in the conjugation reaction. | |
| Hydrolysis of NHS esters | Perform the buffer exchange to Conjugation Buffer promptly after activation. Ensure the pH of the Conjugation Buffer is between 8.0 and 8.5. | |
| High DOL / Protein Precipitation | Excessive dye-to-protein ratio | Decrease the molar ratio of this compound. |
| Protein aggregation | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling. | |
| Low Fluorescence Signal of Labeled Protein | Low DOL | Optimize the labeling reaction to achieve a higher DOL. |
| Self-quenching of the dye at high DOL | Aim for a lower DOL (2-4). | |
| Photobleaching of the dye | Protect the dye and labeled protein from light during the reaction and storage. |
References
Troubleshooting & Optimization
Technical Support Center: BDP FL-PEG4-amine Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during labeling experiments with BDP FL-PEG4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low labeling efficiency with this compound. What are the common causes and how can I improve it?
Low labeling efficiency is a frequent issue. The primary causes often relate to reaction conditions, reagent quality, or the properties of the molecule being labeled.
A. Incompatible Reaction Conditions
The reaction of the primary amine on this compound with an activated ester (like an NHS ester) on your target molecule is highly dependent on the experimental setup.
-
pH: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[1] At a lower pH, the primary amine of this compound will be protonated and less available to react.[1] Conversely, at a higher pH, the NHS ester on your target molecule is prone to hydrolysis, which competes with the desired labeling reaction.[1][2][3]
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the this compound for reaction with the NHS ester on your target molecule.[1] Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.
-
Temperature and Incubation Time: Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can minimize the hydrolysis of the NHS ester on your target molecule but may require longer incubation times to achieve sufficient labeling.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[1]
-
Optimize Temperature and Time: If you suspect hydrolysis of your NHS ester-activated molecule, perform the reaction at 4°C overnight. If the reaction is slow, a longer incubation at room temperature may be beneficial.[1]
-
Use Amine-Free Buffers: Switch to a recommended buffer system if you are currently using a Tris or glycine-based buffer.[1][3]
B. Reagent and Target Molecule Issues
The quality and handling of both the this compound and your target molecule are critical for a successful labeling reaction.
-
This compound Storage and Handling: this compound should be stored at -20°C in a dry, dark environment.[4][5][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound.
-
Solubility: this compound has low solubility in water and is best dissolved in organic solvents like DMSO or DMF.[4] Ensure the reagent is fully dissolved before adding it to your aqueous reaction buffer to prevent precipitation.
-
Accessibility of Reactive Groups: The activated ester (e.g., NHS ester) on your target molecule must be accessible for the this compound to react. Steric hindrance can prevent efficient labeling.[1]
-
Purity of Target Molecule: Impurities in your target molecule sample can interfere with the labeling reaction.[1]
Troubleshooting Steps:
-
Fresh Reagent Solutions: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before each experiment.
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly to ensure the this compound is completely dissolved before adding it to the reaction mixture.
-
Optimize Molar Ratio: Increasing the molar excess of this compound relative to your target molecule can improve labeling efficiency. However, be aware that very high excesses can lead to challenges in removing the unreacted dye during purification.
Q2: My labeled product appears to have a low fluorescence signal, even with seemingly good labeling efficiency. What could be the cause?
A weak fluorescent signal despite successful conjugation can be due to fluorophore quenching.
-
Self-Quenching: High labeling density on a target molecule can lead to self-quenching of the BDP FL dye, which reduces the overall fluorescence signal. This can occur if your target molecule has multiple reactive sites.
-
Environmental Effects: While BODIPY dyes are generally stable, extreme pH or the presence of certain substances in your final buffer can sometimes affect fluorescence.[]
Troubleshooting Steps:
-
Optimize Dye-to-Target Molar Ratio: Perform a titration experiment with varying molar ratios of this compound to your target molecule to find the optimal degree of labeling that provides the brightest signal without significant quenching.
-
Purification: Ensure that all unreacted this compound is removed from the final product, as this can interfere with accurate quantification of the labeling efficiency and fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and the recommended reaction conditions for labeling reactions involving NHS esters.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 510.38 g/mol | [8] |
| Excitation Maximum (λex) | 503 nm | [4] |
| Emission Maximum (λem) | 509 nm | [4] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | 0.9 | [4] |
| Solubility | DMSO, DMF, DCM | [4] |
| Storage | -20°C, desiccated |[4][5][6] |
Table 2: Recommended Reaction Conditions for Amine Labeling with NHS Esters
| Parameter | Recommendation | Reference |
|---|---|---|
| pH | 7.2 - 8.5 | [1] |
| Temperature | Room Temperature or 4°C | [1] |
| Incubation Time | 0.5 - 4 hours (RT), Overnight (4°C) | [1] |
| Reaction Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate) | [1][3] |
| Molar Ratio (Dye:Target) | 1:1 to 10:1 (empirical optimization recommended) |[2] |
Experimental Protocols
Protocol 1: General Protocol for Labeling an NHS Ester-Activated Molecule with this compound
This protocol provides a general guideline for labeling a target molecule that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
NHS ester-activated target molecule in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification columns (e.g., spin desalting columns, size exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
Determine the concentration of your NHS ester-activated target molecule. The concentration should ideally be at least 2 mg/mL for efficient labeling.[1]
-
In a microcentrifuge tube, add the desired amount of the target molecule.
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio. A 5-10 fold molar excess of the amine-containing dye over the NHS ester-activated molecule is a good starting point.
-
Add the calculated volume of the this compound stock solution to the target molecule solution.
-
-
Incubation:
-
Mix the reaction solution by gentle vortexing or pipetting.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Following incubation, purify the labeled conjugate from unreacted this compound and reaction byproducts.
-
For macromolecules, gel filtration or spin desalting columns are effective methods.
-
For smaller molecules, HPLC or other chromatographic techniques may be necessary.
-
Visualizations
Caption: Experimental workflow for labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. BDP-FL-PEG4-DBCO, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. This compound [myskinrecipes.com]
BDP FL-PEG4-amine precipitation in aqueous buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of BDP FL-PEG4-amine in aqueous buffers. It is intended for researchers, scientists, and drug development professionals using this fluorescent label in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound can occur due to several factors. The core BODIPY™ FL (BDP FL) dye is inherently hydrophobic, and while the PEG4 linker is designed to improve aqueous solubility, its capacity is limited.[1][2] Several factors can lead to precipitation:
-
High Concentration: Exceeding the solubility limit in your specific buffer is a common cause. BODIPY dyes can form non-fluorescent aggregates or dimers at high concentrations, which can lead to precipitation.[3][4]
-
Buffer Composition: High salt concentrations can decrease the solubility of the dye through a "salting-out" effect.[3] The type of buffer and its components can also interact with the dye.
-
Incorrect pH: The amine group on the molecule is reactive and its protonation state is pH-dependent. While the fluorescence of the BDP core is relatively insensitive to pH, the overall charge and solubility of the molecule can be affected.[5] For conjugation reactions involving the amine group, a pH of 7-9 is often recommended.[5][6]
-
Improper Dissolution: The compound has low solubility in water and should first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous buffer.[1][2] Adding the organic stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to immediate precipitation.
Q2: What is the correct procedure for dissolving and diluting this compound for use in an aqueous buffer?
A2: To minimize precipitation, follow this two-step procedure:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound TFA salt in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2] A typical stock concentration is 1-10 mg/mL. Ensure the compound is completely dissolved by vortexing.
-
Dilute into Aqueous Buffer: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent the formation of localized high concentrations of the dye that can lead to aggregation and precipitation. Avoid adding more than 5-10% of the organic solvent to your final aqueous solution, as higher concentrations may affect your experiment (e.g., protein stability).
Q3: How does the buffer composition, particularly pH and salt concentration, affect solubility?
A3: Buffer composition is critical for maintaining the solubility of this compound.
-
pH: For amine-reactive conjugations, a buffer with a slightly basic pH (typically 7.5 to 8.5) is recommended.[6] This ensures the terminal amine group is deprotonated and available for reaction. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the dye.[6] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are generally suitable choices.
-
Salt Concentration: High ionic strength can reduce the solubility of organic molecules, including fluorescent dyes.[3] If you observe precipitation in a high-salt buffer, consider reducing the salt concentration if your experimental protocol allows.
Q4: My dye appears to be dissolved, but I am getting poor fluorescence signal. Could this be related to precipitation?
A4: Yes, this could be due to the formation of soluble aggregates or dimers. At high concentrations, BODIPY dyes can self-quench, where the dye molecules interact with each other, leading to a significant decrease in fluorescence quantum yield without visible precipitation.[4] This is a common issue with planar, hydrophobic dyes. To resolve this, try working with more dilute solutions of the dye. If the issue persists, it may indicate non-specific binding or other quenching interactions within your sample.
Troubleshooting Guide
If you are experiencing precipitation, follow this systematic guide to identify and resolve the issue.
Visual Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
The table below summarizes key properties and recommended conditions for this compound.
| Parameter | Value / Recommendation | Source(s) |
| Solubility | Low solubility in water. Soluble in DMSO, DMF, DCM. | [1][2] |
| Stock Solvent | High-quality, anhydrous DMSO or DMF. | [1] |
| Recommended pH for Amine Conjugation | 7.0 - 9.0 | [5][6] |
| Excitation Maximum (λex) | ~503 nm | [1] |
| Emission Maximum (λem) | ~509 nm | [1] |
| Buffer Compatibility | Avoid primary amine buffers (e.g., Tris). Use PBS, borate, or HEPES. | [6] |
| Storage Conditions | Store solid at -20°C, protected from light. Prepare stock solutions fresh. | [1][7] |
Experimental Protocols
Protocol: Determining Maximum Solubility in a Target Aqueous Buffer
This protocol helps determine the practical working concentration of this compound in your specific experimental buffer to avoid precipitation.
Materials:
-
This compound TFA salt
-
Anhydrous DMSO
-
Your target aqueous buffer (e.g., 1x PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettors and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Stock Solution:
-
Prepare a 5 mg/mL stock solution of this compound in anhydrous DMSO.
-
Ensure the solid is completely dissolved by vortexing for 1-2 minutes. This stock solution should be clear with no visible particulates.
-
-
Set Up Serial Dilutions:
-
Label a series of 8 microcentrifuge tubes.
-
Add 500 µL of your target aqueous buffer to each tube.
-
Perform a serial dilution of the DMSO stock solution directly into the buffer. For example:
-
Tube 1 (100 µg/mL): Add 10.2 µL of the 5 mg/mL stock to 500 µL of buffer.
-
Tube 2 (50 µg/mL): Add 5.1 µL of the 5 mg/mL stock to 500 µL of buffer.
-
Tube 3 (25 µg/mL): Add 2.5 µL of the 5 mg/mL stock to 500 µL of buffer.
-
Tube 4 (12.5 µg/mL): Add 1.3 µL of the 5 mg/mL stock to 500 µL of buffer.
-
Tube 5 (6.25 µg/mL): Add 0.6 µL of the 5 mg/mL stock to 500 µL of buffer.
-
Tube 6 (Buffer Control): Add 10 µL of DMSO (no dye).
-
-
Immediately vortex each tube for 10-15 seconds after adding the stock solution.
-
-
Incubation and Observation:
-
Incubate all tubes at your experimental temperature (e.g., room temperature, 37°C) for 30-60 minutes.
-
Visually inspect each tube for any signs of cloudiness or precipitate against a dark background. Note the highest concentration that remains clear.
-
-
Centrifugation and Confirmation:
-
Centrifuge all tubes at high speed (>14,000 x g) for 10 minutes.
-
Carefully inspect the bottom of each tube for a visible pellet. The presence of a pellet indicates that the compound has precipitated at that concentration.
-
Analysis:
The highest concentration that shows no visible precipitate after incubation and no pellet after centrifugation is the maximum practical working concentration for this compound in your specific buffer under these conditions. It is recommended to work at or below this concentration to ensure the dye remains in solution throughout your experiment.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. BDP FL-PEG4-TCO, 2183473-16-5 | BroadPharm [broadpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
Technical Support Center: BDP FL-PEG4-amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the conjugation yield of BDP FL-PEG4-amine. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a bright, photostable BODIPY™ FL (BDP FL) fluorophore attached to a primary amine via a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The primary amine group allows for its covalent attachment to molecules containing carboxylic acids or activated esters (like NHS esters).[1][4] The hydrophilic PEG spacer enhances water solubility, reduces aggregation, and minimizes non-specific binding of the dye.[] This reagent is commonly used to fluorescently label proteins, antibodies, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and immunoassays.[6][]
Q2: What are the main chemistries for conjugating this compound?
There are two primary methods:
-
Amide coupling to a carboxyl group (-COOH): This involves activating a carboxylic acid on your target molecule (e.g., a protein) using carbodiimide (B86325) chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). The activated NHS ester then reacts with the primary amine of this compound to form a stable amide bond.[][8]
-
Reaction with a pre-activated NHS ester: If your target molecule is modified to have an NHS ester, it can react directly with the amine group of this compound. Conversely, and more commonly, a protein's primary amines (e.g., on lysine (B10760008) residues) are targeted by an amine-reactive version of the dye, such as BDP FL-PEG4-NHS ester.
Q3: Why is my conjugation yield low?
Low yield can stem from several factors, including suboptimal pH, incorrect molar ratios of reagents, inactive reagents due to hydrolysis, the presence of competing nucleophiles in your buffer, or issues with the solubility and stability of your biomolecule. Our troubleshooting guide below addresses these issues in detail.
Q4: Is the BDP FL dye stable during the conjugation reaction?
Yes, the BODIPY FL fluorophore is known for its high chemical and photophysical stability. It is generally insensitive to changes in pH and solvent polarity within typical bioconjugation reaction conditions.[6][9] However, like many fluorophores, it can be susceptible to quenching if aggregation occurs or if it is conjugated to a protein at a very high density.[][10]
Troubleshooting Guide
This guide addresses common problems that can lead to low conjugation yield or failed reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect Buffer pH: The reaction between an amine and an NHS ester is most efficient at a slightly basic pH (7.2-8.5). If the pH is too low, the primary amine on this compound will be protonated and non-nucleophilic. If the pH is too high (e.g., > 9), hydrolysis of the NHS ester will outcompete the conjugation reaction.[11][12] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer at pH 8.0-8.5.[6] Verify the pH of your reaction buffer immediately before use. |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, Glycine) or ammonium (B1175870) salts will compete with this compound for reaction with the activated carboxyl group, significantly reducing yield.[6][13] | Dialyze or desalt your protein sample into an amine-free buffer like PBS, HEPES, or bicarbonate buffer prior to conjugation.[13] | |
| Inactive Reagents (EDC/NHS): EDC and NHS esters are moisture-sensitive and hydrolyze over time, rendering them inactive.[13] | Purchase high-quality reagents and store them desiccated at the recommended temperature (-20°C).[1][13] Equilibrate vials to room temperature before opening to prevent moisture condensation. Prepare EDC/NHS solutions immediately before use and discard any unused portions.[13] | |
| Insufficient Molar Excess of Dye: An inadequate amount of this compound relative to the target molecule will result in a low degree of labeling (DOL). | For protein labeling, start with a 10 to 20-fold molar excess of the amine reagent over the protein.[6][13] Optimize this ratio for your specific application. | |
| Precipitation During Reaction | Poor Solubility/Aggregation of Protein: High concentrations of organic co-solvents (like DMSO or DMF used to dissolve the dye) can denature and precipitate the protein. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[13] Perform the conjugation at a protein concentration of at least 2 mg/mL to maintain stability and efficiency.[6] |
| Dye Aggregation: Although the PEG spacer improves solubility, the core BDP FL dye is hydrophobic and can aggregate at very high concentrations, especially in purely aqueous buffers.[] | Prepare a concentrated stock of this compound in anhydrous DMSO and add it dropwise to the reaction mixture while gently stirring to ensure rapid dispersion.[6] | |
| Unexpected HPLC/MS Results | Formation of Side Products: In EDC/NHS chemistry, the O-acylisourea intermediate can rearrange to a stable N-acylisourea byproduct if it does not react with an amine, which can complicate purification.[14] | Use a two-step protocol where the carboxyl group is activated first, followed by removal of excess EDC before adding the amine-containing this compound. Quenching the reaction with hydroxylamine (B1172632) can also be beneficial.[12][14] |
| Multiple Labeled Species: Proteins have multiple lysine residues and an N-terminus, leading to a heterogeneous mixture of labeled products with varying degrees of labeling (DOL). | This is expected. Use chromatography techniques like HIC (Hydrophobic Interaction Chromatography) or IEX (Ion Exchange Chromatography) to separate species with different DOLs if a homogenous product is required. |
Data Presentation: Optimizing Reaction Parameters
Achieving a high conjugation yield requires optimizing key reaction parameters. The following tables provide illustrative data based on typical results for antibody conjugation to demonstrate the impact of molar ratio and pH.
Table 1: Effect of Molar Ratio on Degree of Labeling (DOL) Reaction Conditions: IgG antibody at 2 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 8.3, reacted with BDP FL-PEG4-NHS Ester for 1 hour at room temperature.
| Molar Ratio (Dye : Antibody) | Average Degree of Labeling (DOL) |
| 5 : 1 | 2 - 4 |
| 10 : 1 | 4 - 7 |
| 20 : 1 | 7 - 10 |
Table 2: Effect of pH on Conjugation Efficiency Reaction Conditions: IgG antibody at 2 mg/mL, 10:1 molar ratio of BDP FL-PEG4-NHS Ester to Antibody, reacted for 1 hour at room temperature.
| Reaction Buffer | pH | Relative Conjugation Yield (%) |
| 0.1 M MES | 6.5 | 25 |
| 0.1 M PBS | 7.4 | 80 |
| 0.1 M Sodium Bicarbonate | 8.3 | 100 |
| 0.1 M Borate | 9.0 | 70 (Increased hydrolysis) |
Experimental Protocols & Workflows
Two primary experimental workflows are presented below: conjugation of this compound to an activated carboxyl group and a general troubleshooting workflow.
Protocol 1: Conjugation of this compound to a Carboxylated Protein using EDC/Sulfo-NHS
This protocol outlines the steps for labeling a protein that has available carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus).
Materials:
-
Protein with carboxyl groups (in amine-free buffer, e.g., 0.1 M MES, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO
-
Desalting columns for purification
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into Activation Buffer (pH 6.0).
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare a 10 mg/mL solution of EDC in cold, ultrapure water immediately before use.
-
Prepare a 20 mg/mL solution of Sulfo-NHS in cold, ultrapure water immediately before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Activation of Carboxyl Groups:
-
To the protein solution, add the EDC solution to a final concentration of 2-4 mM.
-
Immediately add the Sulfo-NHS solution to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer (pH 7.5-8.0) using a desalting column. This step is critical to prevent unwanted side reactions with the amine reagent.
-
Add the calculated volume of the 10 mM this compound stock solution to the activated protein solution to achieve a 10- to 20-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purify the conjugate by removing unreacted dye and byproducts using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 503 nm (for the BDP FL dye).
-
Visualizations
Caption: Workflow for EDC/Sulfo-NHS mediated conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 4. This compound TFA salt: AxisPharm [axispharm.seesaa.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Non-Specific Binding of BDP FL Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding issues encountered with BDP FL conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with BDP FL conjugates?
A1: Non-specific binding of BDP FL conjugates can stem from several factors, primarily related to the physicochemical properties of the dye and its interaction with the biological sample and experimental components. The main causes include:
-
Hydrophobic Interactions: BDP FL is an uncharged and relatively hydrophobic dye.[1] This hydrophobicity can lead to non-specific interactions with hydrophobic regions of proteins and lipids within the sample, as well as with plasticware.[2][3][4][5]
-
Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample or substrate can leave them exposed to the BDP FL conjugate.[6][7]
-
Inappropriate Conjugate Concentration: Using too high a concentration of the BDP FL conjugate increases the likelihood of low-affinity, non-specific interactions.[6][8]
-
Suboptimal Buffer Composition: The pH and ionic strength of the buffers used can influence electrostatic interactions that may contribute to non-specific binding.[9][10]
-
Sample Autofluorescence: Endogenous fluorophores within the cells or tissue can create background fluorescence that may be mistaken for non-specific binding.[11][12]
Q2: How does the hydrophobicity of BDP FL contribute to non-specific binding?
A2: Hydrophobic molecules, like BDP FL, tend to associate with other non-polar structures to minimize their contact with the aqueous environment. In a biological context, this can lead to the dye binding to hydrophobic pockets on proteins or lipid-rich structures that are not the intended target.[2][3] This is a significant factor, and studies have shown a strong correlation between a dye's hydrophobicity and its propensity for non-specific binding.[1]
Q3: Can the choice of experimental vessel affect non-specific binding?
A3: Yes, the material of your experimental vessel can contribute to background fluorescence and non-specific binding. Plastic-bottom dishes, for instance, can be a source of significant fluorescence.[11] If you are experiencing high background, consider switching to glass-bottom vessels, which typically have lower autofluorescence.[11]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can obscure the specific signal, making data interpretation difficult. The following steps can help reduce generalized background noise.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting decision tree for high background fluorescence.
1. Perform a Titration of the BDP FL Conjugate: Using an excessive concentration of the fluorescent conjugate is a common cause of high background.[6][13] Perform a concentration gradient to find the optimal balance between specific signal and background noise.
2. Optimize the Blocking Step: Inadequate blocking can leave non-specific sites available for binding.[6][7]
-
Choice of Blocking Agent: While Bovine Serum Albumin (BSA) is common, other options like non-fat dry milk (for western blotting) or specialized commercial blocking buffers may be more effective.[10][14]
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific sites.[15]
3. Enhance Washing Steps: Insufficient washing may not remove all unbound or weakly bound conjugates.
-
Increase Wash Duration and Number: Increase the duration and number of wash steps (e.g., from 3 washes of 5 minutes to 4 washes of 10 minutes).[11][16]
-
Add a Surfactant: Including a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.05-0.1%) in your wash buffer can help disrupt weak, non-specific hydrophobic interactions.[9][10]
4. Adjust Buffer Composition: The chemical environment can influence non-specific interactions.[17]
-
Increase Salt Concentration: Raising the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in the incubation and wash buffers can reduce non-specific ionic interactions.[9]
-
Adjust pH: Ensure the buffer pH is appropriate for your target interaction and does not promote off-target binding by altering surface charges.[9][10]
Table 1: Recommended Starting Concentrations for Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Starting Concentration | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific protein binding sites.[9][10] |
| Tween 20 | 0.05-0.1% (v/v) | Reduces non-specific hydrophobic interactions.[10] |
| Sodium Chloride (NaCl) | 150-500 mM | Shields charged groups to reduce electrostatic interactions.[9] |
| Fish Gelatin | 0.1-0.5% (w/v) | Alternative blocking agent that can be effective in some systems.[18] |
Issue 2: Signal Detected in Negative Control Samples
Signal in negative controls (e.g., secondary antibody only, or competition with an unlabeled ligand) points to a clear issue with non-specific binding.
Diagram of Control Experiment Workflow
Caption: Workflow for control experiments to identify the source of non-specific signal.
1. Run an Unlabeled Sample Control: To assess autofluorescence, image a sample that has gone through the entire experimental protocol without the addition of any fluorescent conjugate.[12] If signal is detected, it indicates that the sample itself is autofluorescent.
-
Solution: Consider using a dye in a different spectral range (e.g., far-red) where autofluorescence is often lower.[12][13] Alternatively, chemical quenching agents or photobleaching can be used to reduce autofluorescence before staining.[12][19]
2. Run a "No Primary Antibody" Control (for immunofluorescence): If you are using a BDP FL-conjugated secondary antibody, a control with only the secondary antibody is crucial. Signal in this control indicates that the secondary antibody is binding non-specifically.[6]
-
Solution:
-
Ensure your blocking buffer is appropriate for the species of the secondary antibody. A blocking serum from the same species as the secondary antibody host is often recommended.[6]
-
Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species.
-
3. Use Buffer Additives: Specialized buffer additives can be effective at reducing non-specific binding of charged or hydrophobic dyes.
-
Commercial Reagents: Consider using commercially available background-suppressing reagents, which often contain a mixture of blocking agents and surfactants.[13]
-
Saccharides: In some systems, the addition of non-proteinaceous osmolytes like sucrose (B13894) has been shown to reduce non-specific binding.[20]
Experimental Protocols
Protocol 1: Titration of BDP FL Conjugate
-
Prepare a series of dilutions of your BDP FL conjugate in your standard assay buffer. A good starting range would be a two-fold serial dilution from 2x your current concentration down to 0.125x.
-
Apply each dilution to a separate sample (e.g., wells of a plate, or separate slides).
-
Include a "no conjugate" control for background subtraction.
-
Follow your standard incubation, washing, and imaging protocol.
-
Quantify the signal intensity for both the target structure and a background region for each concentration.
-
Plot the signal-to-noise ratio (Signal/Background) against the conjugate concentration.
-
Select the lowest concentration that provides a robust specific signal with an acceptable signal-to-noise ratio.[11]
Protocol 2: Optimization of Blocking Conditions
-
Prepare samples in parallel.
-
Test different blocking agents (e.g., 3% BSA, 5% non-fat dry milk, 10% normal goat serum, or a commercial blocker).
-
For a chosen blocking agent (e.g., 3% BSA), test different incubation times (e.g., 30 min, 1 hour, 2 hours at room temperature, and overnight at 4°C).[21]
-
After the blocking step, proceed with your standard staining protocol using the optimized concentration of your BDP FL conjugate.
-
Image and quantify the background fluorescence for each condition.
-
Select the blocking agent and incubation time that results in the lowest background without diminishing the specific signal.
Mechanisms of Non-Specific Binding
Caption: Diagram illustrating specific vs. non-specific binding interactions.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. BODIPY-Based Fluorescent Probes for Sensing Protein Surface-Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. Hydrophobic Interactions in Proteins | Semantic Scholar [semanticscholar.org]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. cytometry.org [cytometry.org]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
BDP FL-PEG4-amine aggregation issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with BDP FL-PEG4-amine. Aggregation of fluorescent probes can lead to diminished fluorescence intensity (quenching), inaccurate quantification, and altered biological activity, ultimately impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a fluorescent labeling reagent composed of a BODIPY™ FL (BDP FL) fluorophore, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive primary amine group. The BDP FL core is inherently hydrophobic, which can lead to the formation of aggregates in aqueous solutions.[1] This aggregation is a significant concern because it often results in fluorescence quenching, where the close proximity of the dye molecules leads to a decrease in fluorescent signal.[2] Aggregation can also cause precipitation of the reagent, leading to inaccurate concentrations and difficulties in subsequent conjugation reactions.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is a clear indicator of aggregation. This is often due to the low solubility of this compound in aqueous buffers.[3] The recommended course of action is to first attempt to redissolve the aggregates. If that fails, the solution may not be usable for quantitative experiments.
Q3: How can I prevent aggregation of this compound during dissolution and storage?
Proper handling and storage are crucial to prevent aggregation.
-
Dissolution: this compound has low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4] It is recommended to first prepare a high-concentration stock solution in anhydrous DMSO or DMF. This stock solution can then be diluted into your aqueous experimental buffer immediately before use. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.
-
Storage: Store the solid this compound at -20°C, desiccated, and protected from light.[3] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use surfactants to prevent aggregation?
Yes, non-ionic surfactants can be very effective in preventing the aggregation of hydrophobic dyes like BDP FL. Surfactants such as Tween-20 and Triton X-100, at concentrations below their critical micelle concentration (CMC), can help to keep the dye molecules dispersed and prevent them from interacting with each other.[2]
Q5: What is the recommended concentration of surfactants to use?
The optimal concentration of surfactant can be application-dependent and may require some empirical testing. However, a general starting point is to use a concentration that is below the CMC to avoid the formation of micelles that could interfere with your experiment.
| Surfactant | Typical Starting Concentration | Notes |
| Tween-20 | 0.01% - 0.1% (v/v) | A gentle non-ionic surfactant commonly used in biological buffers.[5] |
| Triton X-100 | 0.01% - 0.05% (v/v) | A non-ionic surfactant that is effective at preventing hydrophobic interactions. |
Q6: Can the pH of my buffer affect aggregation?
While the BDP FL fluorophore itself is relatively stable across a range of pH values, the overall charge of your target molecule and any potential interactions with the this compound can be pH-dependent. For bioconjugation reactions involving the primary amine of this compound and a carboxyl group on a target molecule (often activated as an NHS ester), a pH of 7.2-8.5 is typically recommended. Maintaining a stable pH is important for both the reaction efficiency and to minimize any potential pH-induced conformational changes in your biomolecule that could expose hydrophobic regions and promote aggregation.
Troubleshooting Guide
Issue: Low fluorescence signal after labeling a biomolecule.
| Possible Cause | Recommended Solution |
| Aggregation-induced quenching | 1. Check for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitate. Centrifuge the sample to see if a pellet forms. 2. Optimize Labeling Ratio: A high degree of labeling can increase the hydrophobicity of the conjugate, leading to aggregation. Reduce the molar excess of this compound used in the labeling reaction. 3. Add Surfactants: Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your reaction and storage buffers. |
| Hydrolysis of the reactive group | If using an amine-reactive version of a molecule to be conjugated with this compound (e.g., an NHS ester), ensure that stock solutions are prepared fresh in anhydrous solvent (e.g., DMSO, DMF) and that the reaction buffer is free of primary amines (e.g., Tris).[6][7] |
| Photobleaching | Minimize exposure of the this compound and its conjugates to light. Store in the dark and use appropriate filters during fluorescence microscopy. |
Issue: Precipitates form when diluting the DMSO stock solution into an aqueous buffer.
| Possible Cause | Recommended Solution |
| Poor mixing | Add the DMSO stock solution to the aqueous buffer slowly and with vigorous vortexing or stirring to ensure rapid dispersion. |
| Concentration too high | The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try diluting to a lower final concentration. |
| Buffer composition | High salt concentrations can sometimes promote the aggregation of hydrophobic molecules. If possible, try reducing the ionic strength of your buffer. |
Experimental Protocols
Protocol 1: Dissolution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 1-10 mM in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution of this compound (MW: 510.38 g/mol ), dissolve 5.1 mg in 1 mL of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light.
Protocol 2: Preventing Aggregation in Aqueous Solutions
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
If desired, add a non-ionic surfactant such as Tween-20 to a final concentration of 0.01-0.1%.
-
Immediately before use, thaw an aliquot of the this compound DMSO stock solution.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. Do not exceed a final DMSO concentration of 1-2% in your aqueous solution, as higher concentrations may affect your biological system.
-
Use the freshly prepared aqueous solution of this compound immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Surfactants prevent this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. teknova.com [teknova.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Amine-Reactive Labeling Reactions
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their amine-reactive labeling experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-reactive labeling?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins and other biomolecules is between 8.0 and 8.5.[1] A pH of 8.3 is often recommended as a starting point for most proteins.[1][2][3][4][5][6] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[1]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity: For a successful labeling reaction, the primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the biomolecule must be in a deprotonated, nucleophilic state (-NH₂).[1] At a pH below 8.0, a significant portion of these amines will be protonated (-NH₃⁺), making them unreactive towards the NHS ester.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that inactivates the reactive group. The rate of hydrolysis increases significantly with pH.[1] At a pH above 9.0, the hydrolysis of the NHS ester can be so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[1][2]
The relationship between pH and these competing reactions is illustrated in the diagram below.
Q3: Which buffers are recommended for NHS ester conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[4][7]
Q4: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4][7][8] These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[3][7][8] However, these buffers can be useful for quenching the reaction once the desired labeling has been achieved.[7][9]
Q5: My amine-reactive dye is not soluble in the aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters are hydrophobic and have low solubility in aqueous solutions.[7] In such cases, the dye should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[5][7] It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[2]
Q6: Why is it important to quench the labeling reaction?
It is important to quench the reaction to stop any unreacted NHS ester from continuing to label molecules.[9] This is particularly important if you are adding the labeled molecule to a complex biological sample or if subsequent purification steps involve amine-containing reagents.[9] Common quenching agents include Tris, glycine, hydroxylamine, or methylamine.[7][9][10][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during amine-reactive labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect buffer pH. | Ensure the reaction buffer is within the optimal pH range of 8.0-8.5.[1][3] |
| Presence of primary amines in the buffer. | Use a buffer free of primary amines, such as phosphate, bicarbonate, or borate buffer.[3][4][7] | |
| Inactive/hydrolyzed NHS ester. | Use a fresh aliquot of the dye and prepare the stock solution in anhydrous DMSO or DMF immediately before use. Ensure proper storage of the reagent, protected from light and moisture.[3] | |
| Insufficient protein concentration. | For optimal results, the protein concentration should be at least 2 mg/mL.[5][12][13] | |
| Protein Precipitation | Over-labeling of the protein. | Decrease the molar ratio of the dye to the protein. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] |
| High concentration of organic solvent. | The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should typically be between 0.5% and 10%.[7] | |
| Low Fluorescence Signal | Low degree of labeling (DOL). | Optimize the labeling reaction to achieve a higher DOL by adjusting the dye-to-protein molar ratio.[5] |
| Self-quenching of the dye at high DOL. | A high degree of labeling can lead to fluorescence quenching. Reduce the molar excess of the dye in the reaction.[3][14] | |
| Unconjugated dye not removed. | Ensure proper purification of the labeled protein to remove any free dye, which can contribute to high background signals.[3] |
Data Presentation
Table 1: Recommended Buffer Conditions for Amine-Reactive Labeling
| Parameter | Recommendation | Reference |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | [1][2][3][4][5][7] |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | [7] |
| Buffer Concentration | 0.1 M | [2][4][15] |
| Incompatible Buffers | Tris, Glycine, or other primary amine-containing buffers | [3][4][7][8] |
Table 2: Typical Reaction Parameters
| Parameter | Recommendation | Reference |
| Protein Concentration | ≥ 2 mg/mL | [5][12][13] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point for optimization) | [3][5] |
| Reaction Temperature | Room temperature or 4°C | [4][7] |
| Reaction Time | 0.5 to 4 hours | [7] |
| Quenching Agent | Tris, Glycine, Hydroxylamine, Methylamine | [7][9][10][11] |
| Quenching Agent Conc. | 20-100 mM | [11] |
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive Dye
This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required for specific proteins and dyes.[5][16]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[5] Ensure the buffer does not contain any primary amines.[5] If necessary, perform a buffer exchange.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][15] Vortex briefly to ensure complete dissolution.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[5]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[5][15]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][15]
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[11][16] Incubate for an additional 10-15 minutes.
-
Purify the Labeled Protein: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[5] The first colored fraction to elute will be the labeled protein.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 9. blog.truegeometry.com [blog.truegeometry.com]
- 10. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted BDP FL-PEG4-amine from a sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
The most common and effective methods for removing small molecule fluorescent dyes like this compound (Molecular Weight: 510.4 g/mol ) from a labeled protein or peptide sample are size-exclusion chromatography (SEC)/desalting, dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).[][2][3] The choice of method depends primarily on the size and properties of your target molecule.
Q2: Which purification method is best for my sample?
The optimal method depends on the molecular weight (MW) of your target molecule:
-
For large proteins (>10 kDa): Dialysis or Size-Exclusion Chromatography (using desalting columns) are highly effective.[][3][4] Dialysis is gentle but can be time-consuming and lead to sample dilution.[5] SEC is very fast and provides excellent recovery with minimal dilution.[6][7]
-
For peptides and small proteins (<10 kDa): Reverse-Phase HPLC (RP-HPLC) is the preferred method.[2][8] It offers high-resolution separation of the labeled peptide from both the unreacted peptide and the free dye based on differences in hydrophobicity.[5]
Q3: How can I confirm that the unreacted dye has been removed?
Successful removal can be verified using a few analytical techniques:
-
HPLC Analysis: Inject a sample of your purified product into an analytical HPLC. You should see a single, well-defined peak corresponding to your labeled molecule when monitoring at both the protein absorbance wavelength (e.g., 220-280 nm) and the dye's absorbance maximum (~503 nm).[2] The absence of a peak at the retention time corresponding to the free dye indicates successful purification.
-
Gel Electrophoresis (SDS-PAGE): When visualized on an imaging system with fluorescence capability, a clean sample will show fluorescence only at the band corresponding to your protein's molecular weight.[6][7] A smear or a low molecular weight band of fluorescence indicates the presence of free dye.
-
Spectrophotometry: While less precise, comparing the absorbance at 280 nm (for protein) and 503 nm (for BDP FL dye) can help calculate the degree of labeling (DOL). An unusually high DOL may suggest the presence of residual free dye.
Q4: What is the molecular weight of this compound?
The molecular weight of this compound is approximately 510.4 g/mol .[9][10] This low molecular weight is the basis for its separation from much larger protein and peptide conjugates.
Method Comparison
The following table summarizes the key characteristics of the recommended purification methods to help you select the most appropriate technique for your experiment.
| Feature | Size-Exclusion Chromatography (SEC) / Desalting | Dialysis | Reverse-Phase HPLC (RP-HPLC) |
| Principle | Separation based on molecular size.[] | Diffusion across a semi-permeable membrane based on MW cutoff.[11] | Separation based on hydrophobicity.[8] |
| Best For | Proteins and macromolecules >7 kDa.[4][6] | Proteins and macromolecules >10 kDa.[3] | Peptides and small proteins.[2][8] |
| Advantages | Very fast (under 15 minutes), high protein recovery, easy to use.[6][7] | Gentle on the sample, does not require complex equipment. | High resolution and purity, provides analytical data.[2] |
| Disadvantages | Potential for some sample dilution. | Slow (hours to overnight), results in significant sample dilution.[3][5] | Requires specialized equipment, method development may be needed. |
| Typical Time | < 15 minutes.[6] | 4 hours to overnight.[3] | 30-60 minutes per run.[2] |
Purification Workflow
The diagram below illustrates a typical decision-making workflow for selecting a purification strategy after a labeling reaction.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of labeled product after purification. | Non-specific binding: The protein/peptide is adsorbing to the chromatography resin or dialysis membrane. | - For SEC/Dialysis, use commercially available low-binding columns or membranes.[6] - For RP-HPLC, adjust the mobile phase composition (e.g., change the organic solvent or the concentration of TFA).[8] |
| Fluorescence detected in the low molecular weight fractions after SEC. | Incomplete purification: The column capacity was exceeded, or the column was not appropriate for the separation. | - Ensure the sample volume is within the recommended range for the desalting column used. - Repeat the purification step with a fresh column. |
| Purified sample still shows a free dye band on a fluorescent gel. | Inefficient removal method: The chosen method (e.g., dialysis MWCO too high) or parameters were not optimal. | - For dialysis, ensure the MWCO is appropriate (e.g., 7-10 kDa for proteins) to retain the conjugate while allowing the 510 Da dye to pass through.[3] - Increase the number of buffer changes during dialysis.[3] - For SEC, ensure the column has a suitable MW cutoff (e.g., 7 kDa).[4] |
| Labeled peptide and free dye co-elute during RP-HPLC. | Poor resolution: The gradient or column chemistry is not optimal for separating the two components. | - Adjust the elution gradient to be shallower, increasing the separation time between peaks.[2][8] - Try a different column chemistry (e.g., C8 instead of C18) if the hydrophobicity difference is minimal. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Spin Desalting Column)
This protocol is designed for rapid removal of unreacted this compound from protein samples (>7 kDa) using a commercially available spin desalting column.
-
Column Preparation:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column into a new collection tube.
-
Add your desired exchange buffer to the column.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Application & Purification:
-
Place the equilibrated column into a new, clean collection tube for your sample.
-
Slowly apply your post-labeling reaction mixture to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g.
-
-
Collection:
-
The flow-through in the collection tube is your purified, labeled protein. The unreacted this compound remains in the column resin. Store the purified protein at 4°C, protected from light.[3]
-
Caption: Principle of Size-Exclusion Chromatography separation.
Protocol 2: Reverse-Phase HPLC (Peptide Purification)
This protocol provides a general method for purifying a BDP FL-labeled peptide from unreacted dye and unlabeled peptide.
-
System Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[2]
-
Column: C18 reverse-phase column.
-
Equilibrate the system with your starting gradient conditions (e.g., 95% Solvent A / 5% Solvent B).
-
-
Sample Preparation:
-
Acidify the conjugation reaction mixture with TFA to a final concentration of 0.1%.[2]
-
Centrifuge the sample to pellet any precipitate.
-
-
Chromatography:
-
Fraction Collection:
-
Collect fractions corresponding to the peak that shows absorbance at both wavelengths. This dual-absorbance peak represents your successfully labeled peptide. Unlabeled peptide will only absorb at ~220 nm, and free dye will have a different retention time and absorb at ~503 nm.
-
-
Final Preparation:
-
Confirm the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Lyophilize the pure, labeled peptide fractions and store at -20°C or -80°C, protected from light.[2]
-
References
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 10. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
BDP FL Technical Support Center: Troubleshooting Photobleaching in Fluorescence Microscopy
Welcome to the BDP FL Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to BDP FL photobleaching in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is BDP FL and why is it used in fluorescence microscopy?
BDP FL (BODIPY FL) is a green fluorescent dye known for its high fluorescence quantum yield and sharp excitation and emission spectra.[1] It is widely used for labeling proteins, lipids, and other biomolecules.[2] BDP FL is often preferred over traditional dyes like fluorescein (B123965) (FITC) due to its superior photostability and fluorescence that is less sensitive to pH and solvent polarity.[2][3]
Q2: What is photobleaching and why is my BDP FL signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] When BDP FL is exposed to high-intensity excitation light, it can enter a reactive triplet state. In this state, it can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule, causing the fluorescent signal to fade.[5][6]
Q3: How can I tell if my signal loss is due to photobleaching or another issue?
Signal loss due to photobleaching typically manifests as a gradual decrease in fluorescence intensity over time during continuous imaging. If the signal is weak or absent from the beginning, the issue might be related to low labeling efficiency, incorrect filter sets, or low expression of the target molecule.[7] To confirm photobleaching, you can image a fresh field of view on your sample; if the initial signal is bright and then fades upon exposure, photobleaching is the likely cause.
Q4: Are there more photostable alternatives to BDP FL for the 488 nm channel?
Yes, several alternatives to BDP FL offer even higher photostability. Dyes like Alexa Fluor 488 are well-known for their exceptional resistance to photobleaching.[8][9] The choice of dye will depend on the specific experimental requirements, including the need for prolonged imaging and the intensity of the excitation light.
Troubleshooting Guides
Problem: Rapid Fading of BDP FL Signal During Image Acquisition
This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.
Initial Troubleshooting Steps:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease the rate of photobleaching.[10]
-
Lower the laser power or use neutral density (ND) filters.
-
If using a mercury or xenon lamp, close down the field diaphragm to illuminate only the area being imaged.
-
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.[4]
-
Modern, sensitive cameras can often produce high-quality images with very short exposure times.
-
-
Use an Antifade Mounting Medium: Mount your samples in a medium containing antifade reagents to quench reactive oxygen species.[4] You can use commercially available antifade media or prepare your own (see Experimental Protocols).
Advanced Troubleshooting:
If the initial steps are insufficient, consider the following:
-
Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to BDP FL's spectral properties to maximize signal detection efficiency, allowing for lower excitation power.
-
Oxygen Scavenging Systems: For live-cell imaging or single-molecule studies, using an oxygen scavenging system in your imaging buffer can significantly reduce photobleaching.[5]
-
Consider a More Photostable Dye: If photobleaching remains a significant issue, switching to a more photostable fluorophore like Alexa Fluor 488 might be necessary for your application.[8]
Quantitative Data
Table 1: Photophysical Properties of BDP FL
| Property | Value | Reference |
| Excitation Maximum | 503 nm | [3] |
| Emission Maximum | 509 nm | [3] |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [11] |
| Fluorescence Quantum Yield | ~0.9 - 1.0 | [11][] |
| Excited-State Lifetime | ~5 nanoseconds | [2] |
Table 2: Effect of Imaging Buffer on BDP FL Photostability (Single-Molecule Imaging)
| Imaging Buffer | Relative Fluorescence Intensity | Lifetime Before Photobleaching | Reference |
| Standard Buffer (Buffer T) | 1x | ~20 ms (B15284909) | [5] |
| ROXS System (Buffer T with Oxygen Scavenger + Redox Agents) | >1x | ~500 ms (25x increase) | [5] |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate Antifade Mounting Medium
This protocol describes how to prepare a simple and effective antifade mounting medium.
Materials:
-
10X PBS stock solution
-
Glycerol (ACS grade, 99-100% purity)
-
n-propyl gallate (Sigma P3130)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO. Note: n-propyl gallate does not dissolve well in water-based solutions.
-
To prepare the final mounting medium, thoroughly mix:
-
1 part 10X PBS
-
9 parts glycerol
-
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the PBS/glycerol mixture while stirring rapidly.
-
Aliquot and store at -20°C, protected from light. The medium should be stable for at least 3 months.[13][14]
Protocol 2: Quantifying BDP FL Photobleaching
This protocol outlines a method to measure and compare the photostability of BDP FL under different conditions.
Materials:
-
Your BDP FL-labeled sample
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your BDP FL-labeled samples as you normally would for imaging.
-
Image Acquisition:
-
Find a region of interest (ROI) on your sample.
-
Set your imaging parameters (laser power, exposure time, etc.). Keep these settings constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI. For example, take an image every 5 seconds for 5 minutes.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI that contains the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
-
Plotting the Data:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay indicates the photostability. A slower decay rate signifies higher photostability.[8] You can fit an exponential decay curve to the data to determine the photobleaching half-life.
-
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. www2.nau.edu [www2.nau.edu]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Impact of buffer contaminants on BDP FL-PEG4-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP FL-PEG4-amine and similar amine-reactive labeling chemistries.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency with an NHS ester-activated dye low?
Low labeling efficiency is a common issue that can arise from several factors related to your buffer composition and experimental setup. The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent and sensitive to certain chemical contaminants.[1][2][3][4]
Key factors influencing low efficiency include:
-
Incorrect Buffer pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[1][5] A pH below this range can lead to the protonation of primary amines on your target molecule, making them unreactive.[1] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, reducing its availability to react with the target amine.[1][5] For many applications, a pH of 8.3-8.5 is considered optimal.[2][4][6]
-
Presence of Primary Amine Contaminants: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester labeling reactions.[1][5] These molecules will compete with your target for the NHS ester, leading to reduced labeling efficiency and the formation of undesired byproducts.[1]
-
Other Nucleophilic Contaminants: Sodium azide (B81097), a common preservative in antibody solutions, is a strong nucleophile and can react with the NHS ester, consuming it and reducing the efficiency of your labeling reaction.[7] While low concentrations (≤ 3 mM or 0.02%) may not cause significant interference, higher concentrations will.[5]
-
Hydrolyzed NHS Ester Reagent: NHS esters are moisture-sensitive and can hydrolyze over time, especially when in solution.[8] It is crucial to use freshly prepared solutions of the NHS ester in an anhydrous solvent like DMSO or DMF.[2][9]
-
Low Reactant Concentrations: Very low concentrations of your target protein can reduce labeling efficiency as the competing hydrolysis reaction becomes more prominent.[1] A protein concentration of at least 2 mg/mL is often recommended.[1][6]
Q2: Which buffers are recommended for NHS ester labeling reactions?
To ensure optimal labeling, it is critical to use buffers that are free of primary amines.[6] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
These buffers should be used within the optimal pH range of 7.2-8.5.[1][5]
Q3: My protein is in a buffer containing Tris and sodium azide. What should I do before starting the labeling reaction?
If your protein solution contains interfering substances like Tris or high concentrations of sodium azide, you must perform a buffer exchange to remove these contaminants before initiating the labeling reaction.[1] Common methods for buffer exchange include:
-
Dialysis: This method is suitable for sample volumes from 0.1 mL to 70 mL.[10][11][12] By using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-30 kDa for an antibody like IgG), smaller molecules like sodium azide (65 Da) and Tris will pass through the membrane, while the larger protein is retained.[10][11][12][13]
-
Gel Filtration (Desalting): This technique uses a porous resin to separate molecules based on size.[14][15][16] It is an effective method for removing salts and other small molecules from a protein sample and can also be used for buffer exchange.[15][16][17]
Q4: How do I know if my labeling reaction was successful?
To determine the efficiency of your labeling reaction, you can calculate the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[18][19] This is typically done using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:
-
The absorbance maximum of the protein (around 280 nm).
-
The absorbance maximum of the fluorescent dye (for BDP FL, this is approximately 503 nm).
A correction factor must be applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.[20][21] For most antibodies, an optimal DOL is typically between 2 and 10.[21][22]
Troubleshooting Guide
Below is a summary of common issues encountered during this compound reactions (specifically, NHS ester labeling) and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH is outside the optimal 7.2-8.5 range.[1][5] | Verify the pH of your reaction buffer and adjust as necessary. A pH of 8.3-8.5 is often optimal.[2][4] |
| Buffer Contamination: Presence of primary amines (e.g., Tris, glycine)[5] or other nucleophiles (e.g., sodium azide).[7] | Perform buffer exchange into an amine-free buffer like PBS using dialysis or a desalting column.[1] | |
| Hydrolyzed NHS Ester: The reagent has been degraded by moisture.[8] | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][9] | |
| Low Reactant Concentration: The protein concentration is too low, favoring hydrolysis.[1] | Increase the protein concentration, ideally to at least 2 mg/mL.[1] | |
| Protein Precipitation | Over-labeling: A high degree of labeling can reduce protein solubility. | Reduce the molar excess of the NHS ester in the reaction or decrease the reaction time. |
| Solvent Issues: The organic solvent used to dissolve the dye is causing precipitation. | Ensure the volume of the organic solvent (e.g., DMSO, DMF) is a small fraction of the total reaction volume. | |
| Inconsistent Results | Variable Reagent Quality: Impurities in solvents or degradation of the NHS ester. | Use high-quality, anhydrous solvents and freshly prepared NHS ester solutions.[2] |
| Inconsistent Reaction Conditions: Variations in time, temperature, or pH between experiments. | Maintain consistent reaction parameters for reproducible results.[9] |
Impact of Common Buffer Contaminants on NHS Ester Labeling Efficiency
The following table summarizes the effects of common contaminants on the efficiency of NHS ester labeling reactions.
| Contaminant | Mechanism of Interference | Effect on Labeling Efficiency | Recommended Concentration Limit |
| Tris | Competes with the target primary amine for reaction with the NHS ester.[1][5] | Significant decrease in efficiency. | Must be completely removed.[1] |
| Glycine | Competes with the target primary amine for reaction with the NHS ester.[1] | Significant decrease in efficiency. | Must be completely removed. |
| Sodium Azide | Acts as a nucleophile that reacts with and consumes the NHS ester.[7] | Moderate to significant decrease, depending on concentration. | ≤ 3 mM (0.02%) for minimal interference.[5] |
| Glycerol | High concentrations can decrease reaction efficiency.[5] | Minor to moderate decrease. | < 10% |
| Dimethylamine | A degradation product of DMF that reacts with the NHS ester.[2] | Can significantly decrease efficiency. | Use high-quality, amine-free DMF.[2] |
Experimental Protocols
Protocol 1: Removal of Sodium Azide from Antibody Solutions by Dialysis
This protocol is adapted for removing sodium azide from an antibody solution prior to a labeling reaction.
Materials:
-
Antibody solution containing sodium azide.
-
Dialysis membrane/tubing with a 10–30 kDa molecular weight cutoff.[10][11][12]
-
Dialysis buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves hydrating the membrane in the dialysis buffer for at least 1-2 minutes.[10][11]
-
Transfer the antibody solution into the dialysis tubing or cassette.
-
Place the sealed dialysis unit into the beaker containing at least 1 liter of cold (4°C) dialysis buffer.[10][12]
-
Place the beaker on a magnetic stirrer and stir gently at 4°C.[11][13]
-
Change the dialysis buffer. Repeat the buffer change at least 3 times, with each dialysis step lasting for at least 1 hour.[10][12]
-
After the final buffer change, recover the antibody solution from the dialysis unit. The antibody is now in an azide-free buffer and ready for the labeling reaction.
Protocol 2: General Procedure for Labeling a Protein with an NHS Ester Dye
This protocol provides a general guideline for conjugating an NHS ester-activated fluorescent dye to a protein such as an antibody.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
NHS ester-activated BDP FL dye.
-
Anhydrous DMSO or DMF.[2]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[9]
-
Desalting column or dialysis equipment for purification.[9]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer at the desired pH.[2][6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
Reaction: While gently vortexing the protein solution, add the calculated amount of the NHS ester solution. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[6]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.[9]
Protocol 3: Determination of the Degree of Labeling (DOL)
This protocol describes how to calculate the DOL of a fluorescently labeled protein using absorbance measurements.
Procedure:
-
Purify the Conjugate: Ensure all unreacted, free dye has been removed from the labeled protein.[18][20]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the absorbance maximum of the dye (A_dye, ~503 nm for BDP FL).
-
Calculate the DOL using the following formulas:
-
Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot
-
Where:
-
A_prot is the absorbance of the conjugate at 280 nm.
-
A_dye is the absorbance of the conjugate at the dye's λmax.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[22]
-
-
-
Dye Concentration (M) = A_dye / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax (e.g., ~80,000 M⁻¹cm⁻¹ for BDP FL).[23]
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 14. conductscience.com [conductscience.com]
- 15. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. benchchem.com [benchchem.com]
- 22. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 23. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
BDP FL-PEG4-Amine Reaction Technical Support Center
Welcome to the technical support center for BDP FL-PEG4-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The most common reaction involving these components is the covalent labeling of a primary amine-containing molecule with an N-hydroxysuccinimide (NHS) ester of BDP FL. In this reaction, the primary amine acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct. The PEG4 linker can be part of either the amine-containing molecule or the BDP FL reagent.
Q2: Why is the choice of reaction buffer so critical?
The reaction buffer is crucial for two main reasons: pH and composition. The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[1] Below this range, the amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester to an inactive carboxylic acid becomes a significant competing reaction.[1][2] Additionally, the buffer must be free of primary amines, such as Tris or glycine (B1666218), as these will compete with your target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[1][3]
Q3: How should I store my BDP FL NHS ester and this compound reagents?
Both BDP FL NHS esters and amine-containing PEG linkers should be stored at -20°C, protected from light and moisture.[4][5][6][7] Before use, it is critical to allow the vials to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the reagents, which can lead to hydrolysis of the NHS ester.[1]
Q4: My this compound has low solubility in my aqueous reaction buffer. What should I do?
BDP FL dyes are relatively hydrophobic.[8] It is recommended to first dissolve the BDP FL reagent in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[7][9][10] This stock solution can then be added to your aqueous reaction buffer containing the amine-functionalized molecule. Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not negatively impact the stability of your biomolecule.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation reaction.
| Problem | Possible Cause | Solution |
| Low or No Fluorescence Signal | Hydrolysis of BDP FL NHS Ester: The reagent was exposed to moisture or the reaction pH was too high. | Ensure the BDP FL NHS ester is stored under desiccated conditions at -20°C and warmed to room temperature before opening.[1] Prepare the reagent solution immediately before use. Maintain the reaction pH between 7.2 and 8.5.[1] |
| Competing Amines in Buffer: Buffers like Tris or glycine are reacting with the NHS ester. | Perform a buffer exchange for your amine-containing molecule into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer.[1][10] | |
| Insufficient Molar Ratio of Dye: Not enough BDP FL NHS ester was used to label the target molecule. | Increase the molar excess of the BDP FL NHS ester. A common starting point is a 10-fold molar excess of the dye over the protein/peptide.[9] | |
| Fluorophore Quenching: Over-labeling of the target molecule can lead to self-quenching of the BDP FL dye.[11] | Reduce the molar excess of the BDP FL NHS ester in the reaction. Perform a titration to find the optimal dye-to-molecule ratio. | |
| Reaction Yields Multiple Products or Aggregates | Over-labeling of the Protein/Peptide: Too many dye molecules are attached, altering the protein's properties.[1] | Decrease the molar ratio of BDP FL NHS ester to your target molecule. Reduce the reaction time or temperature. |
| Protein Aggregation: The conjugation process may have induced aggregation of the target protein. | Reduce the protein concentration.[1] Consider adding solubility-enhancing agents or performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] | |
| Side Reactions: Besides the primary amine, other nucleophilic groups like thiols or hydroxyls may react with the NHS ester. | While NHS esters are selective for primary amines, side reactions can occur. The resulting thioesters and esters are less stable than the amide bond and can be hydrolyzed.[12] Ensure the pH is within the optimal range to favor amine reactivity. | |
| Difficulty in Purifying the Final Product | Unreacted Free Dye: Excess BDP FL NHS ester or its hydrolyzed form remains in the sample. | Purification methods like size exclusion chromatography (SEC), dialysis, or HPLC can be used to separate the labeled product from the free dye.[] |
| Co-elution of Labeled and Unlabeled Material: The labeled and unlabeled molecules are not well-separated. | Optimize your chromatography gradient (for HPLC) or choose a resin with an appropriate molecular weight cutoff (for SEC) to improve separation. |
Quantitative Data Summary
The success of your this compound reaction is highly dependent on several key parameters. The table below summarizes the recommended conditions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be beneficial for sensitive biomolecules and may require longer incubation times.[2][14] |
| Incubation Time | 30 - 120 minutes | This is dependent on temperature and the reactivity of your specific amine. Monitor reaction progress if possible.[9][11] |
| Molar Ratio (Dye:Amine) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific application.[3][9] |
Experimental Protocols
Protocol: Labeling a Protein with BDP FL NHS Ester
This protocol provides a general guideline for conjugating a BDP FL NHS ester to a protein containing primary amines.
1. Preparation of Reagents:
- Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[9] If the protein is in a buffer containing primary amines like Tris, a buffer exchange must be performed.
- BDP FL NHS Ester Stock Solution: Allow the vial of BDP FL NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[9] This solution should be prepared immediately before use.
2. Conjugation Reaction: a. Add the calculated amount of the BDP FL NHS ester stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1, but this may need to be optimized.[9] b. Mix the reaction gently and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.[9][14]
3. Quenching the Reaction (Optional):
- To stop the reaction, you can add an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for 30 minutes to quench any unreacted NHS ester.[3]
4. Purification of the Conjugate:
- Remove the unreacted BDP FL NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[]
5. Characterization:
- Determine the degree of labeling by measuring the absorbance of the conjugate at the absorbance maximum of the BDP FL dye (~502 nm) and the protein (e.g., 280 nm).
Visualizations
Experimental Workflow
Caption: A general workflow for the conjugation of BDP FL NHS ester to a primary amine-containing biomolecule.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting a failing this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medkoo.com [medkoo.com]
- 7. BDP FL NHS ester, 146616-66-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 14. neb.com [neb.com]
Technical Support Center: Preventing Hydrolysis of Amine-Reactive Esters
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of amine-reactive esters, a common challenge in bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of amine-reactive esters and why is it problematic?
Hydrolysis is a chemical reaction where an amine-reactive ester, such as an N-hydroxysuccinimide (NHS) ester, reacts with water.[1][2] This reaction is a major competitor to the desired conjugation reaction with a primary amine on your target molecule (e.g., a protein or antibody).[1][3][4][5] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines.[1] This loss of reactivity reduces the overall efficiency and yield of your desired conjugate, leading to wasted reagents and potentially inconclusive experimental results.[1][6]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
Several key factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[1][4][5][7] While a pH range of 7.2-8.5 is often optimal for the reaction with primary amines, higher values within this range will accelerate hydrolysis.[1][7]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1][7]
-
Time: The longer the amine-reactive ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[1]
-
Moisture: Amine-reactive esters are often moisture-sensitive. Improper storage and handling can expose the reagent to moisture, leading to premature hydrolysis even before the experiment begins.[2][8][9][10]
Q3: Why is the pH of the reaction buffer so critical?
The pH of the reaction buffer is a critical parameter because it influences two competing reactions: the desired reaction with the amine and the undesired hydrolysis.
-
Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (for lysine (B10760008) side chains, this is typically around 10.5), the amine group is predominantly protonated (-NH3+) and is not nucleophilic, thus slowing down or preventing the desired reaction.[7][11]
-
Ester Stability: As the pH increases, the concentration of hydroxide (B78521) ions (OH-) also increases, which accelerates the hydrolysis of the ester.[7][12]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of ester hydrolysis. For most applications, this optimal range is between pH 7.2 and 8.5.[3][7]
Troubleshooting Guide
Problem: Low Conjugation Yield
If you are experiencing low yields in your conjugation reaction, it is highly likely that the hydrolysis of your amine-reactive ester is a significant contributing factor. Use the following guide to troubleshoot potential causes and find solutions.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[7] For many proteins, a pH of 8.3 is a good starting point.[11][12][13][14] |
| Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the ester, significantly reducing your conjugation efficiency.[7][8] Use an amine-free buffer like phosphate-buffered saline (PBS), borate, or carbonate buffer.[3][9][10] |
| Hydrolysis of Reagent Stock | Amine-reactive esters are moisture-sensitive.[2][8][9][10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][9][10] Prepare the stock solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[7][8][9] Do not store amine-reactive esters in solution for extended periods.[7][9] |
| Suboptimal Reaction Time and Temperature | Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[3][5][7] If you suspect hydrolysis is an issue, performing the reaction at 4°C overnight can help minimize it.[7] |
| Low Reactant Concentration | Low concentrations of your protein or target molecule can lead to less efficient conjugation because the competing hydrolysis reaction becomes more prominent.[3][7] It is recommended to use a protein concentration of at least 2 mg/mL.[7][8] |
Data Presentation
The stability of amine-reactive esters is highly dependent on the pH and temperature of the reaction environment. The following table summarizes the half-life of NHS esters under various conditions. As the pH increases, the rate of hydrolysis increases, leading to a significantly shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3][4][5][15] |
| 8.6 | 4 | 10 minutes | [3][4][5][15] |
| 8.0 | Room Temperature | ~3.5 hours | [11] |
| 8.5 | Room Temperature | ~3 hours | [11] |
| 9.0 | Room Temperature | ~2 hours | [11] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive NHS ester reagent
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5[11][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[11]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[7][8][9]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[7][8] If your protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[16]
-
Reaction: While gently vortexing, slowly add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[11] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[8][11]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis.
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues with amine-reactive ester conjugations.
Caption: Competing reaction pathways for an amine-reactive ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. lumiprobe.com [lumiprobe.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Labeling Small Proteins with BDP FL-PEG4-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BDP FL-PEG4-amine to label small proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains a bright and photostable BODIPY™ FL (BDP FL) fluorophore, which emits a green fluorescence signal.[1][2] This fluorophore is attached to a polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group.[1] The amine group allows for the covalent attachment of the dye to proteins, typically through reaction with carboxylic acids or activated esters like NHS esters.[1][3] The PEG linker enhances the water solubility of the dye.[1] It is commonly used in various bioconjugation applications to fluorescently label proteins and peptides for visualization and tracking in biological systems.[4]
Q2: What are the main challenges when labeling small proteins with this compound?
Labeling small proteins (< 20 kDa) presents unique challenges compared to larger proteins:
-
Steric Hindrance: The relatively bulky BDP FL dye and the PEG4 linker can physically block the active or binding sites of a small protein, potentially altering its function.
-
Alteration of Physicochemical Properties: The addition of the dye can significantly change the overall size, charge, and hydrophobicity of a small protein, which can affect its solubility, stability, and biological activity.
-
Multiple Labeling Sites: Small proteins may have multiple primary amines (N-terminus and lysine (B10760008) residues) available for labeling. Non-specific labeling at multiple sites can lead to a heterogeneous product with unpredictable behavior.[5]
-
Purification Difficulties: Separating the small labeled protein from the unconjugated dye and unlabeled protein can be challenging due to the small size difference.[6]
Q3: What is the optimal dye-to-protein molar ratio for labeling small proteins?
The optimal dye-to-protein molar ratio is critical and must be determined empirically for each specific protein. A good starting point for small proteins is a lower molar ratio than what is typically used for larger proteins like antibodies. Over-labeling can lead to fluorescence quenching and protein precipitation.[7]
| Protein Size | Recommended Starting Molar Ratios (Dye:Protein) | Considerations |
| < 10 kDa | 1:1 to 3:1 | Prone to functional disruption. Aim for a degree of labeling (DOL) close to 1. |
| 10-20 kDa | 3:1 to 10:1 | Balance between signal intensity and maintaining protein function. |
Q4: Which buffer conditions are recommended for the labeling reaction?
For amine-reactive labeling, a buffer with a slightly basic pH is required to ensure that the primary amine groups on the protein are deprotonated and reactive.
| Parameter | Recommendation | Reasoning |
| Buffer | Phosphate-buffered saline (PBS) or sodium bicarbonate buffer | These buffers are readily available and compatible with most proteins. |
| pH | 7.5 - 8.5 | Ensures primary amines are sufficiently nucleophilic for the reaction. |
| Additives | Avoid buffers containing primary amines (e.g., Tris, glycine) | These will compete with the protein for reaction with the dye, reducing labeling efficiency. |
Q5: How can I purify my small labeled protein?
Due to the small size of the protein, standard dialysis may not be effective. The recommended purification methods are:
-
Size-Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on their size. It is effective at removing unconjugated dye.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can provide high-resolution separation of the labeled protein from both free dye and unlabeled protein.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the labeling of small proteins with this compound.
| Problem | Possible Cause | Solution |
| Low or No Labeling | Inactive Dye: The amine-reactive group on the dye has hydrolyzed. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH: The pH is too low, and the protein's primary amines are protonated and non-reactive. | Ensure the reaction buffer pH is between 7.5 and 8.5. | |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a non-amine-containing buffer like PBS before labeling. | |
| Low Protein Concentration: The protein concentration is too low for an efficient reaction. | Concentrate the protein solution to at least 1-2 mg/mL. | |
| Protein Precipitation | Over-labeling: Too many dye molecules are attached to the protein, leading to aggregation. | Decrease the dye-to-protein molar ratio in the labeling reaction. |
| Solvent Incompatibility: The protein is sensitive to the organic solvent (DMSO or DMF) used to dissolve the dye. | Minimize the volume of the dye stock solution added to the protein solution (ideally <10% of the total reaction volume). | |
| Loss of Protein Activity | Steric Hindrance: The dye is attached at or near a critical functional site of the protein. | Consider site-specific labeling strategies, such as targeting a C-terminal tag or a unique cysteine residue (if available).[5] |
| Conformational Changes: The attached dye has altered the protein's three-dimensional structure. | Use a lower dye-to-protein molar ratio to achieve a lower degree of labeling. | |
| High Background Fluorescence | Incomplete Removal of Free Dye: The purification method was not effective at removing all unconjugated dye. | Use a high-resolution purification method like HPLC or optimize the size-exclusion chromatography conditions (e.g., longer column, slower flow rate). |
Experimental Protocols
Protocol 1: Standard Labeling of a Small Protein with this compound
This protocol provides a general starting point. Optimization of the dye-to-protein molar ratio is recommended.
Materials:
-
Small protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the small protein in the reaction buffer at a concentration of 1-2 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Calculate Molar Ratio: Determine the volumes of the protein and dye solutions needed to achieve the desired dye-to-protein molar ratio (refer to the table in the FAQs).
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Separate the labeled protein from the unreacted dye and other reaction components using size-exclusion chromatography or HPLC.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorbance measurements.[7]
Materials:
-
Purified labeled protein solution
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of BDP FL, which is approximately 503 nm (A503).[1]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A503 x CF)] / ε_protein
-
Where:
-
CF (Correction Factor) = A280 of the free dye / Amax of the free dye. For BDP FL, a typical CF is around 0.3.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A503 / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of BDP FL at 503 nm, which is approximately 80,000 M⁻¹cm⁻¹.[1]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for labeling small proteins.
Caption: Troubleshooting decision tree for labeling issues.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. BDP FL amine (A270090) | Antibodies.com [antibodies.com]
- 3. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
BDP FL-PEG4-amine stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BDP FL-PEG4-amine in DMSO stock solutions. Below you will find troubleshooting advice, frequently asked questions, and best practices for handling and storing this fluorescent dye.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound DMSO stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescent signal in labeling experiment | 1. Degradation of the dye: The this compound in the DMSO stock may have degraded due to improper storage (exposure to light, moisture, or prolonged storage at room temperature). 2. Dye aggregation: High concentrations of BODIPY dyes in stock solutions can lead to aggregation and self-quenching. 3. Incorrect filter sets: The microscope or plate reader filter sets may not be optimal for BDP FL (Excitation/Emission maxima ~503/509 nm). | 1. Prepare a fresh DMSO stock solution from solid this compound. Perform a small-scale control experiment to verify its fluorescence. 2. Vortex the stock solution before use. You can also try diluting the stock solution further in DMSO before adding it to your reaction. 3. Verify your instrument's filter sets are appropriate for fluorescein (B123965) (FAM) or similar dyes. |
| Inconsistent fluorescence intensity between experiments | 1. Multiple freeze-thaw cycles: Repeatedly freezing and thawing the DMSO stock solution can introduce moisture and accelerate degradation. 2. Variability in storage conditions: Inconsistent exposure to light or temperature fluctuations can affect dye stability. 3. Solvatochromism: The fluorescence properties of BODIPY dyes can be influenced by the solvent environment. Changes in the final buffer composition could be a factor. | 1. Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Store all aliquots under the same conditions: at -20°C or -80°C, protected from light and moisture. 3. Ensure the final solvent composition in your assay is consistent across all experiments. |
| Precipitate observed in the DMSO stock solution | 1. Water contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the dye and promote degradation. 2. Concentration is too high: The concentration of the dye in the DMSO stock may be above its solubility limit. | 1. Use anhydrous DMSO to prepare stock solutions. Always cap the vial tightly immediately after use. 2. Prepare a new stock solution at a lower concentration. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve the solid this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). It is recommended to vortex the solution to ensure the dye has fully dissolved. For moisture-sensitive dyes, using anhydrous DMSO is crucial for stability.
2. What is the recommended storage condition for a this compound DMSO stock solution?
For optimal stability, aliquot the DMSO stock solution into single-use, light-protected tubes and store them at -20°C or -80°C. It is advisable to use these aliquots within a few weeks to a month. Avoid repeated freeze-thaw cycles.
3. How long can I expect my this compound DMSO stock solution to be stable?
4. Can I store the DMSO stock solution at 4°C or room temperature?
It is not recommended to store DMSO stock solutions of fluorescent dyes at 4°C or room temperature for extended periods. Storage at these temperatures can lead to faster degradation, especially if the DMSO is not anhydrous, as it can absorb moisture from the air.
5. What are the signs of degradation in my this compound DMSO stock solution?
Signs of degradation can include a noticeable decrease in fluorescence intensity in your experiments, a color change in the stock solution, or the appearance of a precipitate. If you suspect degradation, it is best to prepare a fresh stock solution.
Data on this compound and General Stability in DMSO
| Parameter | Value/Recommendation | Citation |
| Molecular Formula | C24H37BF2N4O5 | [1] |
| Molecular Weight | 510.4 | [1] |
| Excitation Maximum (nm) | 503 | [1] |
| Emission Maximum (nm) | 509 | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage of Solid | -20°C, in the dark, desiccate | [1] |
| Recommended Solvent for Stock | Anhydrous DMSO | [2] |
| Storage of DMSO Stock | -20°C or -80°C, in single-use aliquots, protected from light | [3] |
| General Stock Stability | 1 month or longer under ideal conditions | [2] |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of your this compound DMSO stock solution over time.
Objective: To determine the change in fluorescence intensity of a this compound DMSO stock solution stored under specific conditions over a set period.
Materials:
-
This compound, solid
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
-
Light-protected microtubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved.
-
Aliquot the stock solution into several light-protected microtubes (e.g., 10 µL per tube).
-
Store the aliquots at your desired storage condition (e.g., -20°C).
-
Establish a time-point schedule for analysis (e.g., Day 0, Day 7, Day 14, Day 21, Day 28).
-
On Day 0 (initial measurement):
-
Thaw one aliquot of the stock solution.
-
Prepare a series of dilutions of the stock solution in PBS in a 96-well black microplate. A recommended final concentration range for measurement is 1-10 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for BDP FL (e.g., Ex: 490 nm, Em: 520 nm).
-
-
At subsequent time points:
-
Thaw a new aliquot of the stock solution.
-
Prepare the same series of dilutions in PBS as on Day 0.
-
Measure the fluorescence intensity using the same instrument settings as on Day 0.
-
-
Data Analysis:
-
For each time point, plot fluorescence intensity versus concentration to generate a standard curve.
-
Compare the slopes of the standard curves at different time points. A decrease in the slope over time indicates a loss of fluorescence and thus degradation of the dye.
-
Alternatively, compare the fluorescence intensity of a single, consistent concentration across the different time points.
-
Visualizations
Caption: Workflow for assessing the stability of a this compound DMSO stock solution.
Caption: Factors contributing to the degradation of BDP FL dyes.
References
Optimizing incubation time for BDP FL-PEG4-amine labeling
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time and overall success of their BDP FL-PEG4-amine labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling?
The optimal incubation time can vary depending on the specific protein or molecule being labeled, its concentration, and the reaction temperature. Generally, a good starting point is to incubate for 1 to 4 hours at room temperature.[1][2] For more sensitive biomolecules, incubation can be performed overnight at 4°C.[1][2][3][4] However, it is highly recommended to perform a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the ideal incubation time for your specific application.
Q2: What is the recommended pH for the labeling reaction?
The reaction between an NHS ester, such as the one implicitly part of a this compound labeling kit, and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often recommended to ensure the primary amines are deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.[1]
Q3: What buffers should be used for the labeling reaction?
It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for the dye.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[1][5] Buffers containing primary amines, such as Tris, should be avoided in the reaction mixture.[5][6]
Q4: What is the ideal temperature for the incubation?
Labeling reactions can be performed at room temperature (20-25°C) or at 4°C.[3][5][6] Room temperature reactions are faster, often reaching completion within 1-4 hours.[1][2] Incubation at 4°C is slower, potentially requiring an overnight incubation, but can be beneficial for proteins that are sensitive to degradation at higher temperatures.[3]
Q5: How can I stop the labeling reaction?
To quench the reaction, you can add a small molecule with a primary amine, such as Tris or glycine. This will react with any excess this compound, preventing further labeling of your target molecule.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to find the optimal duration. |
| pH of the reaction buffer is too low. | Ensure the pH of the reaction buffer is between 7.2 and 8.5. A pH of 8.3 is often optimal.[1] | |
| Presence of amine-containing buffers (e.g., Tris). | Dialyze or desalt your protein sample to exchange it into an amine-free buffer like PBS. | |
| The this compound reagent has hydrolyzed. | Prepare the dye solution immediately before use. Avoid prolonged exposure to aqueous environments before adding it to the protein solution. | |
| Protein concentration is too low. | For optimal results, the protein concentration should be at least 2 mg/mL. | |
| High Background/Non-specific Labeling | Incubation time is too long. | Reduce the incubation time. |
| Molar ratio of dye to protein is too high. | Optimize the dye-to-protein molar ratio. Start with a lower ratio and titrate up. | |
| Precipitation of the Labeled Protein | High degree of labeling can alter protein solubility. | Reduce the incubation time or the molar ratio of the dye to the protein. |
| The organic solvent used to dissolve the dye is too high in concentration. | The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction should not exceed 10%. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. The optimal conditions may need to be adjusted for your specific protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS at pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or gel filtration column)
Procedure:
-
Prepare the Protein: Ensure your protein is in an amine-free buffer. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted dye and byproducts using a desalting or gel filtration column equilibrated with your desired storage buffer.
Data Summary
Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Incubation Time | 1-4 hours at Room Temperature; Overnight at 4°C[1][2][3][4] | Optimization is recommended for each specific application. |
| pH | 7.2 - 8.5[5] | Optimal pH is often 8.3.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C[3][5][6] | Use 4°C for temperature-sensitive proteins. |
| Buffer | Amine-free buffers (PBS, Bicarbonate, Borate)[1][5] | Avoid Tris and other amine-containing buffers. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
Visualizations
Caption: A general workflow for this compound protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: BDP FL-PEG4-amine Conjugation
This technical support center provides guidance on the effect of temperature on BDP FL-PEG4-amine conjugation. It includes frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for this compound conjugation?
The conjugation of BDP FL, which typically involves an N-hydroxysuccinimide (NHS) ester, with a primary amine like PEG4-amine can be performed at temperatures ranging from 4°C to 37°C.[1] The optimal temperature depends on the stability of the molecules being conjugated and the desired reaction time. Common temperatures for this type of reaction are 4°C, room temperature (20-25°C), and 27°C.[2][3][4][5][6]
Q2: How does temperature affect the rate of the conjugation reaction?
As with most chemical reactions, higher temperatures generally lead to a faster reaction rate for the this compound conjugation.[4] Increasing the temperature can reduce the required incubation time. For instance, a reaction that might proceed overnight at 4°C could potentially be completed in 1-2 hours at room temperature.[7][8]
Q3: What are the potential negative effects of high temperatures on the conjugation?
While higher temperatures accelerate the conjugation, they also increase the rate of a competing side reaction: the hydrolysis of the NHS ester on the BDP FL dye.[3] This hydrolysis deactivates the dye, preventing it from reacting with the amine. Therefore, excessively high temperatures can lead to lower conjugation efficiency. Additionally, the stability of the target molecule being conjugated to the PEG-amine should be considered, as high temperatures can cause degradation.[4]
Q4: When should I consider performing the conjugation at 4°C?
Performing the reaction at 4°C is recommended when conjugating to temperature-sensitive biomolecules that may degrade or denature at higher temperatures.[4] While the reaction rate will be slower, requiring longer incubation times (from a few hours to overnight), the lower temperature helps to preserve the integrity of the sensitive molecules and can minimize hydrolysis of the NHS ester.[3][7]
Q5: Is the BDP FL dye itself stable at different temperatures?
BDP FL dyes are known for their high stability under various environmental conditions, including changes in pH and solvent polarity.[9][10] They can be stored for extended periods at -20°C and are stable enough to be shipped at ambient temperature for several weeks.[11][12] While extreme temperatures should be avoided, the dye itself is generally robust within the recommended reaction temperature range.
Troubleshooting Guide
Issue: Low or no conjugation yield.
-
Question: Did you use the optimal temperature and time?
-
Answer: The relationship between temperature and reaction time is crucial. If you incubated at a low temperature (e.g., 4°C), ensure the incubation time was sufficient (potentially overnight).[3][7] For room temperature reactions, 1-4 hours is a typical starting point.[3][8] Consider optimizing the reaction time and temperature for your specific molecules.[] A study on PEGylation of BSA nanoparticles found 27°C for 10 minutes to be optimal.[2][5][6]
-
-
Question: Is your buffer compatible with the reaction?
-
Question: Could the BDP FL NHS ester have been hydrolyzed?
-
Answer: The NHS ester is susceptible to hydrolysis, which is accelerated by higher pH and temperature.[3] If the reaction was performed at a high temperature or pH for an extended period, a significant portion of the dye may have been deactivated. It is also critical to prepare the stock solution of the BDP FL NHS ester in anhydrous DMSO or DMF immediately before use to minimize hydrolysis from moisture.[7][8]
-
Issue: Inconsistent results between experiments.
-
Question: Are you precisely controlling the temperature?
-
Answer: Minor variations in temperature can affect the reaction kinetics and the rate of hydrolysis, leading to variability in conjugation efficiency. Use a reliable incubator or water bath to maintain a consistent temperature throughout the incubation period.
-
-
Question: Is the age and storage of the BDP FL dye consistent?
-
Answer: While generally stable, prolonged storage, especially if not protected from light and moisture, can affect the reactivity of the dye.[11] Ensure you are using a fresh or properly stored batch of the BDP FL reagent.
-
Data Summary
| Parameter | Recommended Conditions | Notes |
| Temperature | 4°C to 37°C[1] | 4°C for sensitive molecules; Room Temperature (20-25°C) is common.[3][4] |
| pH | 7.0 to 9.0[1][3][8] | pH 8.3-8.5 is often cited as optimal for NHS ester reactions.[7] |
| Incubation Time | 30 minutes to overnight[1] | Inversely related to temperature; longer times for lower temperatures. |
| Buffers | Phosphate, Bicarbonate, Borate, HEPES[3][7] | Must be free of primary amines (e.g., Tris).[1][3][7] |
Experimental Protocol: this compound Conjugation
This protocol provides a general procedure for conjugating a BDP FL NHS ester to a molecule containing a primary amine via a PEG4 linker.
Materials:
-
BDP FL NHS ester
-
PEG4-amine functionalized molecule of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Amine Solution: Dissolve your PEG4-amine functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7]
-
Prepare the BDP FL NHS Ester Solution: Immediately before use, dissolve the BDP FL NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7][8]
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the BDP FL NHS ester solution to the amine solution.[7] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at the desired temperature. For example, incubate for 1-2 hours at room temperature or overnight at 4°C.[7][8] Protect the reaction from light.
-
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[7]
-
Purify the Conjugate: Remove unreacted BDP FL dye and byproducts by running the reaction mixture through a suitable purification column.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Effect of temperature on conjugation vs. side reactions.
References
- 1. neb.com [neb.com]
- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. medkoo.com [medkoo.com]
Validation & Comparative
BDP FL-PEG4-amine vs. Alexa Fluor 488-amine: A Comprehensive Comparison for Labeling and Imaging
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that profoundly impacts the quality and reliability of experimental data. This guide provides a detailed, data-driven comparison of two widely used green fluorescent amine-containing dyes: BDP FL-PEG4-amine and Alexa Fluor 488-amine. By examining their photophysical properties, chemical reactivity, and performance in common applications, this document aims to equip researchers with the necessary information to make an informed choice for their specific needs.
Core Properties: A Head-to-Head Comparison
Both this compound and Alexa Fluor 488-amine are valuable tools for fluorescently labeling biomolecules. While they share similar spectral characteristics, their underlying chemical structures and resultant properties confer distinct advantages in different experimental contexts.
| Property | This compound | Alexa Fluor 488-amine |
| Excitation Maximum | ~503 nm[1] | ~499 nm |
| Emission Maximum | ~509 nm[1] | ~520 nm |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹[1] | ~71,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield | ~0.9[1] | ~0.92[3] |
| Brightness (relative) | High | Very High |
| Photostability | Good | High[2][3] |
| pH Sensitivity | Relatively insensitive | Insensitive over a wide range (pH 4-10)[4][5] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water[1] | Water-soluble[4] |
| Reactivity | Primary amine for conjugation to electrophiles (e.g., NHS esters, carboxylic acids)[1][6] | Primary amine for conjugation to electrophiles (e.g., NHS esters, carboxylic acids)[4] |
| Key Structural Feature | Boron-dipyrromethene (BODIPY) core with a PEG4 linker[1] | Sulfonated rhodamine derivative[7] |
Performance in Key Applications
The choice between this compound and Alexa Fluor 488-amine will often depend on the specific requirements of the application, such as the desired brightness, photostability, and the nature of the biological sample.
Fluorescence Microscopy: In imaging applications requiring prolonged exposure to excitation light, photostability is paramount. Alexa Fluor 488 is renowned for its high photostability, making it a preferred choice for time-lapse imaging and confocal microscopy where photobleaching can be a significant issue.[2][3] While BODIPY dyes like BDP FL are also known for their brightness, they can be more susceptible to photobleaching under intense illumination compared to Alexa Fluor 488.
Flow Cytometry: In flow cytometry, brightness is a key factor for resolving cell populations with low antigen expression. Both dyes offer high quantum yields and molar extinction coefficients, resulting in bright fluorescent signals. The superior brightness of Alexa Fluor 488 conjugates can provide an advantage in detecting rare events or weakly stained cells.[]
Bioconjugation: Both this compound and Alexa Fluor 488-amine possess a primary amine group, allowing for their conjugation to biomolecules containing amine-reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters or after activation of carboxyl groups. The PEG4 linker in this compound can increase the hydrophilicity and reduce aggregation of the labeled biomolecule.[1] Alexa Fluor 488 is inherently water-soluble due to its sulfonation, which also helps to prevent precipitation of protein conjugates.[7]
Experimental Protocols
General Protein Labeling via NHS Ester Chemistry
This protocol describes a general method for conjugating an amine-containing fluorescent dye to a protein that has been functionalized with an NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS, pH 7.2-8.5)
-
Amine-reactive dye (e.g., this compound or Alexa Fluor 488-amine)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye and purify the fluorescently labeled protein using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Immunofluorescence Staining Protocol
This protocol outlines a general procedure for using a fluorescently labeled secondary antibody for indirect immunofluorescence.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. abcam.cn [abcam.cn]
- 5. optolongfilter.com [optolongfilter.com]
- 6. DyeConjugation - DyeConjugation - CCR Wiki-Public [ccrod.cancer.gov]
- 7. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
A Head-to-Head Comparison: BDP FL vs. Fluorescein (FITC) for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable tool. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two commonly used green fluorescent dyes: BDP FL and fluorescein (B123965) isothiocyanate (FITC), to aid in the selection of the optimal reagent for your specific research needs.
Fluorescein (FITC) has been a workhorse in biological research for decades, prized for its brightness and utility in a wide range of applications. However, the emergence of newer dyes, such as the borondipyrromethene (BODIPY)-based BDP FL, offers significant advantages in terms of photostability and environmental insensitivity. This comparison delves into the key performance characteristics of both dyes, supported by photophysical data and detailed experimental protocols.
Performance at a Glance: A Quantitative Comparison
The decision to use BDP FL or FITC often hinges on their intrinsic photophysical properties. These parameters dictate the brightness, stability, and ultimate performance of the labeled protein conjugate.
| Property | BDP FL | Fluorescein (FITC) | Advantage |
| Excitation Maximum (λex) | ~502 nm[1] | ~495 nm[2][3] | Negligible difference; both are well-excited by the common 488 nm laser line. |
| Emission Maximum (λem) | ~510 nm[1] | ~525 nm[2][3] | BDP FL has a narrower emission spectrum, which can be advantageous in multiplexing experiments.[1] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹[1] | ~75,000 M⁻¹cm⁻¹[2][3] | BDP FL exhibits slightly higher light-absorbing capability. |
| Fluorescence Quantum Yield (Φ) | ~0.97[1] | ~0.92[2][3] | BDP FL is slightly more efficient at converting absorbed light into emitted fluorescence. |
| Brightness (ε x Φ) | ~77,600 | ~69,000 | BDP FL is intrinsically brighter. |
| Photostability | High[4][5][6] | Low to moderate[2][3][7] | BDP FL is significantly more resistant to photobleaching, making it ideal for time-lapse imaging.[4][5][6] |
| pH Sensitivity | Relatively insensitive[1] | Highly sensitive; fluorescence decreases significantly in acidic environments (below pH 7).[2][8][9][10] | BDP FL provides more reliable and consistent signal in varying pH environments. |
| Reactive Group | Commonly NHS ester[1] | Isothiocyanate[2][3] | NHS esters generally show higher reactivity and specificity towards primary amines.[11] |
Key Performance Differences
Brightness and Photostability: BDP FL demonstrates superior brightness and photostability compared to FITC.[4][5][6][7] FITC is notoriously prone to photobleaching, where the fluorescent signal diminishes upon prolonged exposure to excitation light.[2][3][7] This can be a significant limitation in applications requiring long or repeated imaging, such as confocal microscopy and time-lapse studies. BDP FL's robust photostability ensures a more stable and reliable signal over the course of an experiment.[4][5][6]
Environmental Sensitivity: A major drawback of FITC is the pH-dependent nature of its fluorescence.[2][8][9][10] Its fluorescence intensity is significantly quenched in acidic environments (pH < 7).[8][9] This can lead to unreliable data when studying biological processes that involve pH changes, such as endocytosis or lysosomal trafficking. BDP FL, in contrast, exhibits fluorescence that is largely independent of pH, providing more consistent and quantifiable results across a range of cellular compartments and experimental conditions.[1]
Experimental Workflows and Protocols
Successful protein labeling relies on well-defined and executed protocols. Below are representative workflows and detailed methodologies for labeling proteins with BDP FL NHS ester and FITC.
General Protein Labeling Workflow
The overall process for labeling proteins with either BDP FL NHS ester or FITC is similar, involving dye preparation, conjugation, and purification of the labeled protein.
Caption: General workflow for protein labeling.
Detailed Experimental Protocols
I. Protein Preparation (Applicable to both BDP FL and FITC)
-
Buffer Selection: The protein solution should be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye. Suitable buffers include phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer at a pH of 8.0-9.0.[12][13]
-
Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[12][13]
-
Purification: Ensure the protein is of high purity. If the protein buffer contains interfering substances, perform dialysis against a suitable labeling buffer prior to conjugation.[12][14]
II. BDP FL NHS Ester Labeling Protocol
-
Dye Preparation: Immediately before use, dissolve the BDP FL NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution of 1-10 mg/mL.[15][16]
-
Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary. A common starting point is a 5- to 10-fold molar excess of the BDP FL NHS ester to the protein.[15][17]
-
Conjugation Reaction:
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a quenching reagent such as hydroxylamine (B1172632) or a buffer containing free amines (e.g., Tris) to a final concentration of 50-100 mM.[13]
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis products using a desalting column (e.g., Sephadex G-25) or through dialysis.[12][16] The labeled protein will typically be the first colored fraction to elute.
III. Fluorescein Isothiocyanate (FITC) Labeling Protocol
-
Dye Preparation: Prepare a fresh 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.[12][14] FITC is light-sensitive and susceptible to hydrolysis.[12]
-
FITC to Protein Ratio: A common starting ratio is 15-25 µg of FITC for every 1 mg of protein.[18] For more precise control, a molar ratio of 5-10 fold excess of FITC can be used.
-
Conjugation Reaction:
-
Purification: Remove the unreacted FITC by gel filtration or extensive dialysis against a suitable storage buffer (e.g., PBS).[12][14] The protein-FITC conjugate will appear as a faster-moving colored band on a gel filtration column.[12]
Visualizing the Labeling Reaction
The chemical basis for protein labeling with these dyes involves the reaction of an electrophilic group on the dye with a nucleophilic group on the protein, typically a primary amine.
Caption: Amine-reactive labeling chemistry.
Conclusion
For applications requiring high sensitivity, photostability, and reliable quantification in environments with potential pH fluctuations, BDP FL is demonstrably the superior choice for protein labeling. Its intrinsic brightness and resistance to photobleaching make it ideal for demanding imaging applications such as confocal microscopy and single-molecule studies.
FITC remains a viable and cost-effective option for many standard applications like flow cytometry and immunofluorescence where photobleaching and pH sensitivity are less critical. However, for experiments that demand the highest performance and data reliability, the advantages offered by BDP FL justify its consideration as the preferred green fluorescent dye for protein conjugation. Researchers should carefully consider the specific requirements of their experimental system to make an informed decision on the most appropriate fluorophore.
References
- 1. BDY FL, SE | BDY (BODIPY®) Dyes | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 4. BDP® FL в категории Флуорофоры [ru.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. abcam.co.jp [abcam.co.jp]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
Navigating the Fluorescent Landscape: A Guide to Alternatives for BDP FL-PEG4-amine Labeling
For researchers, scientists, and drug development professionals engaged in fluorescent labeling, the selection of the optimal fluorophore is paramount to experimental success. BDP FL-PEG4-amine, a member of the BODIPY family of dyes, is a widely used reagent for targeting primary amines on biomolecules. Its bright, photostable, and pH-insensitive fluorescence makes it a robust choice for a variety of applications. However, the expansive world of fluorescent probes offers a diverse palette of alternatives, each with unique characteristics that may be better suited for specific experimental needs. This guide provides a comprehensive comparison of this compound with other popular amine-reactive fluorescent dyes, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Amine-Reactive Fluorescent Dyes
The efficacy of a fluorescent label is determined by several key photophysical parameters. These include the wavelength of maximum excitation and emission, the efficiency of photon emission (quantum yield), the ability to absorb light (molar extinction coefficient), and the resilience to photobleaching (photostability). A summary of these quantitative data for BDP FL and its alternatives is presented below for easy comparison.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Photostability |
| BODIPY | BDP FL | ~505 | ~513 | ~0.9 | ~80,000 | High[1] |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | High[2][3] |
| Cyanine | Cy3 | 550 | 570 | ~0.15 | 150,000 | Moderate |
| Fluorescein (B123965) | FITC | 494 | 518 | 0.92 | ~75,000 | Low[2][3] |
| iFluor | iFluor 488 | 491 | 516 | 0.9 | ~70,000 | High[4] |
| DyLight | DyLight 488 | 493 | 518 | Not Specified | 70,000 | High[5][6] |
Note: Quantum yield and extinction coefficient can be influenced by the local environment and conjugation to a biomolecule. The values presented here are generally for the free dye in aqueous solution and serve as a comparative baseline.
Key Considerations for Dye Selection
-
Brightness: A combination of a high molar extinction coefficient and a high quantum yield results in a brighter fluorophore, which is crucial for detecting low-abundance targets.[7] Alexa Fluor 488 and BDP FL are known for their exceptional brightness.[1][2]
-
Photostability: For applications requiring prolonged or intense illumination, such as time-lapse microscopy, photostability is a critical factor. Alexa Fluor, iFluor, and DyLight dyes generally offer superior photostability compared to traditional dyes like FITC.[2][3][4][5]
-
pH Sensitivity: The fluorescence intensity of some dyes, notably fluorescein (FITC), is sensitive to pH changes.[8] BDP FL and Alexa Fluor dyes are advantageous in this regard as their fluorescence is stable over a broad pH range.[1][9]
-
Hydrophobicity: BODIPY dyes, including BDP FL, are characteristically hydrophobic, which can be beneficial for labeling lipids and membrane components but may lead to aggregation when labeling soluble proteins with a high degree of labeling.[1][10] The PEG4 linker in this compound helps to mitigate this hydrophobicity.
Experimental Protocols: A General Guide to Amine-Reactive Labeling
The following is a generalized protocol for labeling proteins with amine-reactive fluorescent dyes, such as those employing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates (ITC). It is essential to consult the manufacturer's specific protocol for the chosen dye, as optimal conditions may vary.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) by dialysis or buffer exchange into the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and application.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional): To stop the reaction, add the quenching reagent and incubate for 30-60 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
Visualizing the Process
To better understand the workflow of fluorescent labeling and subsequent analysis, the following diagrams illustrate the key steps and the fundamental principle of fluorescence.
References
- 1. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. benchchem.com [benchchem.com]
- 4. iFluor® Labeling Dyes | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 8. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cancer.iu.edu [cancer.iu.edu]
- 10. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
A Comparative Guide to BDP FL-PEG4-Amine and Longer PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linkers is a critical determinant in the successful development of bioconjugates, influencing their stability, efficacy, and pharmacokinetic profiles. This guide provides an objective comparison between the short-chain BDP FL-PEG4-amine linker and its longer polyethylene (B3416737) glycol (PEG) counterparts in bioconjugation applications. By presenting a synthesis of available data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
Introduction to BDP FL and PEG Linkers
BDP FL is a bright and photostable borondipyrromethene-based fluorophore, making it an excellent choice for fluorescent labeling in various bio-imaging and detection applications.[1][2][3] When coupled with a PEG linker containing a terminal amine group, it can be readily conjugated to biomolecules.
PEG linkers are widely employed in bioconjugation to enhance the solubility and stability of therapeutic compounds and to reduce their immunogenicity.[4][5][6] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of the resulting bioconjugate.[2][7] Shorter PEG chains, such as PEG4, offer a compact and defined spacer, while longer PEG chains provide a greater hydrophilic shield and increased hydrodynamic volume.[7]
Performance Comparison: this compound vs. Longer PEG Linkers
The choice between a short (e.g., PEG4) and a longer (e.g., PEG8, PEG12, PEG24) PEG linker involves a trade-off between several key performance parameters. The following tables summarize the expected impact of PEG linker length on the properties of BDP FL-labeled bioconjugates based on established principles of PEGylation.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (Short Linker) | BDP FL with Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Rationale & References |
| Hydrodynamic Radius | Smaller increase | Larger, length-dependent increase | Longer PEG chains occupy a larger volume in solution.[2] |
| Solubility | Good improvement for many biomolecules | Excellent improvement, particularly for hydrophobic molecules | The hydrophilic nature of the PEG chain enhances aqueous solubility. Longer chains provide a greater hydrophilic shield.[4][5][6] |
| In Vivo Half-life | Shorter circulation time | Longer circulation time | Increased hydrodynamic radius reduces renal clearance.[2][8] |
| Stability (Proteolytic Resistance) | Moderate protection | Enhanced protection | The PEG chain provides a steric shield against enzymatic degradation.[4][5] |
| Immunogenicity | Potential for some reduction | Significant reduction | The PEG chain can mask immunogenic epitopes on the biomolecule.[3][4][5] |
Table 2: Bioconjugation and Functional Properties
| Property | This compound (Short Linker) | BDP FL with Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Rationale & References |
| Bioconjugation Efficiency | Generally high | May be slightly lower in some cases | Steric hindrance from the longer PEG chain could potentially affect reaction kinetics. |
| Steric Hindrance | Minimal | Increased, length-dependent | Longer, flexible PEG chains can sterically hinder the interaction of the bioconjugate with its target.[9][10] |
| In Vitro Potency/Binding Affinity | Generally higher | Potentially lower | Steric hindrance from a longer linker may interfere with the binding of the bioconjugate to its target receptor.[10] |
| Fluorescence Quantum Yield | High | May be slightly altered | The local environment created by the PEG chain can influence the fluorophore's properties. However, significant quenching is not typically expected with flexible PEG linkers.[11] |
Visualizing the Concepts
To better illustrate the structural differences and their implications, the following diagrams are provided.
Caption: Structural comparison of bioconjugates with short vs. long PEG linkers.
Caption: General experimental workflow for bioconjugation and comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and longer PEG linker bioconjugates.
Protocol 1: Antibody Labeling with BDP FL-PEG-Amine Reagents
Objective: To label an antibody with this compound and a longer BDP FL-PEG-amine (e.g., BDP FL-PEG12-amine) and determine the degree of labeling.
Materials:
-
Antibody (e.g., IgG) at 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
This compound and BDP FL-PEG12-amine.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
UV-Vis Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound and BDP FL-PEG12-amine in anhydrous DMSO.
-
Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in reaction buffer.
-
-
Activation of Carboxylic Acids (if starting with a carboxylated linker):
-
If your BDP FL-PEG-Amine is not already activated, you will need to activate a carboxylated version first. For direct amine-reactive chemistry, proceed to step 3.
-
-
Conjugation Reaction:
-
To 1 mg of antibody solution, add a 20-fold molar excess of the BDP FL-PEG-amine DMSO stock solution.
-
If using EDC/NHS chemistry, first activate the carboxyl groups on the antibody by adding EDC and NHS, incubate for 15 minutes at room temperature, then add the BDP FL-PEG-amine.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove excess, unreacted BDP FL-PEG-amine using a desalting column according to the manufacturer's instructions.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of BDP FL (approximately 503 nm).
-
Calculate the protein concentration and the concentration of the dye.
-
The degree of labeling (DOL) is the molar ratio of the dye to the protein.
-
Protocol 2: In Vitro Stability Assay
Objective: To compare the stability of the BDP FL-PEG4- and longer PEG-labeled antibodies in serum.
Materials:
-
Purified BDP FL-PEG4- and BDP FL-PEG12-labeled antibodies.
-
Human or mouse serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE apparatus and reagents.
-
Fluorescence imaging system.
Procedure:
-
Incubate the fluorescently labeled antibodies (e.g., at 1 mg/mL) in serum at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, and 72 hours), take aliquots of the incubation mixture.
-
Analyze the aliquots by SDS-PAGE.
-
Visualize the gel using a fluorescence imager to assess the integrity of the fluorescently labeled antibody. Degradation will be indicated by the appearance of lower molecular weight fluorescent bands.
Protocol 3: Cellular Uptake Assay
Objective: To compare the cellular uptake of the BDP FL-PEG4- and longer PEG-labeled antibodies by target cells.[1][12][13]
Materials:
-
Target cell line expressing the antigen for the labeled antibody.
-
Complete cell culture medium.
-
BDP FL-PEG4- and BDP FL-PEG12-labeled antibodies.
-
Flow cytometer or fluorescence microscope.
-
Cold PBS.
Procedure:
-
Seed the target cells in appropriate culture plates or wells and allow them to adhere overnight.
-
Incubate the cells with a defined concentration of the fluorescently labeled antibodies for a specific time period (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any unbound antibody.
-
Analyze the cellular fluorescence by flow cytometry to quantify uptake or by fluorescence microscopy for qualitative visualization.
Conclusion
The selection of the optimal PEG linker length for a BDP FL-amine bioconjugate is a critical decision that requires careful consideration of the intended application.
-
This compound is an excellent choice when a compact fluorescent label is desired, and minimal steric hindrance is crucial for maintaining high in vitro potency and binding affinity. Its smaller size may lead to a shorter in vivo half-life compared to conjugates with longer PEG linkers.
-
Longer BDP FL-PEG-amine linkers (e.g., PEG8, PEG12, PEG24) are advantageous when the primary goal is to improve the pharmacokinetic profile of the bioconjugate by increasing its hydrodynamic radius and prolonging its circulation time. The enhanced hydrophilic shield provided by longer PEG chains can also improve stability and reduce immunogenicity. However, researchers must be mindful of the potential for increased steric hindrance, which could negatively impact the biological activity of the conjugate.
Ultimately, the optimal PEG linker length represents a balance between these competing factors and should be determined empirically for each specific bioconjugate and application. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Quantum Yield of BDP FL and Other Green Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye is a critical decision in the design of fluorescence-based assays, impacting sensitivity, brightness, and the reliability of experimental data. Among the plethora of available fluorophores, green fluorescent dyes are workhorses in many biological applications. This guide provides an objective comparison of the fluorescence quantum yield of BDP FL, a boron-dipyromethene (BODIPY) based dye, with other commonly used green dyes: Fluorescein (B123965) isothiocyanate (FITC), Alexa Fluor 488, and Cy2. The comparison is supported by experimental data and a detailed description of the methodology used to determine these crucial photophysical parameters.
Data Presentation: Quantum Yield Comparison
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter fluorescent signal, which is highly desirable for enhancing detection sensitivity. The table below summarizes the quantum yield values for BDP FL and other popular green fluorescent dyes.
| Dye | Quantum Yield (Φ) | Solvent/Conditions |
| BDP FL | ~0.9 - 1.0 | Methanol, Water |
| Alexa Fluor 488 | 0.92 | Aqueous buffer (e.g., PBS) |
| FITC (Fluorescein) | 0.92 | 0.01 M NaOH |
| Cy2 | Not explicitly found in search results | Aqueous buffer |
Note: The quantum yield of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and conjugation to biomolecules. The values presented here are based on measurements in the specified solvents or under common experimental conditions. BDP FL is known for its high quantum yield that is relatively insensitive to solvent polarity and pH.[1][2] In contrast, the fluorescence of FITC is known to be pH-sensitive.[3]
Experimental Protocols: Measuring Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard with a known quantum yield.[4][5]
Principle:
The quantum yield of an unknown sample (X) is calculated relative to a standard (ST) with a known quantum yield (ΦST) using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
Detailed Methodology:
-
Standard Selection: A quantum yield standard with spectral properties similar to the sample under investigation is chosen. For green dyes like BDP FL, Alexa Fluor 488, and Cy2, fluorescein in 0.01 M NaOH (with a known quantum yield of 0.92) is a suitable standard.[6]
-
Preparation of Solutions: A series of dilute solutions of both the test sample and the standard are prepared in the same solvent. It is crucial to work with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[5]
-
Absorbance Measurement: The absorbance of each solution is measured at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
The integrated fluorescence intensity (the area under the emission spectrum) is calculated for each solution.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the test sample and the standard.
-
The gradient (slope) of the resulting linear plot is determined for both the sample (GradX) and the standard (GradST).
-
The quantum yield of the sample (ΦX) is then calculated using the formula mentioned above.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield using the comparative method.
Caption: Workflow for Relative Quantum Yield Measurement.
Conclusion
BDP FL stands out as a superior green fluorescent dye with a quantum yield that is consistently high and less susceptible to environmental changes compared to traditional dyes like FITC.[1][2] Its photostability and brightness make it an excellent choice for a wide range of fluorescence-based applications in research and drug development.[7] While Alexa Fluor 488 also exhibits an excellent quantum yield, the unique properties of BDP FL, such as its narrower emission spectrum, can offer advantages in certain applications, particularly those utilizing monochromator-based instruments.[7] The selection of the most appropriate dye will ultimately depend on the specific requirements of the experiment, including the instrumentation, biological sample, and desired sensitivity.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: Photostability of BDP FL Dyes Versus Cyanine Dyes
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of a dye with optimal photostability is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability and photophysical properties of BDP FL dyes against the widely used cyanine (B1664457) dyes, Cy3 and Cy5. The information presented herein is supported by experimental data to aid in the selection of the most appropriate fluorophore for demanding imaging applications.
Boron-dipyrromethene (BDP) dyes, and specifically BDP FL, have emerged as a superior alternative to traditional cyanine dyes in applications requiring high photostability. While cyanine dyes like Cy3 and Cy5 have been workhorses in fluorescence microscopy for decades, their susceptibility to photobleaching under prolonged or intense illumination can be a significant limitation. BDP FL dyes, in contrast, exhibit remarkable resistance to photodegradation, enabling longer exposure times, more robust time-lapse imaging, and more accurate single-molecule studies.
Quantitative Photophysical and Photostability Comparison
The following tables summarize the key photophysical properties and available photostability data for BDP FL, Cy3, and Cy5. It is important to note that photostability metrics can be highly dependent on the experimental conditions, including the excitation light intensity, buffer composition, and the local molecular environment.
Table 1: Photophysical Properties of BDP FL, Cy3, and Cy5
| Property | BDP FL | Cy3 | Cy5 |
| Excitation Maximum (λex) | ~503 nm | ~550 nm | ~649 nm |
| Emission Maximum (λem) | ~509 nm | ~570 nm | ~667 nm |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.90 - 0.97 | ~0.15 - 0.30 | ~0.20 - 0.27 |
Note: The exact values for excitation and emission maxima, extinction coefficient, and quantum yield can vary depending on the specific derivative of the dye and the solvent conditions.
Table 2: Comparative Photostability
| Dye | Relative Photostability | Supporting Observations |
| BDP FL | High | Generally regarded as significantly more photostable than cyanine dyes. Exhibits a higher total number of photons emitted before photobleaching. |
| Cy3 | Moderate | Susceptible to photobleaching, especially under continuous and high-intensity illumination. |
| Cy5 | Moderate to Low | Prone to photobleaching, which can be exacerbated by environmental factors such as the presence of ozone. Its photostability can be influenced by conjugation to biomolecules. |
Experimental Protocols
To quantitatively assess the photostability of fluorescent dyes, a common and effective method is to measure the rate of fluorescence decay under continuous illumination. The following is a detailed protocol for such an experiment.
Objective: To determine and compare the photobleaching rates of BDP FL, Cy3, and Cy5.
Materials:
-
Microscope-slide-sized sample of each dye (e.g., dye-conjugated antibodies immobilized on a glass slide).
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED).
-
Appropriate filter sets for each dye.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Objective lens with a suitable numerical aperture (e.g., 60x or 100x oil immersion).
-
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with immobilized fluorescently labeled molecules for each dye being tested. Ensure the concentration of the fluorophores is within a suitable range to avoid aggregation-induced quenching.
-
Mount the slides with the appropriate imaging buffer.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the first dye to be tested (e.g., a FITC filter set for BDP FL).
-
Set the excitation light intensity to a level that is representative of your intended imaging experiments. It is crucial to keep this intensity constant for all dyes being compared.
-
Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Select a region of interest (ROI) containing a representative population of fluorescent molecules.
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5 seconds) for a total duration that is sufficient to observe significant photobleaching for the least stable dye.
-
Repeat the image acquisition for each of the other dyes, ensuring that all microscope and camera settings are identical.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Select a background region within the same image and measure its mean intensity at each time point.
-
Subtract the background intensity from the ROI intensity for each time point to correct for any background signal.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting curves can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Workflow for assessing fluorophore photostability.
Conclusion
The experimental evidence strongly indicates that BDP FL dyes offer a significant advantage in terms of photostability when compared to the traditional cyanine dyes, Cy3 and Cy5. This enhanced stability, coupled with high quantum yields and extinction coefficients, makes BDP FL an excellent choice for a wide range of fluorescence-based applications, particularly those that involve long-term imaging, quantitative analysis, and single-molecule detection. While Cy3 and Cy5 remain valuable tools in the researcher's toolkit, their limitations in photostability should be carefully considered, and for demanding applications, BDP FL presents a more robust and reliable alternative. The provided experimental protocol offers a standardized method for researchers to perform their own in-house comparisons to select the optimal dye for their specific needs.
A Head-to-Head Comparison: BDP FL-PEG4-amine Versus Other Amine-Reactive Linkers for Bioconjugation
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for applications ranging from diagnostics to therapeutic development. The choice of an amine-reactive linker is a critical decision that directly influences the outcome of an experiment. This guide provides an objective comparison of BDP FL-PEG4-amine with other common amine-reactive linkers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
This compound is a fluorescent linker that combines the bright and photostable BODIPY™ FL (BDP FL) fluorophore with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine.[1][2] This primary amine allows for its conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. Conversely, the amine group on this compound itself is not reactive towards other amines but can be targeted by carboxyl groups, NHS esters, and other carbonyls.[1][2] This guide will focus on the broader category of amine-reactive chemistries, comparing linkers that target primary amines on proteins and other biomolecules. The primary classes of amine-reactive reagents discussed are NHS esters and isothiocyanates, which are widely used for labeling proteins on the ε-amino group of lysine (B10760008) residues and the N-terminus.[3][4][5]
Performance Comparison of Amine-Reactive Linkers
The selection of an appropriate amine-reactive linker depends on several factors, including the desired fluorescent properties, the stability of the resulting conjugate, and the efficiency of the labeling reaction. The following table summarizes the key characteristics of BDP FL and other common fluorophores, as well as the general properties of NHS ester and isothiocyanate reactive groups.
| Feature | BDP FL | Fluorescein (FITC) | Alexa Fluor 488 | Cy5 |
| Excitation Max (nm) | ~503[1] | ~494[6] | ~495[6] | ~650 |
| Emission Max (nm) | ~509[1] | ~518[6] | ~519[6] | ~670 |
| Quantum Yield (Φ) | ~0.9[1] | Variable, pH-sensitive[6] | High | High |
| Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~80,000[1] | ~75,000 | ~71,000 | ~250,000 |
| Photostability | High[][8] | Prone to photobleaching[6] | High | High |
| pH Sensitivity | Relatively insensitive[][8] | Fluorescence is pH-sensitive[6] | Insensitive between pH 4-10[6] | Insensitive |
| Reactive Group | Amine (for conjugation to NHS esters, etc.)[1] | Isothiocyanate (FITC)[9] | NHS Ester | NHS Ester |
| Resulting Bond | Amide (when reacted with NHS ester) | Thiourea[9] | Amide[4] | Amide |
| Bond Stability | High | Less stable than amide bonds[9] | High | High |
The Role of the PEG4 Linker
The inclusion of a PEG (polyethylene glycol) spacer, such as the 4-unit chain in this compound, offers several advantages in bioconjugation:[10][]
-
Increased Hydrophilicity: PEG linkers enhance the water solubility of the labeled molecule, which is particularly beneficial for hydrophobic fluorophores or payloads.[10][]
-
Reduced Aggregation: By increasing the hydrophilicity of the conjugate, PEG linkers can help to prevent aggregation, a common issue with labeled proteins.[]
-
Minimized Steric Hindrance: The flexible PEG chain acts as a spacer, reducing the potential for the fluorophore to interfere with the biological activity of the labeled molecule.[10]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo half-life of a molecule by reducing renal clearance and protecting it from enzymatic degradation.[12][13]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results in bioconjugation. Below are generalized protocols for labeling proteins with amine-reactive dyes, which can be adapted for specific applications.
Protocol 1: Labeling of Proteins with NHS Ester Dyes
This protocol describes a common procedure for conjugating an NHS ester-functionalized fluorescent dye to a protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[3]
-
NHS ester dye stock solution (10 mM in anhydrous DMSO or DMF)[4][14]
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[14][15]
-
Quenching Solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0)[16]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[3]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to the desired concentration. Ensure the buffer is free from amine-containing substances like Tris or glycine.[4][16]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mM.[14]
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. A molar excess of 10-20 fold of dye to protein is a common starting point.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3][14]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to consume any unreacted NHS ester. Incubate for an additional 30 minutes.[3]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3]
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[3]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
Visualizing the Workflow and Logic
To better understand the processes involved in amine-reactive labeling, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the chemical reaction.
Caption: A typical experimental workflow for labeling a protein with an amine-reactive dye.
Caption: The chemical reaction between a primary amine on a protein and an NHS ester dye.
Conclusion
The choice between this compound and other amine-reactive linkers is multifaceted and depends on the specific requirements of the application. BDP FL offers excellent photophysical properties, including high brightness and photostability, making it a strong candidate for fluorescence-based assays.[1][][8] The integrated PEG4 linker provides the added benefits of increased solubility and reduced steric hindrance.[10]
For applications where photostability and pH insensitivity are critical, BDP FL and Alexa Fluor dyes are generally superior to traditional fluorophores like fluorescein.[6] When considering the reactive chemistry, NHS esters form highly stable amide bonds and are widely used for protein labeling.[4][5] While isothiocyanates are also effective, the resulting thiourea (B124793) linkage is generally less stable.[9]
Ultimately, the optimal choice requires careful consideration of the fluorophore's properties, the nature of the linker, and the specific experimental context. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select the most appropriate amine-reactive linker for their bioconjugation needs.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. mdpi.com [mdpi.com]
- 14. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Validating BDP FL-PEG4-Amine Labeling for Mass Spectrometry: A Comparative Guide
In the realm of proteomics and drug development, the precise identification and quantification of proteins and peptides are paramount. Fluorescent labeling, coupled with mass spectrometry, offers a powerful workflow for these applications. This guide provides a detailed comparison of BDP FL-PEG4-amine, a borondipyrromethene (BODIPY) based fluorescent dye, with other common amine-reactive labeling reagents, focusing on its validation by mass spectrometry.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent label for mass spectrometry applications is critical, as it can influence ionization efficiency, fragmentation patterns, and overall signal-to-noise ratios. Below is a comparison of this compound with other classes of amine-reactive dyes.
| Feature | This compound | Cyanine Dyes (e.g., Cy3, Cy5) | Alexa Fluor Dyes |
| Reactive Group | Primary Amine | NHS Ester | NHS Ester |
| Target | Carboxylic acids, activated esters | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Mass Spectrometry Compatibility | Excellent, with unique isotopic signature | Good | Good |
| Key Advantages in MS | Natural boron isotopes (¹⁰B and ¹¹B) provide a distinct isotopic pattern for confident identification.[1][2] | Well-established fragmentation. | High brightness and photostability. |
| Potential Drawbacks in MS | Potential for neutral loss of HF during fragmentation.[1][2] | Can sometimes suppress ionization of smaller peptides. | Can exhibit complex fragmentation patterns. |
| Photostability | High | Moderate to High | High |
| pH Sensitivity | Relatively insensitive to pH | Can be pH-sensitive | Generally low pH sensitivity |
Mass Spectrometry Validation of this compound Labeling
The validation of this compound labeled peptides and proteins by mass spectrometry is underpinned by the unique chemical properties of the BODIPY core.
Isotopic Signature
A key feature of BODIPY dyes in mass spectrometry is the natural isotopic abundance of boron (¹⁰B at ~20% and ¹¹B at ~80%).[1][2] This results in a characteristic isotopic pattern for the labeled peptides, with a distinct M+1 peak intensity. This unique signature allows for the confident identification of labeled species in complex mixtures, significantly reducing false-positive identifications.[1][2]
Fragmentation Pattern
Upon collision-induced dissociation (CID) in the mass spectrometer, BDP FL-labeled peptides exhibit a characteristic neutral loss of hydrofluoric acid (HF).[1][2] This predictable fragmentation can be used as a diagnostic marker to confirm the presence of the BDP FL label on a peptide. The remaining fragment ions (b- and y-ions) can then be used for peptide sequencing.
Experimental Protocols
Protocol 1: Labeling of Peptides/Proteins with this compound for Mass Spectrometry
This protocol describes the labeling of primary amine-containing peptides or proteins using an activated form of this compound (e.g., by converting the amine to an NHS ester, or by using a carboxylated target and EDC/NHS chemistry).
Materials:
-
This compound
-
Peptide or protein sample in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., C18)
-
Mass spectrometer
Procedure:
-
Prepare Reagents:
-
Dissolve the peptide or protein sample in the labeling buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL solution of this compound in DMSO.
-
Prepare fresh 100 mg/mL solutions of EDC and NHS in amine-free water.
-
-
Activation of Carboxyl Groups (if labeling a carboxylated target):
-
Add a 10-fold molar excess of EDC and NHS to the peptide/protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound solution to the activated peptide/protein solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a final concentration of 50 mM Tris-HCl or hydroxylamine.
-
-
Purification:
-
Remove excess dye and reaction byproducts by desalting the labeled peptide/protein using a C18 desalting column.
-
Lyophilize the purified, labeled sample.
-
-
Mass Spectrometry Analysis:
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps and relationships.
References
The Role of PEG4 Linkers in Mitigating Steric Hindrance: A Comparative Guide
In the intricate world of molecular biology and drug development, bringing two molecules together is often only half the battle. The true challenge lies in ensuring they can interact effectively without physical obstruction, a phenomenon known as steric hindrance. The choice of a chemical linker to bridge these molecules is therefore not a trivial decision. Among the plethora of options, the polyethylene (B3416737) glycol (PEG) linker, particularly with four ethylene (B1197577) glycol units (PEG4), has gained prominence for its ability to provide the necessary spacing and flexibility. This guide provides an objective comparison of the PEG4 linker's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Impact of Linker Choice on Molecular Interactions
The linker connecting a targeting moiety to a payload, or two interacting proteins, plays a critical role in the overall efficacy of a bioconjugate. A linker that is too short can lead to steric clashes, preventing the formation of a stable and productive complex. Conversely, an overly long or rigid linker might introduce its own set of challenges, such as unfavorable pharmacokinetics or reduced stability. The ideal linker occupies a "Goldilocks zone," providing sufficient length and flexibility to overcome steric hindrance without introducing detrimental properties.
The PEG4 Linker: A Balance of Flexibility and Hydrophilicity
The PEG4 linker, with its repeating ethylene glycol units, offers a unique combination of properties that make it a popular choice in bioconjugation. Its hydrophilicity enhances the solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads.[1] Furthermore, the flexible nature of the PEG chain allows the conjugated molecules to orient themselves optimally for interaction, effectively minimizing steric hindrance.
Comparative Analysis of Linker Performance
To objectively assess the effectiveness of the PEG4 linker, it is essential to compare its performance with other linker types in various applications. The following sections present quantitative data from studies on Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and biotinylation.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are critical for efficacy and safety.
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| PEG4 -based (non-cleavable) | MMAF | CD30+ Lymphoma | ~1-10 | [2] |
| mc-vc-PABC (cleavable) | MMAE | CD30+ Lymphoma | ~1-10 | [2] |
| Alkyl -based (non-cleavable) | DM1 | HER2+ Breast Cancer | ~30-100 | [3] |
Key Observations:
-
In a comparative study of ADCs targeting CD30+ lymphoma, a PEG4-based non-cleavable linker with the payload MMAF demonstrated potent cytotoxicity with IC50 values in the low nanomolar range, comparable to a cleavable mc-vc-PABC linker with MMAE.[2]
-
While direct head-to-head comparisons with identical payloads and antibodies are scarce, data suggests that flexible linkers like PEG4 can facilitate potent cell killing. In contrast, some ADCs with more rigid, alkyl-based linkers have shown higher IC50 values, potentially due to suboptimal payload release or presentation.[3]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | ~5-20 | >90 | [4] |
| BRD4 | VHL | Alkyl Chain | ~50-200 | ~70-80 | [1] |
| BTK | CRBN | < 4 PEG units | Impaired Activity | Not Reported | [5] |
| BTK | CRBN | ≥ 4 PEG units | 1 - 40 | Not Reported | [5] |
Key Observations:
-
Studies on BRD4-targeting PROTACs have shown that those with PEG4 linkers often exhibit lower DC50 values (higher potency) and greater maximal degradation (Dmax) compared to PROTACs with simple alkyl chain linkers.[1][4] The flexibility and hydrophilicity of the PEG4 linker are thought to facilitate the formation of a more stable ternary complex.
-
In the development of BTK degraders, it was observed that PROTACs with linkers shorter than four PEG units had impaired activity, whereas those with four or more PEG units were potent degraders.[5] This highlights a clear length dependency for effective ternary complex formation, where a PEG4 linker provides the necessary reach.
Biotinylation and Streptavidin Binding
The high-affinity interaction between biotin (B1667282) and streptavidin is widely used in various biological assays. The linker connecting biotin to a molecule of interest can influence this interaction.
| Biotinylated Molecule | Linker | Streptavidin Binding Affinity (Kd) | Reference |
| Protein | PEG4 | ~10⁻¹⁴ M | [6] |
| Protein | NHS-biotin (short alkyl) | ~10⁻¹³ - 10⁻¹⁴ M | [7] |
Key Observations:
-
While the inherent affinity of biotin for streptavidin is exceptionally high, the presentation of the biotin moiety is crucial. A PEG4 linker provides sufficient distance and flexibility to present the biotin for optimal binding to the deep biotin-binding pocket of streptavidin, resulting in a very low dissociation constant (Kd).[6]
-
Reagents with shorter alkyl linkers, such as NHS-biotin, can also achieve high-affinity binding. However, in cases where the biotinylation site is sterically hindered, the longer and more flexible PEG4 linker can provide a significant advantage in ensuring efficient streptavidin capture.[7]
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for key assays are provided below.
ADC Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the in vitro cytotoxicity of an ADC.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete culture medium. Replace the existing medium with the diluted ADC solutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of a target protein induced by a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different linkers and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with serial dilutions of PROTACs or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the Role of the PEG4 Linker
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT) language.
Caption: Overcoming steric hindrance with a PEG4 linker.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The evidence presented in this guide strongly suggests that a PEG4 linker is indeed long and flexible enough to effectively reduce steric hindrance in a variety of bioconjugation applications. The quantitative data from ADC and PROTAC studies consistently demonstrates that a linker of this length can lead to potent biological activity, often outperforming shorter or more rigid alternatives. The hydrophilic nature of the PEG4 linker further contributes to the favorable properties of the resulting bioconjugates.
While the optimal linker is always context-dependent, the PEG4 linker represents a robust and versatile starting point for the design of new ADCs, PROTACs, and other bioconjugates. Its ability to provide spatial separation and conformational flexibility makes it a powerful tool for overcoming the challenge of steric hindrance, thereby unlocking the full potential of targeted therapies and diagnostic agents. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to incorporate and evaluate PEG4 linkers in their own work.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Two Potent Labeling Chemistries: BDP FL-PEG4-amine vs. DBCO-azide Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for illuminating biological processes and developing novel therapeutics. This guide provides an in-depth comparison of two prominent labeling methodologies: the direct amine-reactive labeling using BDP FL-PEG4-amine and the bioorthogonal DBCO-azide click chemistry. We will delve into their fundamental mechanisms, compare their performance based on available data, and provide detailed experimental protocols to aid in the selection of the optimal strategy for your research needs.
Fundamental Principles of the Labeling Strategies
This compound: A Direct Approach to Labeling
This compound is a fluorescent labeling reagent comprised of a bright and photostable borondipyrromethene (BDP FL) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a reactive primary amine group.[1][2] The primary amine is the key functional group for conjugation, readily reacting with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or other carbonyl groups on the target biomolecule.[1][2] This forms a stable amide bond, directly attaching the fluorescent dye to the molecule of interest. The PEG4 spacer enhances the water solubility of the dye and reduces potential aggregation.[1]
DBCO-Azide Click Chemistry: A Bioorthogonal Two-Step Strategy
DBCO-azide click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), offers a bioorthogonal approach to labeling.[3][4][5][6][7] This method involves two key steps. First, a biomolecule is modified to introduce an azide (B81097) (-N3) functional group. In the second step, a fluorescent probe equipped with a dibenzocyclooctyne (DBCO) group, such as a BDP FL-PEG4-DBCO, is introduced.[8] The strained ring of the DBCO molecule reacts specifically and efficiently with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][5][6][7] This bioorthogonality means the reaction proceeds with high specificity in complex biological environments, without interfering with native cellular processes.[3][6][7][9]
Performance Comparison: this compound vs. DBCO-azide Click Chemistry
The choice between these two labeling strategies often depends on the specific experimental context, including the nature of the biomolecule, the desired level of specificity, and the complexity of the biological system.
| Feature | This compound (Amine-Reactive Labeling) | DBCO-azide Click Chemistry |
| Reaction Principle | Nucleophilic substitution between an amine and an activated carboxyl group (e.g., NHS ester). | Strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5][6][7] |
| Specificity | Can react with any accessible primary amine (e.g., lysine (B10760008) residues in proteins), potentially leading to heterogeneous labeling. | Highly specific and bioorthogonal; the DBCO group reacts exclusively with the azide group.[3][6][7] |
| Reaction Steps | Typically a single step of reacting the dye with the target molecule. | A two-step process: introduction of the azide followed by reaction with the DBCO-dye.[3][6] |
| Biocompatibility | Generally biocompatible, although high concentrations of NHS esters can lead to side reactions. | Highly biocompatible as it avoids the use of toxic copper catalysts required in other forms of click chemistry.[3][5][6][7] |
| Reaction Kinetics | Variable, dependent on pH, temperature, and concentration. | Generally fast, with second-order rate constants in the range of 0.033 to 0.24 M⁻¹s⁻¹.[10] |
| Reaction Conditions | Typically performed in amine-free buffers at neutral to slightly basic pH (7.2-8.5). | Can be performed in a wide range of buffers, including aqueous biological media, at physiological pH.[3][4] |
| Control over Labeling Site | Limited control, as it targets naturally occurring amine groups. | Allows for precise, site-specific labeling if the azide group is introduced at a specific location on the biomolecule. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound (via NHS Ester)
This protocol outlines a general procedure for labeling a protein with this compound by first activating a carboxyl group on the protein using an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Activation of Carboxyl Groups: In a separate reaction, activate the carboxyl groups on the protein by adding a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (around 503 nm).
Protocol 2: Labeling an Azide-Modified Protein with a DBCO-Functionalized Dye
This protocol describes the second step of a DBCO-azide click chemistry reaction, where an azide-modified protein is labeled with a DBCO-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., BDP FL-PEG4-DBCO)
-
Anhydrous DMSO or DMF
-
Desalting column or other purification method
Procedure:
-
Protein and Dye Preparation: Have the azide-modified protein at a known concentration. Prepare a stock solution (e.g., 10 mM) of the DBCO-dye in anhydrous DMSO or DMF.
-
Click Reaction: Add the DBCO-dye stock solution to the azide-modified protein solution. A 2- to 4-fold molar excess of the DBCO reagent is typically recommended.[3][10]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[3][10] The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.[3]
-
Purification: Remove the unreacted DBCO-dye using a desalting column, dialysis, or liquid chromatography.[3][4]
-
Validation: The formation of the conjugate can be confirmed by techniques such as SDS-PAGE, which should show a shift in the molecular weight of the labeled protein.[3][4]
Visualizing the Workflows
To further clarify the distinct processes of these two labeling strategies, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow for direct amine-reactive labeling.
Caption: Workflow for DBCO-azide click chemistry labeling.
Conclusion
Both this compound and DBCO-azide click chemistry represent powerful tools for fluorescently labeling biomolecules. The direct amine-reactive approach with this compound is straightforward and effective for general labeling purposes. However, when precision, specificity, and biocompatibility in complex environments are critical, the bioorthogonal nature of DBCO-azide click chemistry provides a distinct advantage. By understanding the fundamental differences and considering the specific requirements of their experimental design, researchers can confidently select the most appropriate labeling strategy to achieve their scientific goals.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. BDP FL-PEG4-DBCO | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
BDP FL Dyes vs. Traditional Fluorophores: A Comprehensive Comparison for Researchers
In the realm of fluorescence microscopy and cell imaging, the choice of fluorophore is paramount to generating high-quality, reproducible data. For decades, traditional dyes like fluorescein (B123965) (FITC) have been the workhorses of many laboratories. However, the emergence of advanced fluorophores, such as BDP FL dyes, offers significant advantages in key performance areas. This guide provides an objective comparison of BDP FL dyes and traditional fluorophores, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their studies.
Key Performance Characteristics: A Head-to-Head Comparison
BDP FL dyes, a class of boron-dipyrromethene fluorophores, consistently outperform traditional dyes like fluorescein in several critical aspects. These advantages translate to more robust and reliable experimental outcomes, particularly in demanding applications such as long-term live-cell imaging and quantitative fluorescence measurements.
The primary advantages of BDP FL dyes include superior photostability, insensitivity to pH changes, high fluorescence quantum yield, and narrow spectral profiles. These features address common limitations encountered with traditional fluorophores.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics of BDP FL dyes compared to fluorescein, a widely used traditional fluorophore.
| Feature | BDP FL | Fluorescein (FITC) | Advantage of BDP FL |
| Photostability | Significantly more photostable[1][2][3]. | Prone to rapid photobleaching[4][5]. | Enables longer exposure times and time-lapse imaging with minimal signal loss. |
| pH Sensitivity | Fluorescence is largely independent of pH in the physiological range[6][7]. | Fluorescence intensity is highly pH-dependent, decreasing significantly in acidic environments (pKa ~6.4)[4][8][9]. | Provides more reliable and quantifiable data in varying cellular compartments with different pH levels. |
| Quantum Yield (Φ) | High, often approaching 1.0 in various solvents[6][10][11]. | High in basic conditions (e.g., 0.95 in 0.1 M NaOH), but decreases significantly with pH[4][9]. | Brighter signal, leading to better signal-to-noise ratio and sensitivity. |
| Spectral Profile | Narrow absorption and emission peaks[6]. | Broader emission spectrum. | Reduced spectral overlap in multicolor experiments, allowing for more accurate channel separation. |
| Fluorescence Lifetime (τ) | Relatively long (typically 5 nanoseconds or longer)[7][12][13]. | Shorter fluorescence lifetime. | Useful for fluorescence polarization assays and fluorescence lifetime imaging (FLIM) applications. |
| Extinction Coefficient (ε) | High (e.g., >80,000 cm⁻¹M⁻¹)[6][11]. | High. | Efficient light absorption, contributing to overall brightness. |
Experimental Protocols
To substantiate the performance claims, this section details the methodologies for key experiments used to compare BDP FL dyes and traditional fluorophores.
Photostability Measurement Protocol
This protocol outlines a method for comparing the photostability of two fluorophores by measuring their photobleaching rates under continuous illumination.
Objective: To quantify and compare the rate of fluorescence intensity decay of BDP FL and fluorescein upon continuous exposure to excitation light.
Materials:
-
Microscope equipped with a fluorescence light source, appropriate filter sets for the fluorophores, and a digital camera.
-
Solutions of BDP FL-conjugated and fluorescein-conjugated molecules (e.g., antibodies, dextrans) at the same concentration.
-
Microscope slides and coverslips.
-
Phosphate-buffered saline (PBS).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the BDP FL conjugate and the fluorescein conjugate in PBS at a working concentration (e.g., 1 µg/mL).
-
Mount a small volume of each solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged (e.g., a standard FITC filter set).
-
Set the excitation light intensity to a constant, high level to induce photobleaching.
-
-
Image Acquisition:
-
Focus on the sample.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that allows for significant photobleaching of the less stable dye (e.g., 5-10 minutes). Keep all camera settings (exposure time, gain) constant throughout the acquisition.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Define a region of interest (ROI) in the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores.
-
The resulting curves will demonstrate the rate of photobleaching, with a steeper decline indicating lower photostability[14][15][16].
-
Fluorescence Quantum Yield Measurement Protocol (Relative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of a BDP FL dye relative to a known standard (e.g., fluorescein in 0.1 M NaOH).
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solution of the BDP FL dye in a suitable solvent (e.g., ethanol).
-
Solution of a quantum yield standard with a known quantum yield in the same solvent if possible (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Solvent for dilutions.
Procedure:
-
Prepare a Series of Dilutions:
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurement.
-
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the BDP FL dye and the standard. The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
-
Plot Data and Determine Gradients:
-
For both the BDP FL dye and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each dataset to obtain the slope (gradient) of the line.
-
-
Calculate Quantum Yield:
-
The quantum yield of the BDP FL dye (Φ_X) can be calculated using the following equation[17][19]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the BDP FL dye and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Visualizing the Advantages and Workflows
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the logical relationships and experimental workflows.
Caption: Logical flow of BDP FL dye advantages.
Caption: Workflow for photostability analysis.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. BODIPY | AAT Bioquest [aatbio.com]
- 12. iss.com [iss.com]
- 13. researchgate.net [researchgate.net]
- 14. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 15. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OPG [opg.optica.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. iss.com [iss.com]
- 19. jasco-global.com [jasco-global.com]
A Researcher's Guide to Assessing the Purity of BDP FL-PEG4-Amine Conjugates
For researchers, scientists, and drug development professionals, the purity of fluorescently labeled bioconjugates is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of methods to assess the purity of BDP FL-PEG4-amine conjugates, offering insights into alternative reagents and detailed experimental protocols.
This compound is a popular reagent that combines the bright and photostable BODIPY™ FL dye with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer terminating in an amine group.[1][2] This amine group allows for covalent attachment to various biomolecules.[1][2] Ensuring the purity of the final conjugate is critical to avoid artifacts and misinterpretations in downstream applications. The purity of commercially available this compound is typically stated as ≥95% or 98%.[1][2]
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is often necessary to comprehensively assess the purity of bioconjugates. High-performance liquid chromatography (HPLC) is a cornerstone technique, with different modes offering orthogonal separation mechanisms.
| Analytical Technique | Principle of Separation | Information Gained | Potential Impurities Detected |
| Size Exclusion Chromatography (SEC-HPLC) | Apparent molecular weight or size in aqueous solution.[3] | Detection of aggregates, separation of large protein conjugates from smaller, unreacted dye and PEG linkers. | High molecular weight aggregates, unreacted small molecules (dye, linker). |
| Reverse Phase HPLC (RP-HPLC) (C4, C8, C18) | Hydrophobicity.[3] | Separation of the conjugate from unreacted, more hydrophobic fluorescent dye and other non-polar impurities. Can also separate protein variants with different degrees of labeling. | Unreacted BDP FL dye, hydrophobic degradation products. |
| Ion Exchange Chromatography (IEX-HPLC) | Net surface charge.[3] | Separation based on charge differences between the unlabeled biomolecule, the conjugate, and charged impurities. | Unreacted biomolecule (if its charge differs from the conjugate), charged byproducts. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (under non-denaturing conditions). | Separation of species with different degrees of labeling without denaturing the protein. | Unreacted biomolecule, species with different dye-to-protein ratios. |
| Mass Spectrometry (MS) | Mass-to-charge ratio. | Precise molecular weight determination of the conjugate and impurities, confirming the degree of labeling. | Unreacted starting materials, byproducts with different masses. |
| UV-Vis Spectroscopy | Absorbance of light. | Determination of the degree of labeling (DOL) by measuring the absorbance of the dye and the protein. | Provides an average measure of labeling, not a direct measure of purity from unreacted components. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purification and purity assessment of a this compound conjugate.
Caption: Workflow for bioconjugate purification and purity analysis.
Detailed Experimental Protocols
General Protocol for Amine Labeling with this compound
This protocol is a general guideline and should be optimized for the specific biomolecule.
Materials:
-
This compound
-
Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Adjust the concentration of the biomolecule solution to 1-5 mg/mL in a suitable reaction buffer.
-
Add the this compound stock solution to the biomolecule solution at a desired molar excess (e.g., 5 to 20-fold molar excess of dye to protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for another 30 minutes.
-
Purify the conjugate from unreacted dye and byproducts using an appropriate method such as size exclusion chromatography or dialysis.
Purity Assessment by Size Exclusion HPLC (SEC-HPLC)
Purpose: To separate the conjugate from high molecular weight aggregates and low molecular weight impurities.
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
SEC column suitable for the molecular weight range of the biomolecule.
Mobile Phase:
-
A buffer that maintains the native structure of the biomolecule, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a known amount of the purified conjugate onto the column.
-
Monitor the elution profile at 280 nm (for protein) and at the excitation maximum of BDP FL (~503 nm).
-
Analyze the chromatogram for the presence of peaks corresponding to aggregates (eluting earlier than the main conjugate peak) and unreacted dye (eluting later).
-
Calculate the purity by integrating the peak areas.
Purity Assessment by Reverse Phase HPLC (RP-HPLC)
Purpose: To separate the conjugate from unreacted, hydrophobic dye and to assess the heterogeneity of labeling.
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C4 or C18 RP-HPLC column.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the purified conjugate.
-
Elute the bound components using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm and ~503 nm.
-
Analyze the chromatogram. The unreacted BDP FL dye will be more retained and elute later than the protein conjugate. Different degrees of labeling may also result in peak broadening or multiple peaks.
Comparison with Alternative Fluorescent Dyes and PEGylation Chemistries
While BDP FL is a robust fluorescent dye, several alternatives are available, each with its own advantages. The choice of dye depends on the specific application, instrumentation, and desired spectral properties.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |
| BDP FL | ~503 | ~509 | Bright, photostable, relatively insensitive to pH.[1] |
| Alexa Fluor™ 488 | ~495 | ~519 | Bright, photostable, good water solubility.[4] |
| DyLight™ 488 | ~493 | ~518 | Bright, photostable, available with PEG spacers to reduce non-specific binding.[5] |
| FITC (Fluorescein isothiocyanate) | ~494 | ~518 | Widely used, but its fluorescence is pH-sensitive and it is more prone to photobleaching. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies | Varies | A broad range of dyes with different spectral properties, often used in multiplexing.[6] |
Similarly, while amine-reactive chemistry is common, other PEGylation strategies can offer site-specific conjugation.
| PEGylation Chemistry | Target Functional Group | Linkage Formed | Advantages |
| NHS Ester (e.g., this compound target) | Primary Amines (e.g., Lysine, N-terminus) | Amide | Simple and common reaction.[7][8] |
| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly specific for thiols, enabling site-specific labeling.[8][9] |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | Can be used for site-specific labeling of glycoproteins after periodate (B1199274) oxidation. |
| Click Chemistry (e.g., Azide-Alkyne) | Azides, Alkynes | Triazole | Bioorthogonal and highly efficient. Requires introduction of azide (B81097) or alkyne handles.[8] |
Logical Flow for Selecting a Purity Assessment Strategy
The following diagram outlines the decision-making process for choosing the appropriate purity assessment methods.
Caption: Decision tree for selecting purity assessment methods.
By employing a combination of these analytical techniques and following robust experimental protocols, researchers can confidently assess the purity of their this compound conjugates, leading to more accurate and reliable scientific data.
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Patented dye alternatives - Generi Biotech [generi-biotech.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. biopharminternational.com [biopharminternational.com]
A Comparative Guide to BDP FL-PEG4-amine Labeled Antibodies for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye for antibody labeling is a critical decision that directly impacts the sensitivity, specificity, and reproducibility of immunoassays. This guide provides a comprehensive comparison of BDP FL-PEG4-amine with two other commonly used green fluorescent dyes, Alexa Fluor 488 and Fluorescein (B123965) Isothiocyanate (FITC), for the labeling of antibodies.
Executive Summary
BDP FL, a BODIPY-based dye, emerges as a superior alternative to the traditional FITC, offering significantly higher photostability and brightness. Its performance is comparable to, and in some aspects, potentially exceeds that of Alexa Fluor 488, particularly in terms of photostability. The inclusion of a PEG4 linker in this compound further enhances its utility by improving solubility and reducing aggregation of the labeled antibody. While Alexa Fluor 488 is a well-established high-performance dye, this compound presents a compelling option for demanding applications requiring robust and bright fluorescence detection. FITC, while historically significant, suffers from rapid photobleaching and pH sensitivity, limiting its use in quantitative and long-term imaging studies.
Performance Comparison
The selection of a fluorescent dye for antibody conjugation is a trade-off between photophysical properties, labeling efficiency, and the performance of the final conjugate in specific applications. This section provides a detailed comparison of this compound, Alexa Fluor 488, and FITC.
Photophysical Properties of Free Dyes
The intrinsic photophysical properties of a dye are a primary determinant of its performance. Key parameters include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ).
| Property | This compound | Alexa Fluor 488 | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (λex) | 503 nm[1] | 495 nm[2][3][4] | 494 nm[2][3] |
| Emission Max (λem) | 509 nm[1] | 519 nm[2][3][4] | 518 nm[2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~80,000[1] | ~71,000[5] | ~68,000 |
| Quantum Yield (Φ) | ~0.9[1] | ~0.92[6] | ~0.92 |
| Brightness (ε x Φ) | ~72,000 | ~65,320 | ~62,560 |
| Photostability | Very High[7][8] | High[2][3][4][9][10] | Low[2][8][9] |
| pH Sensitivity | Low | Low[4] | High |
| Solubility | Good in organic solvents, low in water (PEG linker improves aqueous solubility)[1] | Good in water | Good in water |
Key Findings:
-
Brightness: this compound exhibits the highest intrinsic brightness based on the product of its molar extinction coefficient and quantum yield.
-
Photostability: BODIPY dyes, including BDP FL, are renowned for their exceptional photostability, outperforming both Alexa Fluor 488 and FITC.[7][8] This is a critical advantage for applications involving repeated imaging or high-intensity illumination.
-
pH Sensitivity: Both BDP FL and Alexa Fluor 488 are significantly less sensitive to pH changes compared to FITC, whose fluorescence intensity can vary with environmental pH.[4]
Performance of Antibody Conjugates
The performance of a fluorescent dye when conjugated to an antibody can differ from its properties as a free dye. The degree of labeling (DOL), brightness of the conjugate, and photostability of the conjugate are key performance indicators.
| Performance Metric | This compound Labeled Antibody | Alexa Fluor 488 Labeled Antibody | FITC Labeled Antibody |
| Typical Degree of Labeling (DOL) | 2 - 6 | 4 - 9[5] | 4 - 9 |
| Relative Brightness of Conjugate | Very Bright[11][12] | Very Bright[11][12] | Moderate[11] |
| Photostability of Conjugate | Excellent | Very Good[2][3][4][9] | Poor[2][9] |
| Tendency for Aggregation | Low (due to PEG linker) | Low | Moderate |
| Signal-to-Noise Ratio | High | High | Moderate |
Key Findings:
-
Brightness of Conjugates: Both BDP FL and Alexa Fluor 488 labeled antibodies are significantly brighter than FITC conjugates.[2][3]
-
Photostability of Conjugates: The high photostability of the BDP FL dye translates to its antibody conjugates, making them ideal for demanding imaging applications. Alexa Fluor 488 conjugates are also highly photostable, whereas FITC conjugates are prone to rapid photobleaching.[2][9]
-
Role of the PEG4 Linker: The hydrophilic PEG4 spacer in this compound helps to reduce the aggregation of labeled antibodies and improves their solubility, which can be particularly beneficial for maintaining antibody function and reducing background staining.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful characterization of fluorescently labeled antibodies.
Antibody Labeling Protocol
This protocol describes a general method for labeling antibodies with amine-reactive fluorescent dyes like this compound, Alexa Fluor 488 NHS ester, and FITC.
Caption: Workflow for antibody labeling with amine-reactive fluorescent dyes.
Methodology:
-
Antibody Preparation: Prepare a solution of the antibody to be labeled at a concentration of 1-2 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.0-9.0.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye (this compound, Alexa Fluor 488 NHS ester, or FITC) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unreacted dye from the labeled antibody using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer like PBS.
-
Characterization: Determine the degree of labeling (DOL) and the concentration of the labeled antibody.
Degree of Labeling (DOL) Determination
The DOL is the average number of dye molecules conjugated to a single antibody molecule. It is a critical parameter that affects both the brightness and the functionality of the labeled antibody.
Caption: Logical flow for calculating the Degree of Labeling (DOL).
Methodology:
-
Measure Absorbance: After purification, measure the absorbance of the labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max_dye) using a spectrophotometer.
-
Calculate Protein Concentration: The concentration of the antibody is calculated using the following formula: [Protein] (M) = (A280 - (A_max_dye * CF)) / ε_prot where:
-
A280 is the absorbance at 280 nm.
-
A_max_dye is the absorbance at the dye's maximum absorbance wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / A_max of the dye).
-
ε_prot is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration: The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A_max_dye / ε_dye where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
Calculate DOL: The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
Photostability Assessment
This protocol outlines a method to compare the photostability of different fluorescently labeled antibodies.
Caption: Experimental workflow for assessing the photostability of labeled antibodies.
Methodology:
-
Sample Preparation: Prepare microscope slides with cells or tissue sections stained with the fluorescently labeled antibodies to be compared.
-
Initial Imaging: Acquire an initial fluorescence image of a region of interest at time zero.
-
Continuous Illumination: Continuously illuminate the sample with a constant and defined light intensity from the microscope's light source.
-
Time-Lapse Imaging: Acquire a series of images at regular time intervals (e.g., every 30 seconds) for a defined duration.
-
Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plotting: Normalize the fluorescence intensity at each time point to the initial intensity and plot the normalized intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of the conjugate.
Application: Immunofluorescence Staining
The ultimate test of a labeled antibody is its performance in a specific application. Immunofluorescence (IF) staining is a common technique where the choice of fluorophore can significantly impact the quality of the results.
General Immunofluorescence Protocol
References
- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
- 2. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 3. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bu.edu [bu.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
Evaluating the Impact of BDP FL Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of protein function is paramount. Fluorescent labeling is a powerful tool for studying protein localization, dynamics, and interactions. However, the covalent attachment of a fluorophore can potentially alter the protein's structure and function, leading to misleading experimental outcomes. This guide provides a comprehensive comparison of the impact of BDP FL (BODIPY FL) labeling on protein function against other common fluorescent dyes, supported by experimental evidence and detailed protocols.
Executive Summary
BDP FL is a popular green fluorescent dye known for its exceptional photophysical properties, including high quantum yield and photostability. However, its hydrophobic nature can be a significant drawback in protein labeling, potentially leading to aggregation and a greater likelihood of interfering with protein function compared to more hydrophilic alternatives like Alexa Fluor 488. While direct comparative studies on a wide range of proteins are limited, existing evidence suggests that caution should be exercised when using BDP FL in functional assays.
Data Presentation: BDP FL vs. Alternative Dyes
The following tables summarize the key properties of BDP FL and compare it with common alternatives.
Table 1: Photophysical Properties of Common Green Fluorescent Dyes
| Property | BDP FL | Alexa Fluor 488 | FITC (Fluorescein) | Cy3 |
| Excitation Max (nm) | ~503 | ~495 | ~494 | ~550 |
| Emission Max (nm) | ~509 | ~519 | ~518 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~73,000 | ~80,000 | ~150,000 |
| Quantum Yield | ~0.97 | ~0.92 | ~0.92 | ~0.30 |
| Photostability | High | High | Low | Moderate |
| pH Sensitivity | Low | Low | High (pKa ~6.4) | Low |
| Hydrophobicity | High | Low (sulfonated) | Moderate | Moderate |
Table 2: Reported Impact on Protein Function
| Dye | Reported Effects on Protein Function | Key Considerations |
| BDP FL | - Drastically reduced binding affinity of GTP analogs to G-proteins. - Potential for aggregation and precipitation of labeled proteins in aqueous buffers due to high hydrophobicity. - Can cause fluorescence quenching upon conjugation to proteins like BSA. | The hydrophobic nature of the dye is a primary concern for maintaining protein solubility and function. |
| Alexa Fluor 488 | - Generally considered to have a lower impact on protein function due to its high hydrophilicity (sulfonated). - Often used as a "gold standard" for minimizing functional perturbations. | While generally well-tolerated, the potential for interference should always be assessed for each specific protein and labeling site. |
| FITC | - Can alter the isoelectric point of a protein due to the introduction of a negative charge. - Its reactivity and pH sensitivity can complicate labeling and functional assays. | The pH sensitivity of its fluorescence can be a major drawback in many biological assays. |
| Cy3 | - Can significantly perturb the binding affinity of peptides, with the effect being dependent on the labeling site. - Can interact with the protein surface, potentially altering its conformation. | The choice of labeling site is critical to minimize functional interference. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for protein labeling and functional assays.
Amine-Reactive Labeling of Proteins
This protocol is suitable for labeling primary amines (e.g., lysine (B10760008) residues, N-terminus) with NHS-ester functionalized dyes.
dot
BDP FL-PEG4-Amine: A Comparative Guide for Advanced Microscopy
In the landscape of fluorescent probes for biological imaging, the selection of an appropriate dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of BDP FL-PEG4-amine with two widely used amine-reactive fluorescent dyes, Fluorescein (B123965) Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC). The comparison focuses on their performance in various microscopy setups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent probe is dictated by its photophysical properties, which directly impact its performance in microscopy. Key parameters include the excitation and emission maxima (λex and λem), molar extinction coefficient (ε), fluorescence quantum yield (Φ), and photostability. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) |
| Excitation Max (λex) | 503 nm | ~495 nm | ~557 nm |
| Emission Max (λem) | 509 nm | ~519 nm | ~576 nm |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | Not readily available |
| Quantum Yield (Φ) | ~0.9 | ~0.92 | Not readily available |
| Brightness (ε x Φ) | ~72,000 | ~69,000 | - |
| Reactive Group | Amine | Isothiocyanate | Isothiocyanate |
| Solubility | DMSO, DMF, DCM | DMSO, DMF | DMSO, DMF |
| pH Sensitivity | Relatively insensitive | Sensitive (fluorescence decreases in acidic pH) | Relatively insensitive |
| Photostability | High | Low | Moderate |
Data Sources: The photophysical properties for this compound are based on manufacturer specifications. Data for FITC and TRITC are compiled from various scientific resources. Direct head-to-head comparisons in a single study under identical conditions are limited.
Key Performance Attributes in Microscopy
Brightness: this compound exhibits high brightness, comparable to FITC, making it suitable for detecting low-abundance targets.
Photostability: One of the most significant advantages of the BODIPY dye family, including BDP FL, is its superior photostability compared to traditional fluorophores like fluorescein.[1][2] Studies have shown that BODIPY dyes are more resistant to photobleaching under prolonged and intense illumination, which is a critical factor in demanding microscopy techniques such as confocal and super-resolution imaging.[1][2] FITC, in contrast, is known for its rapid photobleaching, which can limit its use in time-lapse imaging and quantitative studies.[2]
pH Sensitivity: The fluorescence of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence intensity in acidic conditions.[3] BDP FL dyes are relatively insensitive to pH changes, ensuring a more stable and reliable signal in various cellular compartments with different pH values.
Experimental Protocols
To ensure objective and reproducible comparisons of fluorescent probes, standardized experimental protocols are essential.
Protocol 1: Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for conjugating amine-reactive dyes to proteins, such as antibodies.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound, FITC, or TRITC
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stirring plate and stir bar
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute contains the conjugated protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Protocol 2: Photostability Assessment in Confocal Microscopy
This protocol outlines a method to quantify the photostability of fluorescently labeled cells.
Materials:
-
Cells labeled with the fluorescent probes of interest, mounted on a glass-bottom dish or slide.
-
Confocal laser scanning microscope with a high-power laser line appropriate for the dye's excitation.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare cells labeled with each of the dyes to be compared, ensuring similar initial fluorescence intensity.
-
Microscope Setup:
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the laser power, pinhole size, and detector gain to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept identical for all samples being compared.
-
-
Image Acquisition:
-
Select a region of interest (ROI) containing well-labeled cells.
-
Acquire a time-lapse series of images of the same ROI. For example, acquire an image every 10 seconds for a total of 5 minutes under continuous laser illumination.
-
-
Data Analysis:
-
Open the time-lapse series in image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time. The rate of fluorescence decay is indicative of the photostability of the dye. A slower decay rate signifies higher photostability.
-
Conclusion
This compound emerges as a high-performance fluorescent probe for microscopy, offering a compelling alternative to traditional dyes like FITC and TRITC. Its key advantages lie in its high photostability and pH-insensitivity, which are crucial for quantitative and long-term imaging experiments. While its brightness is comparable to that of FITC, its robust performance under challenging imaging conditions makes it a superior choice for advanced microscopy applications, including confocal, live-cell, and super-resolution imaging. The inclusion of a PEG4 spacer in its structure also enhances its water solubility, which can be beneficial for labeling reactions and reducing non-specific binding. For researchers seeking reliable and reproducible fluorescence imaging data, this compound represents a state-of-the-art tool that can significantly enhance the quality and impact of their scientific investigations.
References
Safety Operating Guide
Proper Disposal of BDP FL-PEG4-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of BDP FL-PEG4-amine, a fluorescent labeling reagent, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, drawing from general principles of chemical waste management for fluorescent dyes, polyethylene (B3416737) glycol (PEG) derivatives, and amine-containing compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility. Due to its chemical nature as a fluorescent amine, it should not be disposed of down the drain or in regular solid waste.
1. Waste Segregation:
-
Isolate all waste containing this compound, including:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated PPE (e.g., gloves).
-
-
It is crucial to keep amine waste separate from other chemical wastes, especially acids and strong oxidizing agents, to prevent potentially hazardous reactions[1].
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials.
4. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS) for the compound if available. While a specific SDS was not found in the public domain, general information about the chemical class should be communicated.
Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent pads, and contaminated labware should be placed in the designated this compound hazardous waste container.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the sanitary sewer. These should be collected in the designated liquid hazardous waste container. While some fluorescent dyes in very dilute solutions may be acceptable for drain disposal after filtration, this is not a recommended general practice without specific institutional approval and should be avoided for amine compounds[2][3].
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or dimethylformamide, in which it is soluble). The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the defaced container may be disposed of as non-hazardous solid waste, in accordance with institutional policies.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| Molecular Weight | 510.4 g/mol | [4] |
| Purity | ≥95% - 98% | [4] |
| Excitation Maximum (λex) | 503 nm | [4] |
| Emission Maximum (λem) | 509 nm | [4] |
| Storage Temperature | -20°C | [4] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste disposal protocols before handling and disposing of any chemical. Local regulations for chemical waste disposal may vary.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. twu.edu [twu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]
Essential Safety and Operational Guidance for Handling BDP FL-PEG4-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized fluorescent labeling reagents like BDP FL-PEG4-amine. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such chemical compounds.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various operations involving this compound, based on best practices for handling fluorescent dyes, PEGylated compounds, and amines.[1][2][3][4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles.[2][4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[2][3][4] | Laboratory coat.[3][4] | Recommended if handling powders that may become airborne. Use a NIOSH-approved respirator with a particulate filter.[1][4] |
| In-Solution Handling | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[2][3][4] | Chemical-resistant gloves. Inspect for tears or holes before use.[2][3][4] | Laboratory coat.[3][4] | Not generally required if performed in a certified chemical fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield.[3][4] | Chemical-resistant gloves.[2][3][4] | Flame-resistant laboratory coat. | Work must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of this compound.
1. Preparation and Weighing:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of any airborne particles.
-
Use an analytical balance with a draft shield to weigh the compound.
-
Handle with non-sparking tools.
2. Dissolving the Compound:
-
BDP FL amine is soluble in DMSO, DMF, methanol, and water.[6]
-
When dissolving, add the solvent slowly to the solid to minimize splashing.
-
If the solution needs to be sonicated or heated to fully dissolve, ensure the container is properly sealed and perform this action in a fume hood.
3. Performing Reactions:
-
The amine group on this compound allows for reactions with carboxylic acids, activated NHS esters, and other carbonyl groups.[6]
-
All reactions should be carried out in a certified chemical fume hood.
-
Use appropriate reaction vessels that can be securely closed.
-
Continuously monitor the reaction for any signs of unexpected changes.
4. Storage:
-
Store this compound at -20°C in a tightly sealed container, protected from light.[6][7]
-
Store in a dry, well-ventilated place away from strong oxidizing agents.[5]
Disposal Plan: Managing Chemical Waste
Chemical waste must be disposed of in a manner that ensures safety and environmental protection.[8]
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.[8]
-
Never mix this waste with incompatible materials.[8]
2. Types of Waste and Disposal Procedures:
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste (Solutions): Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.[4]
3. Final Disposal:
-
All chemical waste disposal must adhere to local, state, and national environmental regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.[8]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. velsafe.com [velsafe.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]
- 7. DSPE-PEG-BDP FL, MW 2,000 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
